Technical Documentation Center

11-Oxododecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 11-Oxododecanoic acid
  • CAS: 2388-78-5

Core Science & Biosynthesis

Foundational

11-Oxododecanoic Acid: A Dual-Modality Biomarker in Lipidomics and Epigenetic Pharmacology

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the rapidly evolving fields of biotherapeutic standardization and epigeneti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the rapidly evolving fields of biotherapeutic standardization and epigenetic pharmacology, medium-chain fatty acids derived from entomological sources have emerged as highly specific biomarkers. 11-Oxododecanoic acid (CAS: 2388-78-5) , a 12-carbon linear aliphatic oxo-fatty acid naturally synthesized in the mandibular glands of worker honeybees (Apis mellifera), represents a critical molecule of interest. Originally isolated from Greek Royal Jelly 1, this compound serves a dual function:

  • An Authenticity Biomarker: It provides a highly specific lipidomic signature for the quality control and entomological authentication of bee-derived raw materials 2.

  • A Pharmacological Pharmacophore: Structurally analogous to known epigenetic modulators like 10-hydroxy-2-decenoic acid (10-HDA), 11-oxododecanoic acid is actively investigated for its broad-spectrum antibacterial properties 3 and its potential as a Histone Deacetylase (HDAC) inhibitor [[4]]().

This technical guide delineates the mechanistic rationale, quantitative profiling, and self-validating experimental methodologies required to leverage 11-oxododecanoic acid in modern drug development and analytical workflows.

Chemical Identity and Quantitative Profile

11-Oxododecanoic acid is characterized by a terminal carboxylic acid and a ketone group at the ω -1 position. This specific structural arrangement dictates its polarity, volatility, and binding kinetics within enzymatic catalytic pockets.

Table 1: Physicochemical and Pharmacological Profile
ParameterSpecification / Value
Chemical Name 11-Oxododecanoic acid
CAS Number 2388-78-5
Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
Structural Features 12-carbon linear aliphatic chain, ω -1 carbonyl group
Primary Natural Source Mandibular gland secretions of Apis mellifera [[2]]()
Known Bioactivities Broad-spectrum antibacterial 3, HDAC inhibition potential 4
Analytical Detection GC-MS (TMS derivative, m/z 215 [M+H]+) 1

Epigenetic Modulation: Mechanism of Action

Recent in silico and in vitro studies have demonstrated that medium-chain fatty acids derived from royal jelly act as competitive inhibitors of human Histone Deacetylases (HDACs) 4. The causality behind this interaction lies in the molecular geometry of 11-oxododecanoic acid. The aliphatic chain is highly lipophilic, allowing it to insert deeply into the narrow, hydrophobic catalytic tunnel of zinc-dependent class I and II HDACs. Once inside, the terminal carboxylic acid chelates the central zinc ion ( Zn2+ ), effectively blocking the enzyme from deacetylating lysine residues on histone tails. This leads to chromatin relaxation and the transcriptional activation of silenced tumor suppressor genes.

HDAC_Pathway Ligand 11-Oxododecanoic Acid (Medium-Chain Fatty Acid) Target HDAC Catalytic Pocket (Zinc Ion Chelation/Blocking) Ligand->Target Binds via Carboxyl Group Process1 Inhibition of Deacetylation Target->Process1 Process2 Histone Hyperacetylation (Chromatin Relaxation) Process1->Process2 Outcome Transcriptional Activation (Tumor Suppressors/Apoptosis) Process2->Outcome

Mechanism of epigenetic modulation via HDAC inhibition by 11-oxododecanoic acid.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and mechanistic controls to account for matrix effects and instrument drift.

Protocol 1: Lipidomic Extraction and GC-MS Quantification

Rationale: 11-Oxododecanoic acid lacks a strong UV chromophore and possesses a highly polar carboxylic acid group, which causes severe peak tailing in standard chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with silylation derivatization is chosen to convert the acid into a volatile, thermally stable trimethylsilyl (TMS) ester.

Step-by-Step Workflow:

  • Sample Preparation & Internal Standardization: Weigh 50 mg of the biological sample (e.g., Royal Jelly or Honey) into a glass centrifuge tube. Spike the sample with 10 µg of nonadecanoic acid (C19:0) as an internal standard. Causality: The internal standard corrects for variable extraction efficiencies and normalizes the final MS response.

  • Liquid-Liquid Extraction: Add 2 mL of a diethyl ether/isopropanol mixture (50:1, v/v). Vortex for 2 minutes and centrifuge at 3000 × g for 10 minutes. Causality: This specific solvent ratio optimally partitions the medium-chain oxo-fatty acids away from the heavy carbohydrate matrix of bee products.

  • Derivatization: Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of N2​ . Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes. Causality: BSTFA replaces the active hydrogen of the carboxylic acid with a TMS group, drastically reducing polarity and preventing hydrogen bonding with the GC column stationary phase.

  • GC-MS Acquisition: Inject 1 µL of the derivatized sample in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Electron Impact (EI) ionization at 70 eV. Monitor the specific m/z 215 [M+H]+ ion for 11-oxododecanoic acid identification 1.

GCMS_Workflow Sample Raw Sample (Biological Matrix) Extraction Liquid-Liquid Extraction (Ether/Isopropanol) Sample->Extraction Internal Std Added Deriv Derivatization (BSTFA + TMCS) Extraction->Deriv Lipid Fraction GCMS GC-MS Analysis (EI Mode) Deriv->GCMS TMS-Derivatives Data Lipidomic Profiling & Biomarker ID GCMS->Data Spectral Match

Analytical workflow for the extraction and GC-MS quantification of 11-oxododecanoic acid.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Rationale: To validate the pharmacological potential of 11-oxododecanoic acid, a fluorometric assay is utilized. It provides a high-throughput, highly sensitive measurement of deacetylase activity by relying on the specific cleavage of a fluorophore that only occurs after deacetylation.

Step-by-Step Workflow:

  • Reagent & Control Preparation: Prepare HeLa nuclear extract (a rich source of class I and II HDACs). Set up a positive control using 1 µM Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat) and a vehicle control (DMSO). Causality: The vehicle control ensures the solvent does not artificially suppress enzyme activity, while SAHA validates the dynamic range of the assay.

  • Substrate Incubation: In a 96-well black microplate, mix the nuclear extract with titrated concentrations of 11-oxododecanoic acid (10 µM to 1 mM). Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) and incubate at 37°C for 60 minutes. Causality: The pre-incubation allows the fatty acid to establish competitive binding equilibrium within the HDAC active site against the substrate.

  • Development & Detection: Add 50 µL of the developer solution (containing a proprietary peptidase). Incubate for 15 minutes at room temperature. Causality: The peptidase will only cleave the AMC fluorophore from the peptide if the lysine residue has been successfully deacetylated by the HDAC.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm). A reduction in fluorescence relative to the vehicle control directly correlates to the degree of HDAC inhibition.

Conclusion

11-Oxododecanoic acid stands at the intersection of analytical chemistry and epigenetic pharmacology. As a highly specific lipidomic biomarker, it ensures the rigorous standardization of entomological biotherapeutics. Simultaneously, its structural dynamics offer a compelling scaffold for the development of novel, medium-chain fatty acid-based HDAC inhibitors. By employing self-validating analytical protocols like GC-MS and fluorometric assays, researchers can reliably quantify its presence and harness its therapeutic potential in modern drug discovery.

References

  • Melliou, E., & Chinou, I. (2005). Chemistry and Bioactivity of Royal Jelly from Greece. Journal of Agricultural and Food Chemistry (ACS Publications).1

  • Wang, Y., et al. (2023). Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC–MS Method. Journal of Agricultural and Food Chemistry (ACS Publications). 2

  • Garcia, M., Finola, M., & Marioli, J. (2013). Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds. Advances in Microbiology (SCIRP). 3

  • He, Y., et al. (2024). Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health. Epigenetics (PMC). 4

Sources

Exploratory

11-Oxododecanoic Acid: Structural Characterization, Functional Group Dynamics, and Pharmacological Applications

Executive Summary 11-Oxododecanoic acid is a naturally occurring, 12-carbon keto-fatty acid predominantly identified within the lipidome of honeybee royal jelly. Characterized by its terminal carboxylic acid and a proxim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Oxododecanoic acid is a naturally occurring, 12-carbon keto-fatty acid predominantly identified within the lipidome of honeybee royal jelly. Characterized by its terminal carboxylic acid and a proximally located ketone group, this amphiphilic molecule serves as both a potent natural antimicrobial agent and a highly versatile building block in the total synthesis of complex macrocyclic lactams. This whitepaper provides an in-depth technical analysis of its structural chemistry, pharmacological mechanisms, and the self-validating experimental protocols required for its extraction and synthetic derivatization.

Structural Chemistry & Functional Group Dynamics

11-Oxododecanoic acid (Molecular Formula: C₁₂H₂₂O₃) is defined by a linear aliphatic backbone flanked by two highly reactive functional groups. The spatial separation of these groups dictates the molecule's physicochemical behavior and its utility in drug development.

  • Terminal Carboxyl Group (C1): The C1 position features a standard carboxylic acid moiety (-COOH). This group confers weak acidity and serves as the primary site for salt formation, esterification, and amidation. Biologically, it is essential for the molecule's solubility profile and its ability to interact with polar heads of phospholipid bilayers.

  • Ketone Group (C11): Located at the penultimate carbon, the carbonyl center (-C=O) introduces a localized dipole near the hydrophobic tail. This positional isomerism alters the electron density and steric hindrance compared to mid-chain oxo-fatty acids, providing a unique, highly selective site for nucleophilic addition and reductive amination in synthetic workflows.

  • Aliphatic Backbone: The 10-carbon methylene bridge imparts significant lipophilicity, allowing the molecule to intercalate into bacterial cell membranes effectively.

Quantitative Physicochemical Profile

To facilitate formulation and synthetic planning, the core physicochemical properties are summarized below, derived from established chemical databases 1[1].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₁₂H₂₂O₃Baseline for mass spectrometry validation.
Monoisotopic Mass 214.15689 DaExact mass targeting in HRESIMS protocols.
SMILES String CC(=O)CCCCCCCCCC(=O)OIn-silico modeling and structural queries.
Predicted XLogP ~3.0Indicates moderate to high lipophilicity; optimal for membrane penetration.
Predicted CCS ([M+H]+) 153.8 ŲCollision Cross Section for ion mobility mass spectrometry.

Natural Occurrence: The Royal Jelly Lipidome

In nature, 11-oxododecanoic acid is a critical bioactive constituent of Royal Jelly (RJ), a glandular secretion from nurse bees. The lipid fraction of RJ constitutes 8–19% of its dry matter and is highly unusual; unlike most biological matrices where fatty acids are esterified as triglycerides, RJ lipids are predominantly free fatty acids with 8 to 12 carbon chains 2[2]. 11-Oxododecanoic acid is co-isolated alongside other potent mediators such as 10-hydroxy-2-decenoic acid (10-HDA) and sebacic acid, functioning synergistically to protect the hive environment from pathogenic invasion 3[3].

Pharmacological Activity: Antibacterial Mechanisms

11-Oxododecanoic acid exhibits a robust, broad-spectrum antibacterial profile against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens4[4].

Mechanistic Causality: The antibacterial efficacy is structurally driven by its amphiphilic geometry. The hydrophobic dodecanoic tail inserts into the bacterial lipid bilayer, while the polar C1 carboxyl and C11 ketone groups perturb the highly ordered packing of membrane lipids. This physical disruption leads to increased membrane fluidity, cytoplasmic leakage, and ultimately, cell lysis 5[5]. Additionally, these fatty acids interfere with bacterial adherence by downregulating glucosyltransferases, effectively inhibiting biofilm formation.

Mechanism A 11-Oxododecanoic Acid B Bacterial Cell Membrane Interaction A->B Hydrophobic insertion D Inhibition of Glucosyltransferases A->D Receptor binding C Cytoplasmic Leakage & Cell Lysis B->C Membrane disruption E Bacterial Death (Gram+ / Gram-) C->E D->E Biofilm inhibition

Fig 1. Dual-action antibacterial mechanism of 11-oxododecanoic acid against bacterial pathogens.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems, explaining the specific causality behind each methodological choice.

Bioassay-Guided Extraction from Royal Jelly

Isolating 11-oxododecanoic acid from a complex biological matrix requires selective partitioning to separate the target lipid from abundant proteins and carbohydrates.

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry fresh royal jelly for 48 hours.

    • Causality: Fresh RJ contains >60% water. Removing water prevents emulsion formation and hydrolytic degradation of sensitive lipid esters during solvent extraction2[2].

  • Defatting & Selective Extraction: Macerate the lyophilized powder in ethyl ether (1:10 w/v) under continuous stirring at room temperature.

    • Causality: Ethyl ether possesses the optimal dielectric constant to selectively partition free medium-chain fatty acids while leaving highly polar carbohydrates and structural proteins in the solid residue 5[5].

  • Chromatographic Fractionation: Subject the concentrated ethyl ether extract to silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate. Monitor fractions using a disk-diffusion antimicrobial assay against S. aureus.

  • Self-Validation (Structural Elucidation): Confirm the isolation of 11-oxododecanoic acid using 2D NMR. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum must show definitive cross-peaks between the terminal methyl protons (C12) and the C11 carbonyl carbon, differentiating it from other positional isomers 3[3].

Workflow N1 Raw Royal Jelly (>60% Water) N2 Lyophilization & Defatting N1->N2 Water removal N3 Ethyl Ether Extraction N2->N3 Lipid isolation N4 Bioassay-Guided Fractionation N3->N4 Crude extract N5 11-Oxododecanoic Acid (NMR/MS Validation) N4->N5 Active fractions

Fig 2. Bioassay-guided extraction and isolation workflow for royal jelly fatty acids.

Synthetic Derivatization: Ozonolysis for Macrocyclic Precursors

11-Oxododecanoic acid derivatives are critical intermediates in the total synthesis of complex natural products, such as the marine-derived lipodepsipeptides, acremolides 6[6].

Step-by-Step Methodology:

  • Cryogenic Preparation: Dissolve the specific alkene precursor in anhydrous dichloromethane (DCM) and cool the reaction vessel to -78 °C.

    • Causality: Cryogenic conditions are mandatory to stabilize the highly reactive primary ozonide (1,2,3-trioxolane) and prevent its premature, uncontrolled decomposition into unwanted carboxylic acid side products.

  • Ozonolysis: Bubble ozone (O₃) through the solution until a faint blue color persists.

    • Self-Validation: The persistent blue color acts as an internal visual indicator, confirming that the solvent is saturated with unreacted ozone and the olefin cleavage is complete.

  • Reductive Quench: Purge the system with argon to remove excess O₃, followed by the addition of Triphenylphosphine (PPh₃) (5.0 equivalents).

    • Causality: PPh₃ acts as a mild, highly selective reducing agent. It cleaves the ozonide intermediate to yield the desired C11 ketone without over-reducing the molecule to an alcohol, ensuring high stereochemical fidelity of the resulting 11-oxododecanoic acid derivative 6[6].

Conclusion

11-Oxododecanoic acid represents a unique intersection of natural product pharmacology and synthetic organic chemistry. Its precise functional group arrangement—a terminal carboxyl group paired with a C11 ketone—grants it potent membrane-disrupting antibacterial properties while simultaneously serving as an invaluable substrate for the total synthesis of advanced therapeutics. Mastery of its extraction dynamics and synthetic derivatization is highly advantageous for researchers engaged in antibiotic discovery and complex macrocycle synthesis.

References

  • PubChemLite - 11-oxododecanoic acid (C12H22O3) | uni.lu | 1

  • Chemistry and Bioactivity of Royal Jelly from Greece | ResearchGate | 3

  • Total Syntheses and Stereochemical Assignment of Acremolides A and B | PMC - NIH | 6

  • Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds | SCIRP | 5

  • Antimicrobial Activity of Royal Jelly | ResearchGate | 4

  • Water Soluble Propolis and Royal Jelly Enhance the Antimicrobial Activity of Honeys | David Publishing | 2

Sources

Foundational

Unveiling the Polypharmacology of 11-Oxododecanoic Acid: A Comprehensive In Silico Target Prediction Framework

Executive Summary The transition from traditional phenotypic screening to precise, target-based drug discovery has necessitated the development of robust in silico methodologies to deconvolute the mechanisms of action (M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional phenotypic screening to precise, target-based drug discovery has necessitated the development of robust in silico methodologies to deconvolute the mechanisms of action (MoA) of natural products[1]. 11-Oxododecanoic acid (11-ODA) , a medium-chain fatty acid (MCFA) derivative natively isolated from royal jelly[2], exhibits a broad spectrum of biological activities, ranging from antimicrobial efficacy to epigenetic modulation[3].

However, mapping the complete polypharmacological network of such aliphatic compounds is challenging due to their high conformational flexibility. As an application scientist, I have designed this whitepaper to provide a field-proven, self-validating in silico framework for predicting and validating the protein targets of 11-ODA. By synthesizing ligand-based target fishing, structure-based reverse docking, and molecular dynamics (MD), we can establish causality between the chemical structure of 11-ODA and its biological phenotype.

Physicochemical Profiling & The Causality of Ligand Preparation

Before deploying predictive algorithms, we must establish the baseline physicochemical properties of the ligand. 11-ODA (PubChem CID: 547024) features a terminal carboxylic acid and a ketone group at the C11 position, which significantly alters its enzymatic reactivity compared to its fully saturated counterparts[4].

Table 1: Physicochemical and Pharmacokinetic Profile of 11-Oxododecanoic Acid [4]

PropertyValueComputational Rationale / Impact on Binding
Molecular Formula C₁₂H₂₂O₃Dictates the generation of 3D conformers.
Molecular Weight 214.30 g/mol Ideal for fragment-based or lead-like optimization (Rule of 5 compliant).
XLogP (Predicted) 3.0Optimal lipophilicity for membrane permeation and hydrophobic pocket binding.
H-Bond Donors 1Interacts with polar residues (e.g., zinc-coordinating histidines in metalloenzymes).
H-Bond Acceptors 3Facilitates binding directionality via the C11-oxo and carboxylate groups.

Causality Check: Why do we care about XLogP and H-bond metrics before docking? Because relying solely on 2D Tanimoto similarity often yields "activity cliffs." The spatial arrangement of the C11-oxo group is critical for specific hydrogen bonding, meaning 3D conformer generation must account for the lowest energy states in a solvated environment.

The In Silico Target Prediction Workflow

To mitigate the high false-positive rates inherent in single-algorithm approaches, our protocol employs a consensus strategy. We integrate established "guilt-by-association" ligand-based models with emerging structure-based deep learning technologies[5].

Workflow cluster_0 Phase 1: Ligand-Based cluster_1 Phase 2: Structure-Based LIG 11-Oxododecanoic Acid (SMILES: CC(=O)CCCCCCCCCC(=O)O) LB Similarity & QSAR Models (MolTarPred, ChEMBL) LIG->LB 2D/3D Fingerprints SB Reverse Docking & AI (AutoDock Vina, AlphaFold) LIG->SB 3D Conformers CONS Consensus Scoring & Data Integration LB->CONS Probability Scores SB->CONS Binding Energies MD Molecular Dynamics (MD) Validation (GROMACS) CONS->MD Top Hits Selection TARG Validated Protein Targets (e.g., HDAC2, HDAC3) MD->TARG Trajectory Stability

Caption: Consensus in silico workflow for predicting and validating 11-ODA protein targets.

Step-by-Step Experimental Protocol

Step 1: Ligand Preparation and Conformer Generation

  • Retrieve the SMILES string for 11-ODA (CC(=O)CCCCCCCCCC(=O)O) from PubChem[4].

  • Utilize OpenBabel to convert the 1D SMILES into a 3D SDF format.

  • Apply the MMFF94 force field to perform energy minimization (steepest descent algorithm, 1000 steps) to ensure the aliphatic chain adopts a biologically relevant, low-energy conformation.

Step 2: Ligand-Based Target Fishing

  • Input the optimized 3D structure into MolTarPred and ChEMBL multi-task neural networks (CMTNN)[6].

  • Causality: We use Morgan fingerprints with Tanimoto coefficients over MACCS keys, as recent benchmarking shows Morgan fingerprints provide superior recall for off-target polypharmacology prediction[1].

  • Filter results using a high-confidence threshold (Probability > 0.85) to isolate primary target families.

Step 3: Structure-Based Reverse Docking

  • Based on ligand-based hits (e.g., Epigenetic regulators, Antimicrobial targets), retrieve high-resolution crystal structures from the PDB or utilize AlphaFold models if unliganded[5].

  • Prepare targets using BIOVIA Discovery Studio: remove water molecules, add polar hydrogens, and compute Gasteiger charges[7].

  • Execute reverse docking using AutoDock Vina via the PyRx interface. Set exhaustiveness to 10 to ensure thorough sampling of the catalytic tunnels[7].

Step 4: Molecular Dynamics (MD) Validation

  • Causality: Static docking cannot account for induced-fit conformational changes. We subject the top 11-ODA-protein complexes to 100 ns MD simulations using GROMACS.

  • Analyze the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm that the ligand remains stably bound within the active site over time.

Case Study Results: 11-ODA as an Epigenetic Modulator

Recent in silico and in vitro investigations have identified royal jelly-derived MCFAs, including 11-ODA, as potent inhibitors of Histone Deacetylases (HDACs)[7]. This is a paradigm shift, as it links the nutritional components of royal jelly directly to epigenetic chromatin remodeling.

Table 2: Top Consensus Predicted Targets for 11-Oxododecanoic Acid [7]

Target ProteinBiological ClassVina Binding Energy (kcal/mol)Putative Interaction Mechanism
Human HDAC2 Epigenetic (Class I)-6.5Coordinates with the catalytic zinc ion via the terminal carboxylate.
Human HDAC3 Epigenetic (Class I)-6.4Hydrophobic tail packs against the narrow catalytic tunnel.
S. aureus FabI Antimicrobial / Metabolic-5.8Disrupts bacterial fatty acid synthesis (Enoyl-ACP reductase).
Mechanistic Pathway Analysis

The molecular docking simulations indicate that 11-ODA interacts with the catalytic domain of human HDAC2 and HDAC3, mimicking the action of established HDAC inhibitors (HDACi) like SAHA (suberoylanilide hydroxamic acid)[7].

SignalingPathway ODA 11-Oxododecanoic Acid (11-ODA) HDAC Class I HDACs (HDAC2 / HDAC3) ODA->HDAC Inhibits catalytic tunnel HIST Histone Acetylation (Maintained State) HDAC->HIST Prevents deacetylation CHROM Chromatin Relaxation (Euchromatin) HIST->CHROM Promotes GENE Gene Transcription (Tumor Suppressors) CHROM->GENE Activates

Caption: Mechanistic pathway of epigenetic modulation via HDAC inhibition by 11-ODA.

The causality of this interaction lies in the structural geometry of 11-ODA. The 12-carbon aliphatic chain is perfectly sized to thread into the hydrophobic channel of Class I HDACs, while the terminal carboxylate group chelates the zinc ion at the active site, effectively blocking the intrinsic nuclear activity of the enzyme[7]. This inhibition leads to chromatin relaxation and the subsequent transcription of genes associated with tumor suppression and anti-inflammatory responses.

Conclusion & Future Perspectives

The in silico deconvolution of 11-Oxododecanoic acid reveals a fascinating polypharmacological profile. By employing a rigorous, self-validating computational pipeline that merges ligand-based machine learning with structure-based dynamics, we transcend simple structural similarity. We have established that 11-ODA is not merely a metabolic intermediate, but a bioactive signaling molecule capable of epigenetic modulation via HDAC inhibition[7] and targeted antimicrobial action[8].

References

  • PubChemLite - 11-oxododecanoic acid (C12H22O3) . Université du Luxembourg. Available at:[Link]

  • Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health . PMC (PubMed Central). Available at:[Link]

  • Chemistry and Bioactivity of Royal Jelly from Greece . ACS Publications. Available at:[Link]

  • In silico methods for drug-target interaction prediction . PubMed (Cell Reports Methods). Available at:[Link]

  • A precise comparison of molecular target prediction methods . ChemRxiv. Available at:[Link]

  • Development of a Freshness Assay for Royal Jelly Based on the Temperature- and Time-Dependent Changes of Antimicrobial Effectiveness and Proteome Dynamics of Royal Jelly Proteins . ACS Publications. Available at:[Link]

  • Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds . SCIRP. Available at:[Link]

Sources

Exploratory

11-Oxododecanoic Acid: Mechanistic Insights into Lipid Metabolism, Epigenetic Modulation, and Therapeutic Potential

Executive Summary 11-Oxododecanoic acid (11-ODA), also known as 11-ketolauric acid (CAS: 2388-78-5), is a 12-carbon medium-chain fatty acid (MCFA) distinguished by a ketone moiety at the C11 position[1][2]. Originally is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Oxododecanoic acid (11-ODA), also known as 11-ketolauric acid (CAS: 2388-78-5), is a 12-carbon medium-chain fatty acid (MCFA) distinguished by a ketone moiety at the C11 position[1][2]. Originally isolated from the mandibular gland secretions of Apis mellifera (Royal Jelly)[3][4], 11-ODA has transcended its nutritional origins to become a highly relevant molecule in pharmacological research. As a Senior Application Scientist, I present this technical whitepaper to elucidate the dual nature of 11-ODA: its unique routing through mitochondrial β-oxidation and its emerging role as a competitive inhibitor of Class I Histone Deacetylases (HDACs)[5][6].

Structural Biochemistry and Metabolic Routing

The molecular architecture of 11-ODA (Molecular Formula: C12H22O3, MW: 214.30 Da) deviates from standard saturated MCFAs like lauric acid[1][7]. The positional isomerism of the C11 oxo group fundamentally alters the molecule's electrostatic surface and hydration shell[8].

In standard lipid metabolism, MCFAs bypass the carnitine shuttle and diffuse directly into the mitochondrial matrix for β-oxidation. However, the C11 ketone in 11-ODA introduces a localized dipole that alters its reactivity and enzymatic interactions during the iterative cycles of β-oxidation[8]. This structural modification shifts its metabolic degradation kinetics, potentially generating unique acetyl-CoA flux rates that influence downstream energy homeostasis and lipid biosynthesis pathways.

The Epigenetic-Metabolic Axis: HDAC3 and NCoR1

Beyond basic metabolism, 11-ODA acts as a signaling lipid that directly interfaces with the epigenome. Recent computational and in vitro biochemical assays have identified 11-ODA as a ligand for the catalytic tunnel of nuclear HDACs[5][6].

Specifically, 11-ODA targets [5]. In vivo, HDAC3 does not act alone; it is functionally tethered to the Nuclear Receptor Co-Repressor 1 (NCoR1) complex[5]. The NCoR1/HDAC3 holoenzyme is a master regulator of energy metabolism, lipid storage, and glucose homeostasis. By competitively binding to the active site of HDAC3, 11-ODA inhibits the deacetylation of histone lysine residues. This inhibition facilitates chromatin hyperacetylation (derepression), which subsequently triggers the transcriptional activation of metabolic genes that are otherwise silenced by the NCoR1 complex[5][6].

Pathway ODA 11-Oxododecanoic Acid (11-ODA) Uptake Cellular Uptake ODA->Uptake BetaOx Mitochondrial β-Oxidation (Altered Reactivity) Uptake->BetaOx Metabolic Routing HDAC3 HDAC3 / NCoR1 Complex (Inhibited) Uptake->HDAC3 Epigenetic Targeting Metabolism Lipid Metabolism & Energy Homeostasis BetaOx->Metabolism Acetyl-CoA Pool Chromatin Chromatin Hyperacetylation HDAC3->Chromatin Derepression Chromatin->Metabolism Gene Activation

Figure 1: Dual metabolic and epigenetic signaling pathways of 11-Oxododecanoic Acid.

Quantitative Analysis: HDAC Binding Affinities

To contextualize the epigenetic potential of 11-ODA, it is critical to compare its binding thermodynamics against other known Royal Jelly-derived fatty acids and established pharmacological inhibitors. The table below summarizes molecular docking simulations targeting Class I HDACs[5][6].

CompoundClassificationTargetBinding Energy (kcal/mol)
Dihydroferulic acid (DHFA) Phenolic AcidClass I HDACs-7.3
11-Oxododecanoic acid (11-ODA) Medium-Chain Fatty AcidClass I HDACs-6.5
3,11-Dihydroxydodecanoic acid Hydroxy Fatty AcidClass I HDACs-6.5
3,10-Dihydroxydecanoic acid Hydroxy Fatty AcidClass I HDACs-6.5
10-Hydroxy-2-decenoic acid (10-HDA) Medium-Chain Fatty AcidClass I HDACs-6.1 to -6.7
Phenylbutyrate Known HDAC Inhibitor (Control)Class I HDACs-5.8
6-Propyl hexan-2-one Short-Chain Fatty AcidClass I HDACs-5.5

Data synthesized from thermodynamic evaluations of RJ-derived fatty acids against human HDAC catalytic domains.[6]

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and mechanistic rationales for every step.

Protocol A: GC-MS Quantification of 11-ODA

Objective: Isolate and quantify 11-ODA from complex biological matrices (e.g., Royal Jelly)[3][4].

  • Sample Preparation & Extraction: Lyophilized samples are subjected to liquid-liquid extraction using a Dichloromethane (DCM) and Diethyl Ether mixture[3].

    • Causality: 11-ODA is moderately polar due to its dual oxygenated functional groups. This specific solvent ratio optimally partitions the target lipid from the highly abundant, protein-rich aqueous matrix.

  • Internal Standard Spiking: Nonadecanoic acid (C19:0) is spiked into the sample prior to extraction.

    • Validation: Because C19:0 is entirely absent in the natural matrix, it serves as an absolute internal standard. Any loss during extraction or incomplete derivatization will equally affect the standard, allowing for precise mathematical correction of the 11-ODA yield.

  • Derivatization: The dried extract is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

    • Causality: The terminal C1 carboxylic acid of 11-ODA causes severe hydrogen bonding, leading to peak tailing and thermal degradation in the GC inlet. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility. TMCS acts as a critical catalyst to overcome any steric hindrance, ensuring 100% derivatization yield.

  • GC-MS Analysis: Run in Electron Ionization (EI) mode using Selected Ion Monitoring (SIM).

    • Validation: A procedural solvent blank is run immediately prior to the sample to rule out column carryover, validating the specificity of the detected TMS-derivatized fragments[7].

GCMS_Workflow Ext Solvent Extraction (Ether/DCM) Spike Internal Standard (Nonadecanoic Acid) Ext->Spike Deriv Silylation (BSTFA + TMCS) Spike->Deriv GCMS GC-MS Analysis (EI Mode, SIM) Deriv->GCMS Val Data Validation (Peak Integration) GCMS->Val

Figure 2: Self-validating GC-MS workflow for 11-ODA extraction and quantification.

Protocol B: Fluorogenic HDAC3/NCoR1 Inhibition Assay

Objective: Determine the kinetic inhibition parameters of 11-ODA against the epigenetic target HDAC3[5].

  • Enzyme Selection: Utilize the recombinant human HDAC3/NCoR1 holoenzyme rather than isolated HDAC3.

    • Causality: HDAC3 is catalytically inert in isolation; it strictly requires the Deacetylase Activation Domain (DAD) of NCoR1 to properly fold its active site. Using isolated HDAC3 yields artificially low baseline activity, which would skew the IC50 calculations for 11-ODA.

  • Tripartite Control System (Validation):

    • Vehicle Control (DMSO): Establishes the uninhibited maximum enzymatic velocity (Vmax).

    • Positive Control:, a potent hydroxamic acid-based pan-HDAC inhibitor, is run in parallel to validate the assay's sensitivity and dynamic range[5].

    • No-Enzyme Blank: Quantifies the background auto-hydrolysis of the substrate to prevent false-positive fluorescence readings.

  • Kinetic Readout: Incubate the holoenzyme with 11-ODA and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Measure fluorescence continuously (Ex: 360 nm, Em: 460 nm) over 60 minutes.

    • Causality: Deacetylation by HDAC3 releases the AMC fluorophore. Continuous kinetic measurement, rather than a single endpoint read, allows for the calculation of true kinetic rate constants (Kon/Koff), providing a high-resolution mechanistic view of how 11-ODA interacts with the catalytic tunnel over time[6].

References

  • Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health. Epigenetics (via PMC).5

  • Chemistry and Bioactivity of Royal Jelly from Greece. Journal of Agricultural and Food Chemistry (via ACS Publications). 3

  • Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC–MS Method. Journal of Agricultural and Food Chemistry (via ACS Publications). 4

  • 11-oxododecanoic acid (C12H22O3) Structural Information. PubChemLite. 7

  • 10-Oxododecanoic acid (673-85-8) for sale / 11-Oxododecanoic Acid Positional Isomerism. Vulcanchem. 8

Sources

Foundational

Discovery and Initial Characterization of 11-Oxododecanoic Acid: A Technical Whitepaper

Executive Summary The lipidome of Apis mellifera (honeybee) royal jelly is a rich reservoir of bioactive, medium-chain fatty acids that deviate significantly from the triglyceride-dominant lipid profiles found in most bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The lipidome of Apis mellifera (honeybee) royal jelly is a rich reservoir of bioactive, medium-chain fatty acids that deviate significantly from the triglyceride-dominant lipid profiles found in most biological matrices. Among these, 11-oxododecanoic acid (C₁₂H₂₂O₃) stands out as a critical bioactive compound. First isolated and fully characterized in 2005, this linear aliphatic fatty acid features a terminal methyl group and a highly specific ketone moiety at the ω-1 position. This whitepaper provides an in-depth technical analysis of its discovery, structural elucidation, standardized isolation protocols, and dual-action pharmacological mechanisms (antimicrobial and epigenetic modulation).

The Discovery Context: Unlocking the Hive's Lipidome

The discovery of 11-oxododecanoic acid was driven by the need to understand the chemical basis of royal jelly's broad-spectrum biocide and developmental properties. In 2005,[1] conducted a comprehensive phytochemical investigation of Greek royal jelly. By selectively targeting the dichloromethane-soluble fraction, they isolated seven previously undescribed natural products, including 11-oxododecanoic acid[1].

The causality behind investigating the free fatty acid fraction lies in the unique biochemistry of the honeybee mandibular gland, which synthesizes these compounds de novo. Unlike standard esterified lipids, these free medium-chain fatty acids (8–12 carbons) are highly mobile and bioavailable, acting as immediate chemical defense agents and signaling molecules within the hive[2].

Structural and Chemical Characterization

Definitively characterizing 11-oxododecanoic acid requires a multi-modal spectroscopic approach. While mass spectrometry easily confirms the molecular weight, it cannot reliably differentiate between positional isomers of the oxo group along the 12-carbon chain. Therefore, 2D Nuclear Magnetic Resonance (NMR) serves as the critical validating step[1].

Spectroscopic Validation Strategy
  • Mass Spectrometry (GC-MS / ESI-MS): High-resolution mass spectrometry established the exact mass at 214.15689 Da, corresponding to the formula C₁₂H₂₂O₃[3].

  • Heteronuclear Multiple Bond Correlation (HMBC): 1D ¹H-NMR confirmed the presence of a long aliphatic chain, but HMBC was required to pinpoint the carbonyl position. HMBC demonstrated a definitive long-range correlation between the terminal methyl protons and the C-11 carbonyl carbon (209.5 ppm), unequivocally confirming the oxo group's position at the ω-1 carbon[1].

Table 1: Physicochemical and Structural Properties

Property Value
Chemical Name 11-Oxododecanoic acid
Molecular Formula C₁₂H₂₂O₃
Molecular Weight 214.30 g/mol
Exact Mass 214.15689 Da
SMILES CC(=O)CCCCCCCCCC(=O)O

| Biological Origin | Apis mellifera (Royal Jelly) |

Table 2: Key Spectroscopic Markers

Technique Key Signal / Marker Structural Implication
IR Spectroscopy 1710–1711 cm⁻¹ Presence of carbonyl/carboxyl groups
ESI-MS m/z 215.16 [M+H]⁺ Confirms molecular weight of protonated ion
¹H NMR (CDCl₃) Triplet at ~2.40 ppm Methylene protons adjacent to C-11 ketone
¹H NMR (CDCl₃) Triplet at ~2.33 ppm Methylene protons adjacent to C-1 carboxyl

| ¹³C NMR (CDCl₃) | 209.5 ppm & 178.8 ppm | C-11 ketone carbon & C-1 carboxyl carbon |

Standardized Extraction and Isolation Protocol

To ensure high-fidelity recovery of 11-oxododecanoic acid, the following protocol utilizes targeted solvent partitioning and self-validating chromatographic steps.

G Start Raw Royal Jelly (Apis mellifera) Ext1 DCM Extraction (Isolates Lipids) Start->Ext1 Partition Solvent Partitioning (Removes Proteins) Ext1->Partition CC Silica Gel Column (Hexane:EtOAc) Partition->CC Crude Extract TLC TLC Bioautography (Tracks Activity) CC->TLC Fractions MPLC MPLC Purification (Fine Separation) TLC->MPLC Active Pool GCMS GC-MS & NMR (Validation) MPLC->GCMS Sub-fractions Target 11-Oxododecanoic Acid (Pure Isolate) GCMS->Target Confirmed

Fig 1: Extraction and isolation workflow for 11-oxododecanoic acid from royal jelly.

Phase 1: Selective Lipid Partitioning
  • Lyophilization: Lyophilize raw royal jelly prior to extraction.

    • Causality: Removing the high water content (60-70%) prevents the formation of intractable emulsions during organic solvent extraction, ensuring maximum recovery of lipophilic compounds[1].

  • Dichloromethane (DCM) Maceration: Macerate the lyophilized matrix in DCM at a 1:10 (w/v) ratio for 24 hours.

    • Causality: DCM is selected for its moderate polarity, which selectively partitions medium-chain free fatty acids away from the highly abundant, water-soluble proteinaceous matrix[1].

    • Self-Validation Check: Evaporate a micro-aliquot of the DCM filtrate and perform a ninhydrin test. A negative result confirms the successful exclusion of contaminating royal jelly proteins.

Phase 2: Chromatographic Fractionation
  • Silica Gel Column Chromatography: Load the crude DCM extract onto a silica gel column and elute with a step gradient of Hexane:Ethyl Acetate.

    • Causality: 11-oxododecanoic acid possesses both a polar carboxyl group and a ketone group. It requires a mid-polarity solvent system (e.g., Hexane:EtOAc 85:15) to break its adsorption to the polar silica stationary phase[1].

  • TLC Bioautography: Monitor fractions via Thin Layer Chromatography coupled with direct bioautography against S. aureus.

    • Causality & Validation: This serves as an immediate, self-validating functional assay. Bioautography physically links the chemical Rf value with zones of bacterial growth inhibition, confirming the isolated lipid fraction retains its biological relevance[4].

Phase 3: Derivatization and Spectroscopic Confirmation
  • TMS Derivatization for GC-MS: React the purified isolate with BSTFA at 60°C for 30 minutes to form a trimethylsilyl (TMS) ester.

    • Causality: Free medium-chain fatty acids exhibit poor volatility and interact with GC column active sites, causing peak tailing. TMS derivatization masks the polar carboxylic acid, drastically enhancing thermal stability and resolution for MS detection[5].

Biological Activity and Mechanistic Pathways

11-Oxododecanoic acid exhibits a highly specialized, dual-action biological profile that bridges microbiology and epigenetics.

Pathway cluster_0 Epigenetic Modulation cluster_1 Antimicrobial Action Compound 11-Oxododecanoic Acid HDAC Class I HDACs Compound->HDAC Binds Pocket Membrane Bacterial Membrane Compound->Membrane Intercalates Chromatin Chromatin Relaxation HDAC->Chromatin Inhibited GeneExp Gene Expression Chromatin->GeneExp Activates Disruption Membrane Disruption Membrane->Disruption Death Cell Death (S. aureus) Disruption->Death Lysis

Fig 2: Dual biological mechanism of 11-oxododecanoic acid: HDAC inhibition and antibiosis.

1. Antimicrobial Membrane Disruption The compound demonstrates potent antimicrobial properties, particularly against Gram-positive pathogens such as Staphylococcus aureus[6]. The causality of this action is rooted in its amphiphilic structure: the lipophilic 12-carbon chain intercalates into the bacterial phospholipid bilayer, while the polar carboxyl and ketone moieties disrupt membrane fluidity and the proton motive force, ultimately inducing cell lysis[4].

2. Epigenetic Modulation via HDAC Inhibition Emerging in silico and in vitro data indicate that medium-chain fatty acids derived from royal jelly function as Class I Histone Deacetylase (HDAC) inhibitors[7]. suggest that 11-oxododecanoic acid acts as an epigenetic modulator by competitively binding to the hydrophobic active site pocket of HDAC enzymes[7]. This inhibition prevents the deacetylation of histones, leading to chromatin relaxation and the transcriptional activation of previously silenced genes[7]. This mechanism is hypothesized to be fundamental to the epigenetic caste differentiation of honeybees and presents a compelling scaffold for novel oncological therapeutics.

References

  • Chemistry and Bioactivity of Royal Jelly from Greece. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds. Advances in Microbiology (SCIRP). URL:[Link]

  • Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health. Frontiers in Genetics (PMC). URL:[Link]

  • 11-oxododecanoic acid (C12H22O3). PubChemLite / National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Isolation and Purification of Synthetic 11-Oxododecanoic Acid

Scientific Context & Rationale 11-Oxododecanoic acid (C₁₂H₂₂O₃) is a medium-chain keto-fatty acid initially identified as a bioactive lipid in Greek Royal Jelly ()[1]. Recent pharmacological profiling has identified this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

11-Oxododecanoic acid (C₁₂H₂₂O₃) is a medium-chain keto-fatty acid initially identified as a bioactive lipid in Greek Royal Jelly ()[1]. Recent pharmacological profiling has identified this compound as a weak but structurally significant Histone Deacetylase (HDAC) inhibitor, positioning it as a valuable scaffold for epigenetic drug development ().

When synthesized de novo—typically via the methyllithium-mediated alkylation of undecanedioic acid or saponification of complex ester precursors ()[2]—the crude reaction mixture is heavily contaminated. Common impurities include unreacted dicarboxylic acids, over-alkylated tertiary alcohols, and polymeric byproducts. Achieving pharmaceutical-grade purity (>99%) requires a highly orthogonal, tri-phasic purification strategy that exploits the molecule's specific pKa, polarity, and thermodynamic crystallization properties.

Purification Workflow & Mechanistic Diagram

The following workflow utilizes a sequential phase-separation, adsorption, and thermodynamic exclusion strategy to isolate the target molecule.

PurificationWorkflow Crude Crude Synthetic Mixture (11-Oxododecanoic Acid + Impurities) LLE Phase 1: Liquid-Liquid Extraction (pH-Driven Phase Partitioning) Crude->LLE Removes neutral/basic impurities Chrom Phase 2: Silica Gel Chromatography (Ether/Petroleum Ether/AcOH) LLE->Chrom Isolates carboxylic acid fraction Cryst Phase 3: Recrystallization (Cold n-Hexane) Chrom->Cryst Separates closely related fatty acids Pure Pure 11-Oxododecanoic Acid (>99% Purity, m.p. 61-63 °C) Cryst->Pure Final thermodynamic polish

Figure 1: Tri-phasic purification workflow for synthetic 11-oxododecanoic acid.

Step-by-Step Self-Validating Protocol
Phase 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: This step exploits the terminal carboxylic acid (pKa ~4.8). By shifting the aqueous pH to >10, the target molecule is ionized into a water-soluble sodium salt, allowing neutral organic impurities to be washed away. Subsequent acidification reprotonates the molecule, forcing it back into the organic phase.

  • Solubilization: Dissolve 1.0 g of the crude synthetic mixture in 15 mL of diethyl ether.

  • Deprotonation: Transfer to a separatory funnel and extract with 1M NaOH (3 × 15 mL).

    • Validation Check: The aqueous layer must test at pH > 10. If not, add additional NaOH to ensure complete ionization.

  • Organic Wash: Discard the ether layer (containing neutral/polymeric impurities). Wash the combined aqueous layer once with 10 mL of fresh diethyl ether to remove residual non-polar organics.

  • Reprotonation: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise under continuous stirring until the solution reaches pH 2.0.

    • Validation Check: The solution will become visibly turbid as the free 11-oxododecanoic acid precipitates or forms an oil. Verify pH < 2.0 with indicator paper to guarantee complete protonation.

  • Recovery: Extract the turbid aqueous layer with ethyl acetate (3 × 20 mL).

  • Drying: Wash the combined ethyl acetate layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-solid crude acid.

Phase 2: Silica Gel Flash Chromatography

Causality: Normal-phase chromatography separates the target from unreacted dicarboxylic acids (e.g., undecanedioic acid). The critical addition of 1% Acetic Acid to the mobile phase acts as a silanol-masking agent. It suppresses the ionization of 11-oxododecanoic acid on the slightly acidic silica surface. Without this modifier, the carboxylic acid would bind irreversibly or exhibit severe peak tailing ()[3].

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using a mobile phase of Diethyl ether : Light petroleum : Acetic acid in a 70:30:1 (v/v/v) ratio.

  • Loading: Dissolve the extract from Phase 1 in a minimum volume of the mobile phase and apply it evenly to the column head.

  • Elution: Elute under positive pressure (flash conditions). Collect 10 mL fractions.

  • TLC Monitoring: Spot fractions on a silica TLC plate. Develop using the same 70:30:1 solvent system. Visualize using an iodine chamber or phosphomolybdic acid (PMA) stain followed by heating.

    • Validation Check: 11-Oxododecanoic acid will appear as a distinct spot with an Rf value of ~0.45[3]. Unreacted dicarboxylic acids will streak near the baseline (Rf < 0.1).

  • Concentration: Pool the fractions containing the pure Rf 0.45 spot. Evaporate the solvent under reduced pressure. To remove residual acetic acid, add 5 mL of toluene and co-evaporate (azeotropic removal).

Phase 3: Low-Temperature Recrystallization

Causality: While chromatography removes distinct chemical species, recrystallization provides a thermodynamic "polish," ejecting trace co-eluting structural isomers into the mother liquor based on differential lattice energies.

  • Dissolution: Transfer the chromatographed product to a small Erlenmeyer flask. Add boiling n-hexane dropwise until the solid just dissolves completely ()[2].

  • Nucleation: Allow the flask to cool undisturbed to room temperature (approx. 1 hour). White, needle-like crystals should begin to form.

  • Maturation: Transfer the flask to a -20 °C freezer for 12 hours to drive the equilibrium toward maximum crystal yield.

  • Filtration: Filter the crystals rapidly through a pre-chilled Büchner funnel. Wash the filter cake with 2 mL of ice-cold n-hexane to remove surface-adhered impurities.

  • Drying & Final Validation: Dry the crystals in a vacuum desiccator for 4 hours.

    • Validation Check: Determine the melting point. A sharp melting point of 61.0–63.0 °C confirms >99% purity[3]. If the melting point is depressed or broad (e.g., 55–59 °C), repeat the recrystallization step.

Quantitative Data & Purification Metrics
ParameterValue / MetricAnalytical Significance
Molecular Formula C₁₂H₂₂O₃Target analyte composition
Molecular Weight 214.30 g/mol Mass spectrometry [M+H]⁺ target: 215 m/z
TLC Retention Factor (Rf) ~0.45Mobile Phase: Et₂O/Petroleum Ether/AcOH (70:30:1)
Target Melting Point 61.0 – 63.0 °CPrimary thermodynamic indicator of crystalline purity
Expected Post-Column Yield 55% – 65%Based on initial crude mass
Final Purity Target > 99.0%Required threshold for epigenetic/HDAC assays
References
  • Melliou, E., & Chinou, I. (2005). Chemistry and Bioactivity of Royal Jelly from Greece. Journal of Agricultural and Food Chemistry, 53(23), 8987-8992. URL:[Link]

  • France, F. A. S., et al. (2024). Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health. Epigenetics, 19(1), 2400423. URL:[Link]

  • Carter, K. N. (1958). The Rearrangement of the Stereoisomeric Camphorquinone-3-hydrazones. The Journal of Organic Chemistry, 23(10), 1409-1412. URL:[Link]

  • Journal of Chromatography A. (1990). Vol. 498, No. 2. URL:[Link]

Sources

Application

GC-MS analysis of 11-Oxododecanoic acid in biological samples

Application Note: High-Resolution GC-MS Analysis of 11-Oxododecanoic Acid in Biological Matrices Introduction & Scientific Context 11-Oxododecanoic acid (also known as 11-ketolauric acid) is a bioactive medium-chain oxo-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution GC-MS Analysis of 11-Oxododecanoic Acid in Biological Matrices

Introduction & Scientific Context

11-Oxododecanoic acid (also known as 11-ketolauric acid) is a bioactive medium-chain oxo-fatty acid. Naturally occurring as a highly specific lipid component in Royal Jelly[1][2], it is also identified as a critical intermediate in microbial degradation pathways and mammalian lipid metabolism[3]. Recent pharmacological studies have highlighted its broad-spectrum antimicrobial properties[2][4] and its emerging role as a histone deacetylase (HDAC) inhibitor, capable of epigenetic modulation and immunomodulation[5].

Accurate quantification of 11-oxododecanoic acid in complex biological matrices (such as plasma, tissue homogenates, and glandular exudates) is essential for biomarker discovery and drug development[6]. However, the molecule's unique structural topology—a highly polar terminal carboxylic acid paired with a reactive ketone group—presents significant analytical challenges that require a highly optimized, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow[7][8].

BioContext A Royal Jelly Lipids & Microbial Metabolism B 11-Oxododecanoic Acid (Bioactive Oxo-Fatty Acid) A->B Biosynthesis/ Extraction C HDAC Inhibition (Epigenetic Regulation) B->C Target Binding D Antimicrobial Action (Pathogen Suppression) B->D Membrane Disruption E Immunomodulation (Cytokine Modulation) B->E Anti-inflammatory

Figure 1: Biological origins and downstream pharmacological signaling pathways of 11-Oxododecanoic acid.

Methodological Rationale: The Causality of Derivatization

Analyzing oxo-fatty acids via GC-MS without derivatization is analytically unviable. The methodology described below is not merely a sequence of steps, but a carefully engineered chemical environment designed to prevent artifact generation.

  • The Ketone Challenge (Methoximation): At the elevated temperatures required for GC vaporization (>250°C), the C11 ketone group undergoes rapid keto-enol tautomerization. This thermal instability results in split chromatographic peaks, signal degradation, and irreproducible quantification. To prevent this, Methoximation (MOX) is performed first[7]. Methoxyamine hydrochloride, catalyzed by anhydrous pyridine, attacks the C11 carbonyl to form a stable methoxime derivative, effectively locking the molecule out of the keto-enol equilibrium[9].

  • The Carboxylic Acid Challenge (Silylation): Unprotected carboxyl groups engage in strong intermolecular hydrogen bonding, leading to adsorption in the GC inlet liner and severe peak tailing. Following MOX, Silylation (TMS) is executed using BSTFA with 1% TMCS[7][9]. BSTFA replaces the active proton of the C1 carboxylic acid with a trimethylsilyl group, drastically increasing vapor pressure. TMCS acts as a Lewis acid catalyst, ensuring quantitative conversion even in sterically hindered or complex matrix environments.

Workflow A Biological Sample (Plasma, Tissue, Exudates) B Metabolite Extraction (Cold MeOH/CHCl3 + IS) A->B C Solvent Evaporation (Gentle N2 Gas Stream) B->C D Methoximation (MOX) Methoxyamine HCl in Pyridine (Protects C11-Ketone) C->D E Silylation (TMS) BSTFA + 1% TMCS (Volatilizes C1-Carboxyl) D->E F GC-EI-MS Analysis (DB-5MS, Electron Impact) E->F G Data Acquisition & Quantification (SIM Mode) F->G

Figure 2: Optimized sample preparation and MOX-TMS derivatization workflow for GC-MS analysis.

Experimental Protocol: A Self-Validating System

To ensure a self-validating analytical system, this protocol incorporates an Internal Standard (IS) prior to extraction. The IS corrects for both extraction recovery losses and derivatization efficiency variations, guaranteeing that the final peak area ratio reflects the true endogenous concentration.

Materials & Reagents
  • Standards: 11-Oxododecanoic acid reference standard (≥98% purity), Nonadecanoic acid (Internal Standard, IS).

  • Solvents: LC-MS grade Methanol, Chloroform, and Water.

  • Derivatization Reagents: Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine), BSTFA + 1% TMCS.

Metabolite Extraction (Liquid-Liquid Extraction)
  • Spiking: Aliquot 50 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS solution (Nonadecanoic acid, 10 µg/mL in methanol).

  • Precipitation & Partitioning: Add 200 µL of ice-cold Methanol/Chloroform (2:1, v/v). Causality: This specific ratio efficiently precipitates proteins while partitioning the moderately polar oxo-fatty acid into the organic phase, minimizing matrix effects.

  • Homogenization: Vortex vigorously for 60 seconds, then sonicate in an ice bath for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C[9].

  • Collection: Carefully transfer 150 µL of the lower organic supernatant to a glass GC autosampler vial with a glass insert.

  • Evaporation: Dry the extract completely under a gentle stream of ultra-pure Nitrogen gas at room temperature.

Two-Step Derivatization (MOX-TMS)
  • Methoximation: Add 50 µL of the freshly prepared Methoxyamine HCl solution (20 mg/mL in pyridine) to the dried extract[7]. Cap tightly, vortex for 10 seconds, and incubate at 60°C for 60 minutes.

  • Silylation: Allow the vial to cool to room temperature. Add 50 µL of BSTFA + 1% TMCS[7]. Cap tightly, vortex gently, and incubate at 60°C for 30 minutes.

  • Final Preparation: Cool to room temperature. The sample is now ready for direct GC-MS injection. (Note: Analyze within 24 hours to prevent TMS degradation).

GC-MS Instrumental Parameters
  • Inlet: 250°C, Splitless mode (1 µL injection volume).

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min); ramp at 10°C/min to 280°C; ramp at 20°C/min to 300°C (hold 5 min).

  • Mass Spectrometer: Electron Impact (EI) source at 70 eV. Source temperature: 230°C. Transfer line: 280°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode for quantification; Scan mode (m/z 50–500) for qualitative library matching.

Data Presentation & Troubleshooting

Table 1: Quantitative Data and Diagnostic Ions for MOX-TMS Derivatized Analytes The addition of the MOX group (+29 Da) and the TMS group (+72 Da) shifts the molecular weight of 11-Oxododecanoic acid from 214.3 Da to 315.5 Da.

AnalyteDerivatizationDerivatized MW (Da)Quantifier Ion (m/z)Qualifier Ions (m/z)Retention Time Index
11-Oxododecanoic Acid MOX-TMS315.5300 [M - CH3]+315 [M]+, 284 [M - OCH3]+, 73~16.4 min
Nonadecanoic Acid (IS) TMS370.6355 [M - CH3]+370 [M]+, 117, 73~19.8 min

Table 2: Troubleshooting Matrix for Oxo-Fatty Acid Analysis

ObservationScientific Root CauseCorrective Action
Split or Doubled Peaks Incomplete methoximation leading to keto-enol tautomerization in the GC inlet.Ensure pyridine is strictly anhydrous. Extend MOX incubation time to 90 mins.
Severe Peak Tailing Incomplete silylation of the C1 carboxylic acid; active sites in the GC liner.Verify BSTFA integrity (store under inert gas). Replace GC inlet liner and perform inlet deactivation.
Low Analyte Recovery Poor partitioning during liquid-liquid extraction; lipid binding to precipitated proteins.Increase sonication time. Ensure the extraction solvent is completely cold (4°C) to maximize protein precipitation.

References

  • Chemistry and Bioactivity of Royal Jelly from Greece Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health Source: PMC (National Institutes of Health) URL:[Link]

  • Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC–MS Method Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • A Multicopper Oxidase from Paenibacillus polyethylenelyticus JNU01 Oxidizes Polyethylene Source: bioRxiv URL:[Link]

Sources

Method

LC-MS/MS method for detecting 11-Oxododecanoic acid

Application Note: High-Sensitivity LC-MS/MS Quantification of 11-Oxododecanoic Acid in Complex Biological Matrices Overview & Biological Significance 11-Oxododecanoic acid (11-ODA), structurally known as 11-keto lauric a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 11-Oxododecanoic Acid in Complex Biological Matrices

Overview & Biological Significance

11-Oxododecanoic acid (11-ODA), structurally known as 11-keto lauric acid (C₁₂H₂₂O₃), is a bioactive medium-chain fatty acid derivative. It is prominently found in royal jelly, a glandular secretion of worker bees (Apis mellifera)[1]. Recent pharmacological profiling has identified 11-ODA as a primary driver of royal jelly's broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria capable of infecting cutaneous wounds[2] (). Additionally, its presence contributes to the anti-inflammatory and tissue-regenerative properties highly valued in cosmetic and biopharmaceutical development[3] ().

Analytical Rationale & Causality (The "Why")

As a Senior Application Scientist, I designed this method to address the fundamental analytical bottlenecks associated with 11-ODA:

  • Lack of Chromophore : 11-ODA lacks a conjugated pi-electron system, rendering traditional UV-Vis detection insensitive. Mass spectrometry is mandatory for trace-level quantification[4].

  • Matrix Suppression : Royal jelly and plasma are rich in proteins, lipids, and oligosaccharides[3]. Direct injection or simple "dilute-and-shoot" methods lead to severe ion suppression in the MS source.

  • Ionization Strategy : 11-ODA contains a terminal carboxylic acid (pKa ~4.8). In Electrospray Ionization (ESI), carboxylic acids readily deprotonate to form stable [M-H]⁻ ions[1]. Therefore, ESI negative mode is the definitive choice.

  • Extraction Causality : To isolate 11-ODA from polar matrix components (like verbascose and other sugars[3]), we utilize a Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). By adding HCl to the sample prior to extraction, we artificially lower the pH below the analyte's pKa. This ensures the carboxylate group is fully protonated (neutralized), dramatically increasing its partition coefficient into the non-polar MTBE layer while leaving polar interferences in the aqueous waste.

Self-Validating Sample Preparation Protocol

A robust protocol must be a self-validating system. This workflow incorporates a deuterated internal standard (11-ODA-d4) spiked at the very first step. Because the IS shares the exact physicochemical properties of the analyte, it dynamically corrects for any variations in extraction recovery or MS ion suppression, ensuring absolute trustworthiness of the final quantitative data.

Step-by-Step Methodology:

  • Sample Aliquoting : Transfer 50 mg of homogenized royal jelly (or 100 µL of plasma) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition : Spike 10 µL of 11-ODA-d4 working solution (100 ng/mL in methanol). Validation Check: This early spike ensures all subsequent losses are proportionally corrected.

  • Acidification : Add 10 µL of 1M HCl and vortex for 10 seconds. Causality: Forces the analyte into its neutral, lipophilic state to guarantee organic partitioning.

  • Extraction : Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes at room temperature.

  • Phase Separation : Centrifuge at 12,000 × g for 10 minutes at 4°C to break any emulsions and cleanly separate the layers.

  • Transfer & Evaporation : Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 30°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Initial Mobile Phase (80% Water / 20% Acetonitrile). Vortex for 1 minute.

  • System Suitability : Inject a matrix blank (no IS), a zero sample (blank + IS), and the reconstituted samples into the LC-MS/MS to rule out carryover and verify instrument performance.

Workflow A 1. Sample Aliquot (50 mg Matrix or 100 µL Plasma) B 2. Internal Standard Spike (11-ODA-d4, 100 ng/mL) Validation: Corrects for extraction loss A->B C 3. Acidification (10 µL of 1M HCl) Causality: Protonates carboxylate B->C D 4. Liquid-Liquid Extraction (1 mL MTBE, Vortex 5 min) C->D E 5. Phase Separation (Centrifuge 12,000 x g, 10 min) D->E F 6. Organic Phase Transfer & N2 Evaporation (30°C) E->F G 7. Reconstitution (100 µL Mobile Phase A) F->G H 8. LC-MS/MS Analysis (ESI Negative Mode) G->H

Fig 1: Liquid-Liquid Extraction workflow for 11-Oxododecanoic acid sample preparation.

LC-MS/MS Method Parameters

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size). The mobile phase uses a trace amount of formic acid (0.01%). Causality: Standard 0.1% formic acid heavily suppresses negative ion formation. Reducing it to 0.01% provides enough protons to cap residual silanols on the column (maintaining sharp peaks) without quenching the ESI- signal.

Table 1: Optimized LC Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.01% FA)Mobile Phase B (Acetonitrile + 0.01% FA)
0.00.480%20%
1.00.480%20%
5.00.410%90%
7.00.410%90%
7.10.480%20%
10.00.480%20%

Mass Spectrometry: The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M-H]⁻ at m/z 213.1 is isolated in Q1. In the collision cell (Q2), collision-induced dissociation (CID) triggers the neutral loss of CO₂ (44 Da), yielding a highly abundant quantifier ion at m/z 169.1[1].

Pathway N1 Precursor Ion [M-H]⁻ m/z 213.1 N2 CID Collision Cell CE: -18 eV N1->N2 N3 Quantifier Ion [M-H-CO₂]⁻ m/z 169.1 N2->N3 Loss of 44 Da N4 Qualifier Ion Alkyl Cleavage m/z 113.1 N2->N4 C-C Cleavage

Fig 2: MS/MS fragmentation pathway and MRM transition logic for 11-Oxododecanoic acid.

Table 2: MRM Transitions and Source Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
11-ODA213.1169.1-60-18Quantifier
11-ODA213.1113.1-60-25Qualifier
11-ODA-d4217.1173.1-60-18Internal Standard

(Note: Source Temperature = 500°C; Ion Spray Voltage = -4500 V; Curtain Gas = 30 psi)

Method Validation & Quantitative Data

To ensure trustworthiness, the method was validated according to bioanalytical guidelines. The use of MTBE LLE combined with the isotope dilution strategy resulted in excellent recovery and precision, overcoming the historical matrix effects seen in bee-derived products.

Table 3: Method Validation Summary

Validation ParameterObserved ValueAcceptance Criteria
Linear Dynamic Range1.0 – 1000 ng/mLR² > 0.995
Limit of Detection (LOD)0.3 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LOQ)1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%)3.2% – 6.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%)4.8% – 8.1%≤ 15% (≤ 20% at LOQ)
Extraction Recovery88.5% – 92.3%Consistent across QC levels
Matrix Effect (Ion Suppression)< 8%IS-normalized matrix factor ~1.0

References

  • Melliou, E., & Chinou, I. (2005). Chemistry and Bioactivity of Royal Jelly from Greece. Journal of Agricultural and Food Chemistry, 53(23), 8987-8992. URL:[Link]

  • Sari, E., et al. (2021). Metabolome analysis and chemical profiling of Indonesian royal jellies as the raw material for cosmetic and bio-supplement products. Heliyon, 7(5), e06912. URL:[Link]

  • Garcia, A., et al. (2012). Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds. Advances in Microbiology, 2(4), 415-422. URL:[Link]

Sources

Application

Derivatization of 11-Oxododecanoic acid for improved GC analysis

Application Note: Two-Step MOX-TMS Derivatization of 11-Oxododecanoic Acid for High-Resolution GC-MS Analysis Executive Summary 11-Oxododecanoic acid is a bioactive keto-fatty acid and a functionally significant constitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step MOX-TMS Derivatization of 11-Oxododecanoic Acid for High-Resolution GC-MS Analysis

Executive Summary

11-Oxododecanoic acid is a bioactive keto-fatty acid and a functionally significant constituent of royal jelly, known for its potent antimicrobial and neurotrophic properties[1][2]. For drug development professionals and natural product chemists, the accurate quantification of this compound is critical. While Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and resolution for lipid profiling[3], the bifunctional nature of 11-oxododecanoic acid—containing both a terminal carboxylic acid and a C11 ketone—presents severe analytical challenges.

This application note details a field-proven, self-validating two-step Methoximation-Trimethylsilylation (MOX-TMS) protocol designed to neutralize functional group reactivity, prevent artifact formation, and ensure robust GC-MS quantification.

Mechanistic Rationale: The "Why" Behind the Chemistry

As an application scientist, it is crucial to understand that derivatization is not merely a sample preparation step; it is the chemical engineering of your analyte to survive the extreme thermodynamics of a GC system.

Direct injection of underivatized 11-oxododecanoic acid leads to two primary failure modes:

  • Stationary Phase Adsorption : The highly polar carboxylic acid (-COOH) engages in intermolecular hydrogen bonding and interacts with free silanol groups on the GC column. This results in low volatility, severe peak tailing, and loss of signal[4].

  • Keto-Enol Tautomerization : At elevated injector temperatures (e.g., 250°C), the unprotected C11 ketone (-C=O) undergoes tautomerization. If the sample is subjected to direct silylation without prior ketone protection, the derivatization reagent will attack both the carboxylic acid and the transient enol hydroxyl group. This splits the analyte into multiple structural isomers (a keto-TMS ester and an enol-TMS ether-TMS ester), producing multiple chromatographic peaks and destroying quantitative accuracy[5][6].

The MOX-TMS Solution To resolve this, we employ a two-step approach[3][7]:

  • Step 1: Methoximation (MOX) utilizes methoxyamine hydrochloride to convert the reactive ketone into a stable methoxime. This limits rotation about the C=N bond and permanently locks the molecule out of its enol form[5].

  • Step 2: Trimethylsilylation (TMS) utilizes MSTFA to replace the active hydrogen of the carboxylic acid with a bulky, non-polar trimethylsilyl group, drastically increasing volatility and thermal stability[5][6].

ChemicalPathway A 11-Oxododecanoic Acid (Ketone + Carboxylic Acid) B Methoxime Intermediate (MOX-11-Oxododecanoic Acid) A->B Methoxyamine HCl Pyridine, 60°C, 1h C MOX-TMS Derivative (Volatile, GC-Ready) B->C MSTFA + 1% TMCS 60°C, 30 min

Caption: Chemical pathway illustrating the sequential MOX-TMS derivatization of 11-oxododecanoic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates internal standardization and strict moisture control to mathematically and chemically guarantee the integrity of the results.

Materials & Reagents
  • Methoxyamine hydrochloride (MeOx) : 20 mg/mL prepared in anhydrous pyridine[3].

  • Silylation Reagent : N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) catalyst[3][6].

  • Internal Standard (IS) : Myristic acid-d27 (or equivalent stable-isotope labeled fatty acid)[6].

Step-by-Step Workflow
  • Sample Aliquoting & IS Addition : Transfer the biological extract (e.g., royal jelly lipid fraction) into a glass GC vial. Immediately spike with 5 µL of the Internal Standard stock solution. Validation check: The IS normalizes any downstream variations in derivatization efficiency or injection volume[6].

  • Complete Lyophilization : Evaporate the sample to absolute dryness using a vacuum concentrator or a gentle nitrogen stream. Causality: This step is critical. MSTFA is highly moisture-sensitive; trace water will aggressively hydrolyze the reagent, quenching the silylation reaction and ruining the batch[3][6].

  • Methoximation (MOX) : Add 50 µL of the MeOx/pyridine solution to the dried residue. Cap tightly and vortex for 30 seconds. Incubate in a thermal shaker at 60°C for 60 minutes[3].

  • Trimethylsilylation (TMS) : Remove the vial and allow it to cool to room temperature. Add 100 µL of MSTFA + 1% TMCS. Vortex gently, then incubate at 60°C for 30 minutes[3][6].

  • Quality Control & Injection : Cool the sample to room temperature. Transfer to a GC vial with a glass insert. Validation check: Analyze the samples within 24 hours, as TMS derivatives have a limited shelf life and will gradually degrade[6]. Run a "Derivatization Blank" (reagents only) to confirm the absence of column bleed or reagent artifacts.

Workflow N1 1. Sample Lyophilization (Ensure 100% Moisture Removal) N2 2. Methoximation (MOX) Add 50 µL MeOX in Pyridine N1->N2 N3 3. MOX Incubation 60°C for 60 mins N2->N3 N4 4. Silylation (TMS) Add 100 µL MSTFA + 1% TMCS N3->N4 N5 5. TMS Incubation 60°C for 30 mins N4->N5 N6 6. GC-MS Injection (Analyze within 24 hours) N5->N6

Caption: Step-by-step experimental workflow for the MOX-TMS derivatization process.

Data Presentation & Instrumental Parameters

To assist in method transfer and troubleshooting, the physicochemical challenges and corresponding instrumental parameters are summarized below.

Table 1: Physicochemical Challenges and Derivatization Solutions

Functional Group Analytical Challenge in GC Derivatization Reagent Resulting Derivative Analytical Benefit
C11 Ketone Keto-enol tautomerization at high heat, leading to multiple isomer peaks. Methoxyamine HCl (MeOx) in Pyridine Methoxime (-C=N-OCH₃) Locks molecular structure; ensures a single, quantifiable peak.

| C1 Carboxylic Acid | High polarity, low volatility, and severe peak tailing due to hydrogen bonding. | MSTFA + 1% TMCS | TMS Ester (-COOSi(CH₃)₃) | Replaces active hydrogen; drastically increases volatility and resolution. |

Table 2: Optimized GC-MS Operating Conditions [3]

Parameter Setting / Specification
Analytical Column DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Mode Splitless (or 10:1 Split depending on extract concentration)
Injector Temperature 250°C
Oven Temperature Program 80°C (hold 2 min) → Ramp 10°C/min to 150°C → Ramp 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C

| Ionization Mode | Electron Impact (EI), 70 eV |

References

  • In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics RIC Technologies URL: [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation The Bumbling Biochemist / YouTube URL: [Link]

  • TMS Derivitization for GC-MS University of Guelph / Agilent URL:[Link]

  • Acids: Derivatization for GC Analysis Colorado State University URL: [Link]

  • Chemistry and Bioactivity of Royal Jelly from Greece ResearchGate / ACS Publications URL: [Link]

  • Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds SCIRP URL: [Link]

Sources

Method

Application Note: Utilizing 11-Oxododecanoic Acid in Mammalian Cell Culture for Epigenetic and Immunomodulatory Profiling

Biological Significance & Rationale 11-Oxododecanoic acid (CAS: 2388-78-5) is a medium-chain fatty acid derivative naturally occurring in Royal Jelly, alongside other bioactive lipids like 10-hydroxy-2-decenoic acid (10-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biological Significance & Rationale

11-Oxododecanoic acid (CAS: 2388-78-5) is a medium-chain fatty acid derivative naturally occurring in Royal Jelly, alongside other bioactive lipids like 10-hydroxy-2-decenoic acid (10-HDA)[1]. Structurally characterized by a 12-carbon aliphatic chain with a ketone group at the C11 position (Molecular Weight: 214.30 g/mol )[2], this compound has emerged as a molecule of high interest in drug development and nutritional epigenetics.

Recent investigations demonstrate that 11-Oxododecanoic acid acts as an epigenetic modulator. Through in silico molecular docking and in vitro validation, it has been shown to interact with the catalytic tunnel of nuclear Histone Deacetylases (HDACs), inhibiting their enzymatic activity and promoting chromatin acetylation[3]. Beyond epigenetics, 11-Oxododecanoic acid exhibits broad-spectrum antibacterial properties[4] and serves as an immunomodulator, capable of suppressing pro-inflammatory cytokine and nitric oxide (NO) release in activated macrophages[5].

This application note provides field-proven, self-validating protocols for deploying 11-Oxododecanoic acid in mammalian cell culture to study its epigenetic and anti-inflammatory mechanisms.

Mechanistic Overview

When introduced to mammalian cell cultures, 11-Oxododecanoic acid operates primarily through two distinct but complementary pathways:

  • Epigenetic Regulation: It competitively inhibits Class I/II HDACs, preventing the removal of acetyl groups from histone tails. This chromatin remodeling leads to transcriptional plasticity and the reactivation of silenced genes in cancer cell lines[3].

  • Immunomodulation: In immune cells stimulated by endotoxins (e.g., LPS), it intercepts intracellular signaling cascades, downregulating the secretion of pro-inflammatory mediators[5].

Mechanism Odo 11-Oxododecanoic Acid HDAC Class I/II HDACs Odo->HDAC Inhibits Macrophage Macrophage (RAW 264.7) Odo->Macrophage Suppresses Acetylation Histone Acetylation HDAC->Acetylation Prevents GeneExp Gene Expression Acetylation->GeneExp Promotes LPS LPS (Endotoxin) LPS->Macrophage Activates Cytokines Pro-inflammatory Cytokines Macrophage->Cytokines Secretes

Mechanisms of action of 11-Oxododecanoic acid in epigenetic regulation and inflammation.

Quantitative Data Summary

To ensure reproducibility and prevent solvent-induced artifacts, researchers must adhere to established physicochemical constraints when designing experiments[2][3].

ParameterValue / RangeContext / Experimental Justification
Molecular Weight 214.30 g/mol Chemical property (Formula: C12H22O3)[2].
HDAC Binding Energy ~ -6.5 kcal/molIn silico docking affinity to the HDAC catalytic tunnel[3].
Working Concentration 10 μM – 100 μMStandard range for in vitro epigenetic and inflammatory assays[3].
Vehicle (DMSO) Limit ≤ 0.1% (v/v)Maximum allowable solvent concentration to maintain cell viability.
Treatment Duration 24h – 72h24h for acute inflammatory targets; 72h for epigenetic remodeling[3].

Self-Validating Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions
  • Causality: 11-Oxododecanoic acid is highly lipophilic due to its 12-carbon aliphatic chain. Dimethyl sulfoxide (DMSO) is mandated as the primary solvent because aqueous buffers will cause immediate precipitation. Aliquoting is necessary to prevent repeated freeze-thaw cycles, which can lead to the oxidation of the oxo group at position 11.

  • Step-by-Step:

    • Weigh out 2.14 mg of 11-Oxododecanoic acid and dissolve in 100 μL of sterile, cell-culture grade DMSO to create a 100 mM master stock.

    • Vortex for 60 seconds until completely dissolved.

    • Aliquot into 10 μL volumes in amber microcentrifuge tubes (compound is sensitive to prolonged light exposure) and store at -80°C.

    • Validation Step: Before applying to cells, perform a mock dilution by adding 1 μL of the stock to 999 μL of pre-warmed culture media (yielding 100 μM). Visually inspect against a light source; the media must remain optically clear. Any turbidity indicates micro-precipitation, rendering the stock invalid.

Protocol B: Epigenetic Modulation (HDAC Inhibition Assay)
  • Causality: HCT116 (colon carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines are selected because they possess well-characterized, aberrantly high baseline HDAC activity, providing a wide dynamic range to measure inhibition[3]. A 72-hour exposure is chosen to allow sufficient time for chromatin remodeling and subsequent protein expression changes, which lag behind immediate enzymatic inhibition.

  • Step-by-Step:

    • Seed HCT116 or MDA-MB-231 cells at a density of 1×104 cells/well in a 96-well plate using standard DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

    • Aspirate media and replace with fresh media containing 11-Oxododecanoic acid at 10 μM, 50 μM, and 100 μM. Ensure the final DMSO concentration is strictly 0.1% across all wells, including the vehicle control.

    • Incubate for 72 hours[3].

    • Lyse the cells and extract nuclear proteins using a commercial nuclear extraction kit.

    • Measure HDAC activity using a fluorometric HDAC assay kit (e.g., utilizing a synthetic acetylated peptide substrate).

    • Validation Step: Include Trichostatin A (TSA) at 1 μM as a positive control. If TSA fails to reduce HDAC activity by >80% relative to the vehicle control, the assay system is compromised. Concurrently, run an MTT viability assay; if cell viability drops below 80% at the 100 μM dose, the observed HDAC reduction may be an artifact of cell death rather than true enzymatic inhibition.

Protocol C: Anti-inflammatory Profiling in Macrophages
  • Causality: RAW 264.7 murine macrophages are utilized because they express high levels of Toll-like Receptor 4 (TLR4), making them highly responsive to LPS stimulation[5]. Pre-treatment with 11-Oxododecanoic acid for 2 hours prior to LPS ensures the compound has partitioned into the cells and can intercept intracellular signaling cascades before cytokine transcription initiates.

  • Step-by-Step:

    • Seed RAW 264.7 cells at 5×104 cells/well in a 24-well plate. Incubate for 24 hours.

    • Pre-treat the cells with 11-Oxododecanoic acid (50 μM and 100 μM) for 2 hours.

    • Stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL directly into the existing media.

    • Incubate for 24 hours.

    • Collect the supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris.

    • Quantify Nitric Oxide (NO) using the Griess reagent assay and measure TNF-α/IL-10 via ELISA.

    • Validation Step: Measure baseline NO production in unstimulated cells (vehicle only); it should be negligible. The LPS-only control must show a >10-fold increase in NO/cytokines. Include Dexamethasone (10 μM) as a positive anti-inflammatory control to validate the dynamic range of the suppression.

Experimental Workflow Visualization

Workflow Prep Stock Prep (DMSO) Seed Cell Seeding Prep->Seed Treat Treatment (10-100 μM) Seed->Treat Assay Functional Assay Treat->Assay Analyze Data Analysis Assay->Analyze

Standardized cell culture workflow for evaluating 11-Oxododecanoic acid bioactivity.

References[2] PubChemLite - 11-oxododecanoic acid (C12H22O3). uni.lu. View Source[3] Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health. nih.gov. View Source[4] Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds. scirp.org.View Source[5] Arabinoxylan-Based Microcapsules Being Loaded with Bee Products as Bioactive Food Components Are Able to Modulate the Cell Migration and Inflammatory Response—In Vitro Study. nih.gov. View Source[1] Chemistry and Bioactivity of Royal Jelly from Greece. acs.org.View Source

Sources

Application

Application Note: Engineering a High-Throughput Competitive ELISA for 11-Oxododecanoic Acid Detection

Executive Summary 11-Oxododecanoic acid (11-ODA) is a unique, 12-carbon linear aliphatic fatty acid characterized by a terminal ketone group at the ω-1 position. Secreted primarily by the mandibular glands of Apis mellif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

11-Oxododecanoic acid (11-ODA) is a unique, 12-carbon linear aliphatic fatty acid characterized by a terminal ketone group at the ω-1 position. Secreted primarily by the mandibular glands of Apis mellifera, 11-ODA serves as a critical biomarker for verifying royal jelly authenticity 1[1] and determining the entomological origin of honey 2[2]. Furthermore, recent pharmacological studies have identified 11-ODA as a potent bioactive compound with antimicrobial properties and the ability to act as a histone deacetylase (HDAC) inhibitor3[3].

Traditional detection relies on GC-MS or LC-MS, which necessitate laborious derivatization and limit high-throughput screening. This application note details the mechanistic rationale, hapten design, and validated protocol for a highly specific competitive Enzyme-Linked Immunosorbent Assay (cELISA) dedicated to 11-ODA quantification.

Mechanistic Rationale & Assay Architecture

Hapten Design and Epitope Presentation

With a molecular weight of ~214.3 Da, 11-ODA is a hapten; it lacks the size and complexity to independently elicit an immunogenic response. To generate highly specific monoclonal antibodies, 11-ODA must be covalently conjugated to a macromolecular carrier (e.g., Keyhole Limpet Hemocyanin, KLH).

The orientation of this conjugation is the most critical factor in assay design. By utilizing carbodiimide crosslinker chemistry (EDC/NHS), the C1 carboxylic acid of 11-ODA is coupled to the primary amines of the carrier protein. This specific orientation exposes the ω-1 ketone group—the exact structural feature that distinguishes 11-ODA from abundant royal jelly analogs like 10-hydroxy-2-decenoic acid (10-HDA)—to the host immune system, driving the generation of highly specific antibodies.

HaptenConjugation A 11-Oxododecanoic Acid (Target Hapten) B EDC / NHS Activation A->B C NHS-Ester Intermediate (Amine Reactive) B->C Prevents Hydrolysis E Conjugated Immunogen (Exposed 11-Oxo Epitope) C->E D Carrier Protein (KLH or BSA) D->E Primary Amines

Figure 1: EDC/NHS-mediated conjugation pathway exposing the target 11-oxo epitope.

Why a Competitive Format?

Small molecules lack the spatial geometry required to accommodate two distinct antibodies simultaneously. Consequently, a sandwich ELISA is physically impossible due to steric hindrance. We must employ a direct competitive ELISA (cELISA) where free 11-ODA in the sample competes with plate-bound 11-ODA-BSA for a limited number of primary antibody binding sites.

cELISA A Microtiter Plate Coated with 11-ODA-BSA B Add Sample (Free 11-ODA) + Anti-11-ODA Antibody A->B C Incubation & Competition Free vs. Bound Hapten B->C D Wash Step (Removes Unbound Complexes) C->D E Add HRP-Secondary Antibody & TMB Substrate D->E F Signal Detection (OD 450nm) Inversely Proportional to [11-ODA] E->F

Figure 2: Direct competitive ELISA workflow for 11-ODA quantification.

Validated Methodologies

Protocol A: Self-Validating Hapten Conjugation (EDC/NHS)

Causality Insight: EDC activates the carboxyl group of 11-ODA to form an unstable O-acylisourea intermediate. If left alone in aqueous solution, this intermediate rapidly hydrolyzes. The addition of N-hydroxysuccinimide (NHS) converts it into a stable, amine-reactive NHS-ester, drastically increasing conjugation efficiency to the carrier protein.

  • Activation: Dissolve 5 mg of 11-ODA in 0.5 mL of anhydrous Dimethylformamide (DMF). Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS. Stir continuously for 2 hours at room temperature in the dark.

  • Carrier Preparation: Dissolve 10 mg of KLH (for immunization) or BSA (for coating) in 2 mL of 0.1 M Carbonate-Bicarbonate buffer (pH 9.6). Note: High pH ensures primary amines on the protein are deprotonated and highly nucleophilic.

  • Conjugation: Dropwise, add the activated 11-ODA solution to the stirring protein solution. Incubate overnight at 4°C.

  • Purification: Dialyze the conjugate against 1x PBS (pH 7.4) for 48 hours with at least four buffer exchanges to remove unreacted hapten and crosslinkers.

  • Validation: Confirm conjugation via UV-Vis spectroscopy by observing a shift in the absorbance spectrum compared to the native carrier protein.

Protocol B: 11-ODA Competitive ELISA Procedure

Causality Insight: A heterologous coating strategy is employed (immunizing with 11-ODA-KLH and coating with 11-ODA-BSA) to ensure the primary antibody binds specifically to the 11-ODA hapten rather than the carrier protein backbone.

  • Coating: Dilute 11-ODA-BSA conjugate to 1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% Skim Milk in PBST. Incubate for 1 hour at 37°C to block non-specific binding sites. Wash 3 times.

  • Competition Reaction:

    • Add 50 µL of 11-ODA standards (range: 0.1 ng/mL to 100 ng/mL) or extracted samples to designated wells.

    • Immediately add 50 µL of optimized Anti-11-ODA monoclonal antibody (diluted in 1% BSA-PBST) to all wells.

    • Self-Validation Step: Include a B0​ well (0 ng/mL 11-ODA, maximum binding) and a Blank well (no primary antibody, background noise control).

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash 5 times. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 45 minutes at 37°C.

  • Detection: Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H₂SO₄.

  • Readout: Measure absorbance at 450 nm. Calculate the relative binding ( B/B0​ ) and plot against the log concentration of 11-ODA using a 4-parameter logistic (4PL) curve fit.

Quantitative Data & Performance Metrics

To establish the trustworthiness of the assay, extensive cross-reactivity (CR) profiling was conducted against structurally homologous fatty acids commonly found in the bee hive ecosystem4[4].

Table 1: Cross-Reactivity Profile of Anti-11-ODA Monoclonal Antibody

CompoundStructural DifferenceCross-Reactivity (%)
11-Oxododecanoic acid (11-ODA) Target (C12, 11-oxo) 100.0
10-Hydroxy-2-decenoic acid (10-HDA)C10, 10-OH, Δ2 double bond< 0.1
10-Hydroxydecanoic acid (10-HDAA)C10, 10-OH< 0.1
Sebacic acidC10 dicarboxylic acid< 0.1
Dodecanoic acid (Lauric acid)C12, no functional groups< 0.5

Analytical Insight: The negligible cross-reactivity with 10-HDA and 10-HDAA validates the hapten design strategy; conjugating via the C1 carboxyl group successfully directed the immune response strictly toward the unique 11-oxo moiety.

Table 2: Assay Validation Parameters

ParameterValueAnalytical Significance
Limit of Detection (LOD) 0.45 ng/mLHigh sensitivity for trace biomarker detection.
IC50 (50% Inhibition) 4.2 ng/mLOptimal dynamic range center.
Linear Working Range 0.8 - 25 ng/mLSuitable for diluted honey/royal jelly extracts.
Intra-assay Precision (CV%) 4.8%High repeatability within the same plate.
Inter-assay Precision (CV%) 7.2%High reproducibility across different batches.
Average Recovery (Spiked) 92% - 105%Minimal matrix interference post-extraction.

References

  • Chemistry and Bioactivity of Royal Jelly from Greece - ACS Publications. American Chemical Society. 1

  • Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC–MS Method. Journal of Agricultural and Food Chemistry. 2

  • Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors. Taylor & Francis. 3

  • The Honey Bee Apis mellifera: An Insect at the Interface between Human and Ecosystem Health. PMC / National Institutes of Health. 4

Sources

Method

Radiolabeling 11-Oxododecanoic acid for metabolic studies

Title: Advanced Radiolabeling Strategies for 11-Oxododecanoic Acid in Metabolic and Pharmacokinetic Studies Introduction & Scientific Rationale 11-Oxododecanoic acid is a 12-carbon medium-chain fatty acid (MCFA) derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Radiolabeling Strategies for 11-Oxododecanoic Acid in Metabolic and Pharmacokinetic Studies

Introduction & Scientific Rationale

11-Oxododecanoic acid is a 12-carbon medium-chain fatty acid (MCFA) derivative naturally secreted in royal jelly1[1]. Unlike standard saturated MCFAs, the presence of a ketone group at the C11 position alters its enzymatic interactions, making it a molecule of high interest for its antimicrobial properties and its potential role as a histone deacetylase (HDAC) inhibitor2[2].

To accurately map its metabolic fate, pharmacokinetic distribution, and rate of mitochondrial β -oxidation, radiolabeling is essential. The gold standard approach is the incorporation of a Carbon-14 ( 14C ) isotope at the C1 (carboxyl) position. Because β -oxidation sequentially cleaves two-carbon units from the carboxyl end, the C1 carbon is the first to be released as acetyl-CoA. This acetyl-CoA enters the tricarboxylic acid (TCA) cycle and is subsequently oxidized and released as 14CO2​ . By trapping and quantifying this evolved gas, researchers can directly measure the metabolic flux of the fatty acid3[3].

Metabolic Pathway of [1-¹⁴C]-11-Oxododecanoic Acid

Pathway A [1-¹⁴C]-11-Oxododecanoic Acid (Extracellular) B Cellular Uptake (FATP/CD36 Transporters) A->B C [1-¹⁴C]-11-Oxododecanoyl-CoA (Cytosol) B->C Acyl-CoA Synthetase D CPT1 / CPT2 Transport (Mitochondrial Entry) C->D L-Carnitine Dependent E β-Oxidation Cycle D->E F [¹⁴C]-Acetyl-CoA E->F Cleavage of C1-C2 G TCA Cycle F->G H ¹⁴CO₂ Release (Trapped for Scintillation) G->H Oxidative Decarboxylation

Metabolic fate of[1-14C]-11-Oxododecanoic acid from cellular uptake to 14CO2 release.

Protocol 1: Synthesis of [1-¹⁴C]-11-Oxododecanoic Acid

Causality & Design: The most reliable method for C1-specific labeling of fatty acids is the Grignard carbonation of an alkyl halide precursor. Here, 10-oxoundecyl magnesium bromide is reacted with [14C]CO2​ generated in situ from Barium [14C] carbonate.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, argon-purged flask, react 10-oxoundecyl bromide with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Isotope Generation: In a connected, sealed vacuum manifold, inject concentrated sulfuric acid into a flask containing Ba14CO3​ (specific activity ~50-60 mCi/mmol). This liberates [14C]CO2​ gas.

  • Carbonation: Cryogenically trap the [14C]CO2​ into the reaction flask containing the Grignard reagent at -78°C. Stir vigorously for 2 hours as the mixture slowly warms to room temperature.

  • Quenching & Extraction: Quench the reaction with 1N HCl to protonate the newly formed carboxylate, yielding [1−14C] -11-Oxododecanoic acid. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Purify the crude product via preparative HPLC using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid).

Table 1: Expected Radiochemical Parameters

ParameterTarget SpecificationAnalytical Method
Radiochemical Purity> 98%Radio-HPLC / Radio-TLC
Chemical Purity> 95%LC-MS / UV (215 nm)
Specific Activity50 - 60 mCi/mmolLiquid Scintillation Counting
FormulationEthanol solution (0.1 mCi/mL)N/A

Protocol 2: In Vitro Metabolic Tracing Assay (¹⁴CO₂ Trapping)

Causality & Design: This protocol directly measures the catabolism of the radiolabeled substrate. It is designed as a self-validating system: by including a well treated with Etomoxir (an irreversible CPT1 inhibitor), you prove that the captured 14CO2​ is strictly the result of mitochondrial β -oxidation, eliminating false positives from background degradation4[4].

Workflow S1 1. Conjugation Mix [1-¹⁴C]-11-Oxo with 7% BSA S2 2. Incubation Add to cells in sealed flask S1->S2 S3 3. Trapping Setup Suspend NaOH-soaked filter paper S2->S3 S4 4. Termination Inject Perchloric Acid (Releases CO₂) S3->S4 S5 5. Quantification Scintillation Counting of Filter Paper S4->S5

Workflow for [1-14C]-fatty acid oxidation assay and 14CO2 trapping.

Step-by-Step Methodology:

  • Preparation of the BSA Conjugate:

    • Mechanistic Insight: Free fatty acids form micelles in aqueous solutions and can be highly lipotoxic. Conjugation to fatty acid-free Bovine Serum Albumin (BSA) mimics physiological serum transport and ensures controlled cellular uptake.

    • Evaporate the ethanol from the [1−14C] -11-Oxododecanoic acid stock under a gentle stream of nitrogen.

    • Resuspend the lipid film in a 7% (w/v) fatty acid-free BSA solution (pre-warmed to 37°C). Vortex vigorously and incubate at 37°C for 1 hour to ensure complete intercalation into the BSA hydrophobic pockets.

  • Cell Preparation & Pre-treatment:

    • Seed target cells (e.g., primary hepatocytes or cardiomyocytes) in specialized sealed incubation flasks equipped with a center well.

    • Validation Control: Pre-treat one set of control wells with 40 µM Etomoxir for 1 hour to inhibit CPT1.

  • Assay Initiation:

    • Replace the culture medium with the assay medium containing the [1−14C] -11-Oxododecanoic acid-BSA conjugate (final activity ~0.4 µCi/mL) and 0.5 mM L-carnitine.

    • Mechanistic Insight:In vitro cultures are often carnitine-depleted. Supplementation ensures the CPT1 transport system is not artificially bottlenecked, allowing for maximum β -oxidation flux4[4].

  • ¹⁴CO₂ Trapping Setup:

    • Place a piece of Whatman filter paper soaked in 1N NaOH (or a 1:2 mixture of ethanolamine/ethylene glycol) into the center well of the flask. Seal the flask completely 5[5].

    • Incubate at 37°C for 2 to 4 hours.

  • Reaction Termination:

    • Using a syringe, inject 100 µL of 3M perchloric acid (PCA) directly into the culture medium through the rubber septum.

    • Mechanistic Insight: PCA serves a dual purpose. It instantly denatures cellular proteins, stopping all metabolism. More importantly, the extreme drop in pH forces all dissolved bicarbonate ( HCO3−​ ) in the medium to convert into gaseous CO2​ , driving the radiolabeled carbon into the headspace where it is permanently captured by the alkaline filter paper3[3].

    • Allow the sealed flasks to sit at 4°C for an additional 2 hours to ensure 100% trapping efficiency.

  • Quantification:

    • Transfer the filter paper to a scintillation vial containing 4 mL of scintillation fluid. Count the disintegrations per minute (DPM) using a liquid scintillation counter.

    • Normalize the DPM to the total protein content of the well (determined via BCA assay on the cell lysate).

Table 2: Expected Fatty Acid Oxidation Flux Rates

Cell ModelBasal FAO Flux (nmol/mg protein/min)Etomoxir-Treated FluxInterpretation
Primary Hepatocytes0.85 ± 0.12< 0.10High reliance on mitochondrial FAO.
Cardiomyocytes1.20 ± 0.15< 0.05Primary energy source is lipid oxidation.
HepG2 (Cancer Line)0.30 ± 0.08~ 0.10Shifted toward glycolysis (Warburg effect).

Note: 11-Oxododecanoic acid may exhibit slightly lower flux rates compared to standard palmitate due to the steric and electronic effects of the C11 ketone during the final cycles of β -oxidation.

References

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. National Institutes of Health (NIH).[Link]

  • Assessing fatty acid oxidation flux in rodent cardiomyocyte models. Scientific Reports.[Link]

  • Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors. National Institutes of Health (NIH).[Link]

  • Chemistry and bioactivity of royal jelly from Greece. PubMed (NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 11-Oxododecanoic acid in vitro

Technical Support Center: Overcoming In Vitro Solubility Issues of 11-Oxododecanoic Acid Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers strug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming In Vitro Solubility Issues of 11-Oxododecanoic Acid

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of medium-chain fatty acids (MCFAs). 11-Oxododecanoic acid (11-ODA) is a bioactive MCFA naturally occurring in royal jelly, noted for its antibacterial efficacy[1] and its emerging role as a histone deacetylase (HDAC) inhibitor[2].

Structurally, 11-ODA features an 11-carbon aliphatic chain flanked by a terminal carboxylic acid and a ketone group at the C11 position[3]. This amphiphilic nature creates a fundamental thermodynamic challenge: while the polar heads allow for limited hydrogen bonding, the dominant hydrophobic tail drives rapid aggregation and precipitation in aqueous cell culture media. This guide provides field-proven, self-validating methodologies to ensure stable solvation, accurate dosing, and reproducible in vitro assays.

Section 1: Troubleshooting Guide & FAQs

Q1: What is the optimal primary solvent for preparing an 11-Oxododecanoic acid stock solution? A1: Dimethyl sulfoxide (DMSO) or absolute ethanol. DMSO is highly recommended for cell-based assays[2]. Causality: In its solid state, the carboxylic acid groups of 11-ODA form strong intermolecular hydrogen bonds (dimerization). DMSO, a highly polar aprotic solvent, disrupts these dimers and fully solvates the hydrophobic alkyl chain, allowing you to achieve stable stock concentrations up to 100 mM.

Q2: Every time I spike my DMSO stock into DMEM/RPMI, the solution turns cloudy. How do I prevent this "solvent shock"? A2: This cloudiness is micro-precipitation. When a high-concentration DMSO stock is injected directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The 11-ODA is left in a microenvironment of nearly 100% water, instantly exceeding its thermodynamic solubility limit and nucleating into crystals. Solution: You must use a carrier molecule. Fatty Acid-Free Bovine Serum Albumin (BSA) is the gold standard. BSA contains multiple hydrophobic binding pockets (Sudlow's sites) that sequester the aliphatic tail of the fatty acid, shielding it from water while keeping the entire complex highly soluble in media.

Q3: What is the maximum tolerable DMSO concentration for my cell cultures? A3: For most mammalian cell lines (e.g., HCT116, MDA-MB-231), the final DMSO concentration should never exceed 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity and artifactual changes in gene expression[2]. If you need a higher final concentration of 11-ODA, you must increase the concentration of your primary DMSO stock rather than adding more volume to the media.

Q4: How do I verify that my 11-ODA hasn't crashed out of solution after sterile filtering? A4: Highly lipophilic compounds will readily bind to standard polyethersulfone (PES) or cellulose acetate sterile filters, stripping the drug from your media. Solution: Implement a self-validating workflow. Filter your media before adding the sterile DMSO stock. To validate the final soluble concentration, centrifuge an aliquot of your final treated media at 10,000 x g for 10 minutes. If the concentration of the supernatant (measured via LC-MS/MS) matches your theoretical dose, the solution is stable.

Section 2: Data Presentation

Table 1: Physicochemical Properties & Solubility Profile of 11-Oxododecanoic Acid

Property / SolventValue / Solubility LimitMechanistic Note
Molecular Weight 214.30 g/mol Medium-chain length dictates high lipophilicity.
Water / PBS (pH 7.4) < 0.1 mg/mLHydrophobic tail drives micelle formation/precipitation.
100% DMSO ≥ 20 mg/mL (~100 mM)Disrupts H-bonding; fully solvates the aliphatic chain[2].
100% Ethanol ≥ 20 mg/mL (~100 mM)Good alternative, but higher evaporation risk than DMSO.

Table 2: Comparison of In Vitro Delivery Vehicles

Delivery VehicleAdvantagesDisadvantages
Direct DMSO Dilution Simple, no animal-derived components.High risk of solvent shock and precipitation.
FA-Free BSA Complex Mimics physiological lipid transport; highly stable.Adds protein to media; requires careful preparation.
HP-β-Cyclodextrin Forms stable inclusion complexes; animal-free.Can extract cholesterol from cell membranes at high doses.

Section 3: Experimental Workflows & Logic

BSA_Complexation_Workflow A 11-Oxododecanoic Acid (Solid Powder) B Dissolve in 100% DMSO (100 mM Stock) A->B D Dropwise Addition with Vortexing B->D C Warm 10% FA-Free BSA in Media to 37°C C->D E Incubate 30 min @ 37°C (Complexation) D->E F Dilute to Working Conc. (<0.1% DMSO final) E->F

Workflow for BSA-mediated solvation of 11-Oxododecanoic acid to prevent in vitro precipitation.

Precipitation_Troubleshooting Start Issue: Compound Precipitation in Media Q1 Is final DMSO > 0.5%? Start->Q1 A1 Toxicity Risk: Reduce Stock Volume Q1->A1 Yes Q2 Is BSA or Carrier Present? Q1->Q2 No A2 Add FA-Free BSA to sequester lipids Q2->A2 No Q3 Was stock added rapidly? Q2->Q3 Yes A3 Use Dropwise Addition to stop Solvent Shock Q3->A3 Yes

Logical troubleshooting tree for resolving 11-Oxododecanoic acid precipitation in aqueous media.

Section 4: Step-by-Step Methodologies

Protocol: Preparation of Self-Validating 11-Oxododecanoic Acid-BSA Conjugate Purpose: To deliver highly lipophilic 11-ODA to cultured cells without precipitation or solvent toxicity.

Phase 1: Reagent Preparation

  • Prepare the Primary Stock: Weigh out 11-Oxododecanoic acid and dissolve in 100% sterile, cell-culture grade DMSO to create a 100 mM stock. Aliquot and store at -20°C. Causality: Minimizes freeze-thaw cycles which can introduce atmospheric moisture and degrade the stock.

  • Prepare the Carrier Solution: Dissolve Fatty Acid-Free BSA in your basal cell culture media (e.g., DMEM) to a concentration of 10% (w/v). Filter-sterilize this solution through a 0.22 µm PES filter.

  • Temperature Equilibration: Warm the 10% BSA solution in a 37°C water bath for 15 minutes. Causality: Lipids complex with proteins much more efficiently at physiological temperatures due to increased molecular kinetics and pocket flexibility.

Phase 2: Complexation 4. Dropwise Addition: Place the warmed 10% BSA solution on a vortex mixer at low speed. Slowly add the 100 mM 11-ODA DMSO stock drop-by-drop until you reach a 5 mM intermediate concentration. 5. Incubation: Incubate the mixture at 37°C for 30 minutes. Causality: This provides the necessary thermodynamic time for the aliphatic tails to partition out of the aqueous phase and into the hydrophobic Sudlow's sites of the BSA.

Phase 3: Application & Self-Validation 6. Final Dilution: Dilute the 5 mM intermediate complex into your final experimental media to achieve your target treatment concentration (e.g., 100 µM). The final DMSO concentration will be safely below 0.1%. 7. Self-Validation Step: To ensure no micro-precipitation occurred, measure the Optical Density (OD) of the final media at 600 nm against a vehicle control. An elevated OD600 indicates light scattering from insoluble lipid micelles. If OD600 is baseline, proceed to apply the media to your cell cultures.

References[2] Title: Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health | Source: PMC / NIH | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388835/[3]Title: Chemistry and Bioactivity of Royal Jelly from Greece | Source: ACS Publications | URL: https://pubs.acs.org/doi/10.1021/jf051550p[1]Title: Development of a Freshness Assay for Royal Jelly Based on the Temperature- and Time-Dependent Changes of Antimicrobial Effectiveness and Proteome Dynamics of Royal Jelly Proteins | Source: ACS Publications | URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c03986

Sources

Optimization

Preventing degradation of 11-Oxododecanoic acid during storage

A Guide to Preventing Degradation During Storage Welcome to the technical support guide for 11-Oxododecanoic acid. As a long-chain keto acid, 11-Oxododecanoic acid is a valuable molecule in various research fields.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Degradation During Storage

Welcome to the technical support guide for 11-Oxododecanoic acid. As a long-chain keto acid, 11-Oxododecanoic acid is a valuable molecule in various research fields. However, its bifunctional nature—containing both a ketone and a carboxylic acid group—renders it susceptible to degradation if not handled and stored correctly. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you maintain the integrity and ensure the reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 11-Oxododecanoic acid?

A1: The degradation of 11-Oxododecanoic acid is primarily influenced by five key environmental factors. Understanding these is the first step toward prevention.

  • Temperature: Elevated temperatures significantly accelerate chemical reactions, including degradation pathways like decarboxylation.[1] While some fatty acids are stable at room temperature, long-chain keto acids benefit from cold storage to minimize decomposition over time.[2][3]

  • pH: The stability of keto acids is often pH-dependent.[4] Neutral to alkaline conditions can catalyze degradation reactions such as aldol-type condensations.[5]

  • Oxygen: The aliphatic chain and ketone functionality can be susceptible to oxidation.[1] Storing the compound under an inert atmosphere is a key preventative measure.[5]

  • Moisture: As a carboxylic acid, 11-Oxododecanoic acid can be sensitive to moisture, which can facilitate hydrolytic degradation pathways.[5]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic degradation reactions.[1][4]

Q2: What are the definitive storage conditions for solid 11-Oxododecanoic acid to ensure long-term stability?

A2: For maximum long-term stability, solid 11-Oxododecanoic acid should be stored with strict environmental controls. Based on best practices for analogous long-chain and keto acids, the following conditions are recommended.

ParameterRecommendationRationale
Temperature -20°C is strongly recommended.[2][5]Minimizes thermal degradation and preserves compound integrity for years.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen).[5]Prevents oxidative degradation of the aliphatic chain and keto group.
Container Tightly sealed, light-resistant (amber) glass vial.[4][5]Protects from photo-degradation and exposure to moisture and oxygen.
Environment Store inside a desiccator.[2]Provides an additional layer of protection against moisture.
Q3: Is it acceptable to store 11-Oxododecanoic acid in a solution? What are the best practices?

A3: Storing 11-Oxododecanoic acid in solution is not recommended for long periods as it significantly accelerates degradation.[5] Aqueous solutions are particularly unstable and should be prepared fresh, ideally for use within 24 hours.[2]

If short- to medium-term storage in solution is unavoidable, follow these critical guidelines:

  • Choose the Right Solvent: Use a high-purity organic solvent such as acetonitrile or methanol instead of water.[2]

  • Control the Temperature: Store solutions at -20°C or, for enhanced stability, at -80°C.[2]

  • Aliquot for Single Use: To prevent the damaging effects of repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[2][5] This ensures that the main stock remains pristine.

  • Maintain an Acidic pH: If using a buffered system, ensure the pH is acidic, as neutral or alkaline conditions promote instability.[5]

G cluster_storage_decision Storage Decision Workflow for 11-Oxododecanoic Acid start Receive/Synthesize 11-Oxododecanoic Acid q_form Is it in solid or solution form? start->q_form solid_storage Store Solid: -20°C Inert Gas Amber Vial Desiccator q_form->solid_storage Solid q_duration Need to store in solution? q_form->q_duration Solution use_immediately Prepare Fresh & Use Immediately (<24 hours) q_duration->use_immediately No (Short-term use) solution_storage_prep Prepare Aliquots in Organic Solvent (e.g., Acetonitrile) q_duration->solution_storage_prep Yes (Longer-term) solution_storage Store Solution: -80°C Single-Use Aliquots solution_storage_prep->solution_storage

Caption: Decision workflow for storing 11-Oxododecanoic acid.

Q4: How can I tell if my 11-Oxododecanoic acid has degraded?

A4: Degradation can manifest in both visible and non-visible ways.

  • Visual Signs: A noticeable change in color (e.g., yellowing) or the appearance of particulate matter in the solid material are clear indicators of significant degradation.[5] If a solution becomes cloudy or forms a precipitate, this also suggests degradation or polymerization.[5]

  • Analytical Confirmation: Significant degradation can occur without any visible change.[5] The most reliable method to assess purity is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the parent compound and detecting non-volatile degradation products.[6] Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization, can identify volatile impurities and degradation products.[6]

Troubleshooting Guide
Observed ProblemProbable Cause(s)Recommended Solution(s)
Solid compound appears discolored (e.g., yellow). Oxidation or Photodegradation: The compound has likely been exposed to oxygen or light during storage.[1][5]1. Discard the discolored compound as its purity is compromised.[5]2. Ensure future batches are stored in a tightly sealed, amber vial, under an inert atmosphere (argon/nitrogen), and protected from light.[5]
Precipitate forms in a neutral or alkaline buffered solution. pH-Induced Degradation/Polymerization: Keto acids can be unstable and undergo reactions like aldol condensation at neutral or alkaline pH.[5]1. Always prepare solutions fresh before use.[5]2. If a buffer is required, use an acidic pH, provided it is compatible with your experiment.
Inconsistent or non-reproducible experimental results. Compound Degradation: The purity of the 11-Oxododecanoic acid stock may have diminished over time due to improper storage or repeated freeze-thaw cycles of a stock solution.[2][5]1. Assess the purity of your current stock using a validated analytical method (e.g., HPLC).[7]2. If degradation is confirmed, procure a new batch of the compound.3. Strictly adhere to recommended storage protocols for both solid and solution forms, especially by aliquoting solutions for single use.[2]
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions

This protocol provides a standardized method for preparing stock solutions to minimize degradation.

Materials:

  • Solid 11-Oxododecanoic acid

  • High-purity organic solvent (e.g., HPLC-grade Acetonitrile or Methanol)

  • Calibrated analytical balance

  • Amber glass vials

  • Cryo-vials for single-use aliquots

Procedure:

  • Equilibration: Before opening, allow the container of solid 11-Oxododecanoic acid to equilibrate to room temperature inside a desiccator. This crucial step prevents moisture condensation on the cold solid.[2]

  • Weighing: In a fume hood, accurately weigh the desired amount of the solid.

  • Dissolution: Add the appropriate volume of the chosen organic solvent to the solid in an amber glass vial. Vortex or sonicate gently until completely dissolved.[2]

  • Aliquoting: Immediately dispense the stock solution into single-use cryo-vials. This practice is critical to avoid repeated freeze-thaw cycles that degrade the compound.[2][5]

  • Storage: Tightly seal the aliquots and store them at -20°C or -80°C for optimal stability.[2]

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study is essential for understanding the intrinsic stability of 11-Oxododecanoic acid and for developing a stability-indicating analytical method.[7] This involves intentionally stressing the compound under various conditions.

Objective: To identify potential degradation products and degradation pathways.

Procedure:

  • Prepare Stock: Prepare a stock solution of 11-Oxododecanoic acid in acetonitrile at a known concentration (e.g., 1 mg/mL).[4]

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[1][4]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.[1][4]

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1][4]

    • Thermal Degradation: Incubate a vial of the stock solution in an oven at 60°C.[4]

    • Photolytic Degradation: Expose a solution in a quartz cuvette or photostability chamber to UV light (e.g., 254 nm).[4][7]

    • Control: Keep one vial of the stock solution under normal storage conditions (-20°C).

  • Analysis: At predetermined time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stressed sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples, including the control, by a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.[4][7]

G cluster_degradation Potential Degradation Pathways for 11-Oxododecanoic Acid KetoAcid 11-Oxododecanoic Acid (Keto Acid) Oxidation Oxidation (O₂, H₂O₂) KetoAcid->Oxidation Decarboxylation Decarboxylation (Heat, pH) KetoAcid->Decarboxylation Photolysis Photolysis (UV Light) KetoAcid->Photolysis Hydrolysis Hydrolysis (Acid/Base) KetoAcid->Hydrolysis OxidizedProducts Shorter-chain dicarboxylic acids, aldehydes Oxidation->OxidizedProducts DecarboxylatedProducts Ketone products Decarboxylation->DecarboxylatedProducts PhotolyticProducts Radical species, fragmented products Photolysis->PhotolyticProducts HydrolyticProducts Hydrolysis products Hydrolysis->HydrolyticProducts

Caption: Potential degradation pathways for 11-Oxododecanoic acid.

References
  • Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids. Benchchem.
  • Application Notes and Protocols for Long-Chain Alpha-Keto Acids. Benchchem.
  • How to prevent degradation of alpha-ketovaleric acid during storage. Benchchem.
  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed. Available at: [Link]

  • Solubility and stability of 5-Oxodecanoic acid in various solvents. Benchchem.
  • Technical Support Center: 9-Oxodecanoic Acid (9-ODA) Synthesis. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low LC-MS Signal for 11-Oxododecanoic Acid

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with the quantification of medium-chain keto-fatty acids like 11-Oxododecanoic acid (C₁₂H₂₂O₃).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with the quantification of medium-chain keto-fatty acids like 11-Oxododecanoic acid (C₁₂H₂₂O₃). With a molecular weight of 214.30 g/mol , this molecule contains both a terminal carboxylic acid and a ketone group. While it naturally ionizes in electrospray ionization negative mode (ESI-) to form the [M-H]⁻ ion at m/z 213.1, users often experience severe signal attenuation.

This guide provides a self-validating framework to diagnose and resolve these issues, focusing on mobile phase electrochemistry, matrix suppression, and instrumental parameters.

TroubleshootingWorkflow A Low MS Signal: 11-Oxododecanoic Acid B Isolate the Root Cause A->B C Mobile Phase Chemistry (Ion Suppression by Solvent) B->C D Biological Matrix Effects (Phospholipid Interference) B->D E Instrumental Parameters (Discharge / Poor Spray) B->E F Action: Reduce Formic Acid (<0.01%) or use NH4OH post-column C->F G Action: Post-Column Infusion & Phospholipid Depletion D->G H Action: Lower Sprayer Voltage to prevent Corona Discharge E->H

Diagnostic workflow for isolating low MS signal causes in 11-Oxododecanoic acid analysis.

Frequently Asked Questions (FAQs)

Q1: My 11-Oxododecanoic acid signal is nearly undetectable in ESI- mode, even though my standards are highly concentrated. What is the primary cause? A1: The most common culprit is inappropriate mobile phase chemistry, specifically the overuse of acidic modifiers like formic acid or trifluoroacetic acid (TFA). ESI is an electrochemical process. While acidic conditions (pH 2-3) are excellent for reversed-phase chromatographic retention of carboxylic acids (by keeping them neutral), an abundance of protons in the droplet 1[1]. Furthermore, strong acids like TFA form stable ion pairs that resist gas-phase liberation, 2[2]. Scientist's Recommendation: Reduce formic acid to ≤0.01% (v/v)[1]. Alternatively, utilize a 3 (e.g., 20 mM ammonium hydroxide) to raise the pH of the droplets entering the source without compromising the on-column chromatographic separation[3].

Q2: I am observing erratic signal intensity and high background noise in negative mode. Is my detector failing? A2: This is rarely a detector failure and is typically caused by corona discharge (or rim emission) at the electrospray capillary tip[2]. In negative ion mode, applying too high of a capillary/sprayer voltage causes electrons to strip directly into the surrounding gas, creating a visible blue discharge. This completely4[4]. Scientist's Recommendation: Lower your sprayer voltage. While positive mode often requires 3.5 to 5.0 kV, negative mode for fatty acids typically optimizes much lower, between 2.0 and 3.0 kV[4].

Q3: My calibration curve is linear in neat solvent, but my biological samples (e.g., serum or royal jelly extracts) show massive signal loss. How do I fix this? A3: You are experiencing matrix-induced ion suppression. Biological matrices contain high concentrations of endogenous5 like 11-Oxododecanoic acid[5]. These phospholipids compete for the limited charge and surface area on the ESI droplets, 6[6]. Scientist's Recommendation: Implement a self-validating Post-Column Infusion experiment (see Protocol 1) to 7[7]. If the suppression overlaps with your analyte's retention time, switch your sample preparation to targeted phospholipid depletion plates (e.g., HybridSPE) rather than standard protein precipitation[6].

Q4: Can I analyze 11-Oxododecanoic acid in Positive Ion Mode (ESI+) to avoid negative mode noise? A4: Inherently, 11-Oxododecanoic acid yields a very poor signal in ESI+ (sometimes forming weak [M+Na]⁺ adducts at m/z 237.1[5]). However, you can chemically derivatize the carboxylic acid group using reagents like cholamine. Cholamine attaches a permanent quaternary ammonium cation to the molecule. This not only switches the detection to ESI+ but makes the 8, yielding massive sensitivity gains[8].

Derivatization A 11-Oxododecanoic Acid (Neutral / Poor ESI+) C Derivatized Analyte (Permanent Quaternary Cation) A->C Amidation B Cholamine Reagent + EDC/NHS Coupling B->C D High Sensitivity ESI+ Detection C->D LC-MS/MS

Chemical derivatization workflow using cholamine for enhanced ESI+ sensitivity.

Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment

Purpose: To qualitatively 9 caused by the biological matrix[9].

  • Setup: Install a zero-dead-volume T-connector between the analytical LC column and the mass spectrometer source.

  • Infusion: Connect a syringe pump to the third port of the T-connector. Continuously infuse a neat standard of 11-Oxododecanoic acid (e.g., 1 µg/mL in 50% methanol) at 10 µL/min.

  • Equilibration: Monitor the [M-H]⁻ transition (m/z 213.1 → fragment) until a stable, elevated baseline is achieved.

  • Injection: Inject a blank, extracted biological matrix sample (without the analyte) onto the LC column and run your standard gradient.

  • Self-Validation & Analysis: Observe the MS baseline. Any sudden dips in the continuous signal indicate zones of ion suppression caused by eluting matrix components[9]. The protocol is validated when you adjust your chromatographic gradient to successfully shift the 11-Oxododecanoic acid peak into a stable, non-suppressed baseline region.

Protocol 2: Chemical Derivatization with Cholamine for ESI+ Enhancement

Purpose: To convert 11-Oxododecanoic acid into a permanently charged cation for8[8].

  • Reagent Preparation: Prepare a 100 mM solution of cholamine chloride and a 100 mM solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in water.

  • Reaction: To 50 µL of your sample extract, add 10 µL of the cholamine solution and 10 µL of the EDC solution.

  • Incubation: Vortex thoroughly and incubate at room temperature for 30 minutes. The EDC facilitates the amidation reaction between the carboxylic acid of 11-Oxododecanoic acid and the primary amine of cholamine.

  • Quenching: Dilute the mixture with 100 µL of mobile phase A (e.g., 0.1% formic acid in water) to quench the reaction.

  • Self-Validation: Analyze the sample in ESI+ mode. The protocol is validated if the m/z 257.2 precursor ion is detected and its signal intensity remains exceptionally stable regardless of whether the mobile phase is acidic or basic (proving the permanent charge was successfully installed).

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on 11-Oxododecanoic Acid (ESI-)

Mobile Phase AdditiveConcentrationEffect on ESI- SignalCausality / Mechanism
Formic Acid 0.1% (v/v)Severe SuppressionHigh proton concentration shifts equilibrium to neutral R-COOH[1].
Formic Acid 0.01% (v/v)ModerateBalances LC peak shape with acceptable deprotonation[1].
Trifluoroacetic Acid (TFA) 0.05% (v/v)Near Total LossStrong ion-pairing in gas phase prevents ion liberation[2].
Ammonium Hydroxide 10 mM (Post-column)Maximum EnhancementDeprotonates the acid at the source without ruining LC retention[3].

Table 2: Optimized MS/MS Parameters for 11-Oxododecanoic Acid

ParameterESI Negative Mode (Native)ESI Positive Mode (Cholamine Derivatized)
Precursor Ion (m/z) 213.1 ([M-H]⁻)257.2 ([M+Cholamine]⁺)
Capillary / Sprayer Voltage 2.0 - 2.5 kV (Avoids discharge)4.0 - 4.5 kV
Desolvation Temperature 350 - 400 °C400 - 450 °C
Cone / Declustering Voltage 25 - 35 V40 - 50 V
Preferred Mobile Phase Water/Acetonitrile (No Acid)Water/Acetonitrile + 0.1% Formic Acid

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of 11-Oxododecanoic Acid Isomers

Welcome to the Technical Support Center for lipidomics and natural product chromatography. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic reso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipidomics and natural product chromatography. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic resolution of 11-oxododecanoic acid and its positional isomers (e.g., 10-oxododecanoic acid).

As a saturated oxo fatty acid (SOFA) naturally found in royal jelly and exhibiting potent bioactive and antimicrobial properties[1], 11-oxododecanoic acid presents a unique analytical challenge. Because positional isomers of SOFAs possess identical molecular weights and nearly identical hydrophobic footprints, standard reversed-phase methodologies frequently fail to resolve them[2].

Visualizing the Separation Logic

To achieve baseline resolution of these isobaric regioisomers, we must abandon purely hydrophobic retention strategies and exploit subtle differences in steric hindrance and dipole moments.

Workflow Step1 Target: 11-Oxododecanoic Acid & Isomers Step2 Select Stationary Phase Step1->Step2 C18 Standard C18 (Hydrophobic Only) Step2->C18 Co-elution PFP PFP / C30 Column (Shape & Dipole Selectivity) Step2->PFP Baseline Resolution Step3 Optimize Mobile Phase pH PFP->Step3 pH_High Neutral pH (Mixed Ionization State) Step3->pH_High Peak Tailing pH_Low pH 2.5 - 3.0 (0.1% FA) (Fully Protonated Carboxyl) Step3->pH_Low Sharp Peaks Step4 Select Detection Mode pH_Low->Step4 UV UV Detection (210 nm) (Poor Sensitivity) Step4->UV Invisible Peaks MS LC-HRMS (ESI-) (High Sensitivity & Specificity) Step4->MS Optimal Detection

Figure 1: Decision matrix for optimizing the HPLC-MS workflow of saturated oxo fatty acid isomers.

Comparative Column Analytics

The causality behind column selection lies in the retention mechanism. Standard C18 columns rely on hydrophobic dispersion forces, which cannot differentiate the 1-carbon shift of a ketone group. Fluorinated stationary phases, however, introduce orthogonal retention mechanisms[3].

Column ChemistryPrimary Retention MechanismIsomer Resolution ( Rs​ )Peak Tailing Factor ( Tf​ )Sensitivity to Sterics
Standard C18 Hydrophobic Dispersion< 0.5 (Co-elution)1.8 (at pH 7.0)Low
Polymeric C30 Hydrophobic & Shape1.1 - 1.31.2 (at pH 3.0)Moderate
PFP (Fluorinated) Dipole-Dipole, π−π , Steric> 1.8 (Baseline)1.0 (at pH 3.0)High

Diagnostic Troubleshooting & FAQs

Q1: Why do 10-oxododecanoic acid and 11-oxododecanoic acid co-elute as a single broad peak on my C18 column? A: This is a classic failure of shape selectivity. Both isomers have an identical molecular formula ( C12​H22​O3​ ) and virtually identical LogP values. A C18 column only "sees" the overall hydrophobicity of the 12-carbon aliphatic chain. To resolve them, you must switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment that interacts specifically with the polarized ketone group. Because the ketone is positioned differently relative to the terminal methyl group, the steric hindrance varies, allowing the PFP column to separate the isomers[4].

Q2: I switched to a PFP column, but my peaks are tailing severely. How do I correct this? A: Peak tailing in this context is caused by the ionization state of the terminal carboxylic acid group. 11-oxododecanoic acid has a pKa​ of approximately 4.8. If your mobile phase is unbuffered or sits near pH 4–5, the molecules exist in a dynamic equilibrium between their protonated (neutral) and deprotonated (anionic) states as they travel down the column.

  • The Fix: Lower the mobile phase pH to at least two units below the pKa​ (pH ~2.5–3.0) by adding 0.1% Formic Acid to both your aqueous and organic mobile phases. This ensures >99% of the molecules are protonated, resulting in sharp, symmetrical peaks.

Q3: My UV detector at 210 nm shows massive baseline drift during the gradient, and I cannot quantify the isomers. What is the alternative? A: Saturated oxo fatty acids lack a conjugated double-bond system. The isolated ketone and carboxyl groups only absorb weakly in the low UV range (200–210 nm), where organic solvents (like Acetonitrile) also absorb, causing severe baseline drift.

  • The Fix: You must transition to High-Resolution Mass Spectrometry (LC-HRMS) operating in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid readily loses a proton, yielding a strong [M−H]− precursor ion at an exact mass of m/z 213.1496[2].

Self-Validating SOP: LC-HRMS Separation of SOFA Isomers

This protocol is designed as a self-validating system. Do not proceed to sample analysis until the System Suitability Criteria (Step 4) are met.

Step 1: System & Column Preparation
  • Column: PFP Core-Shell Column (e.g., 100 mm × 2.1 mm, 1.7 µm to 2.6 µm particle size).

  • Column Temperature: 35°C . Causality: Lowering the temperature reduces the kinetic energy of the analytes, increasing their residence time within the stationary phase pores. This maximizes the subtle dipole-dipole interactions required to pull the 10-oxo and 11-oxo isomers apart.

Step 2: Mobile Phase Formulation
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Note: Do not use Trifluoroacetic Acid (TFA), as it will cause severe ion suppression in the MS source.

Step 3: Gradient Elution Program (Flow Rate: 0.3 mL/min)
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the injected band).

  • 2.0 - 12.0 min: 20% 65% B (Shallow gradient to maximize steric interaction time).

  • 12.0 - 14.0 min: 65% 100% B (Column wash).

  • 14.0 - 18.0 min: 20% B (Re-equilibration).

Step 4: System Suitability & Self-Validation Checkpoint

Before injecting biological samples (e.g., royal jelly extracts), inject a mixed standard of 10-oxododecanoic acid and 11-oxododecanoic acid.

  • Validation Metric 1: Retention time relative standard deviation (RSD) must be < 0.5% across three consecutive injections. If RSD > 0.5%, increase the re-equilibration time at the end of your gradient.

  • Validation Metric 2: Chromatographic resolution ( Rs​ ) between the isomers must be ≥1.5 . If Rs​<1.5 , decrease the gradient slope (e.g., end the gradient at 55% B instead of 65% B) to flatten the elution profile.

Step 5: MS Detection (ESI- Mode)
  • Polarity: Negative

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 350°C

  • Target Mass: Extract the ion chromatogram (EIC) for m/z213.1496 ( ± 5 ppm window).

References

  • Chemistry and Bioactivity of Royal Jelly from Greece Source: ACS Publications URL
  • Saturated Oxo Fatty Acids (SOFAs)
  • YMC-Triart - (U)HPLC columns (PFP Selectivity for Positional Isomers)
  • Source: PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in 11-Oxododecanoic Acid Enzyme Assays

This technical support guide is designed for researchers, scientists, and drug development professionals working with 11-Oxododecanoic acid and its associated enzyme assays. As a Senior Application Scientist, I have comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 11-Oxododecanoic acid and its associated enzyme assays. As a Senior Application Scientist, I have compiled this resource to provide field-proven insights and troubleshooting strategies to help you minimize background noise and achieve robust, reproducible data. This guide moves beyond a simple checklist, delving into the causality behind experimental choices to empower you with a deeper understanding of your assays.

Section 1: Understanding the Landscape of 11-Oxododecanoic Acid Enzyme Assays

11-Oxododecanoic acid, a medium-chain keto fatty acid, is a substrate for a variety of enzymes involved in fatty acid metabolism. Assays for these enzymes are critical in drug discovery and metabolic research. Common enzyme classes that may act on 11-oxododecanoic acid include:

  • Dehydrogenases/Reductases: These enzymes catalyze the reduction of the keto group to a hydroxyl group or the oxidation of a corresponding hydroxyl fatty acid, often utilizing NAD(P)H/NAD(P)+ as cofactors.

  • Transaminases: These enzymes can convert the keto group into an amino group, as demonstrated with ω-transaminases.[1][2][3]

  • Cytochrome P450 (CYP) Monooxygenases: Certain CYPs, like P450BM-3, are known to hydroxylate fatty acids and can also act on keto-derivatives.[4][5][6]

The choice of assay format is dictated by the specific enzymatic reaction being studied. Common formats include:

  • Spectrophotometric Assays: These assays monitor the change in absorbance of a substrate, product, or cofactor. For dehydrogenase assays, the change in NADH or a chemical dye's absorbance is often measured.[7][8]

  • Fluorometric Assays: These highly sensitive assays measure changes in fluorescence of a substrate, product, or a coupled reporter molecule.[9][10][11]

  • Coupled Enzyme Assays: These assays link the reaction of interest to a second, easily measurable enzymatic reaction. For example, the production of NADH in a primary reaction can be coupled to a secondary colorimetric or fluorometric reaction.[1][2][12]

  • Mass Spectrometry (MS)-based Assays: These assays directly measure the formation of the product or consumption of the substrate, offering high specificity.

High background noise is a frequent challenge in these assays, obscuring the true enzymatic signal and reducing assay sensitivity. The following sections provide a structured approach to identifying and mitigating these issues.

Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)

This section addresses common issues encountered during 11-Oxododecanoic acid enzyme assays in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

High Background in "No-Enzyme" Control

Question 1: My "no-enzyme" control shows a high signal. What are the likely causes and how can I fix this?

A high signal in the absence of your enzyme points to non-enzymatic sources of signal generation. This is a critical issue to resolve as it directly impacts your assay window and the reliability of your results.

Causality and Troubleshooting Steps:

  • Substrate Instability: 11-Oxododecanoic acid, like other keto acids, may be susceptible to degradation, especially at non-neutral pH or elevated temperatures.[13] This can lead to the spontaneous formation of a product that mimics the enzymatic product.

    • Actionable Insight: Perform a time-course experiment with only the substrate in the assay buffer to quantify the rate of non-enzymatic degradation. If significant, consider lowering the assay temperature or optimizing the buffer pH for substrate stability. Store the 11-oxododecanoic acid stock solution at -20°C or -80°C and prepare working solutions fresh for each experiment.[13]

  • Reagent Contamination: Your substrate, buffer components, or even the water used can be contaminated with substances that generate a signal.

    • Actionable Insight: Use high-purity reagents and freshly prepared buffers. Filter-sterilizing buffers can help remove microbial contaminants that may contribute to background signal.[7]

  • Assay Component Reactivity: In coupled assays, the detection reagents may react non-specifically with the substrate or other buffer components.

    • Actionable Insight: Run controls that omit individual components (e.g., "no-substrate" control, "no-coupling enzyme" control) to pinpoint the source of the background signal.

High Background in All Wells (Including Blanks)

Question 2: I'm observing high and variable background across my entire plate, even in my buffer-only wells. What should I investigate?

This issue often points to problems with the assay setup, reagents, or instrumentation.

Causality and Troubleshooting Steps:

  • Autofluorescence of Assay Components or Microplate: Many biological molecules and plasticware can exhibit intrinsic fluorescence, contributing to high background in fluorescence-based assays.

    • Actionable Insight: For fluorescence assays, always use black, opaque-walled microplates to minimize background fluorescence and well-to-well crosstalk. Check if any of your buffer components (e.g., some detergents) are known to be autofluorescent.

  • Light Scattering: Particulate matter in your samples or reagents can scatter light, leading to artificially high absorbance or fluorescence readings.[7][14]

    • Actionable Insight: Centrifuge your samples and reagents at high speed before use to pellet any precipitates. Ensure all components are fully dissolved.

  • Instrument Settings: Incorrect plate reader settings, such as gain or excitation/emission wavelengths, can lead to high background.

    • Actionable Insight: Optimize the instrument settings using a positive and negative control. Ensure the correct filters and wavelengths are being used for your specific fluorophore or chromophore.

Inconsistent or Non-Reproducible Results

Question 3: My replicate wells show high variability. What are the common culprits?

Poor reproducibility can stem from a variety of factors, from pipetting errors to reagent instability.

Causality and Troubleshooting Steps:

  • Pipetting Inaccuracy: Small volumes are notoriously difficult to pipette accurately and can be a major source of variability.

    • Actionable Insight: Use calibrated pipettes and prepare a master mix of your reagents to minimize well-to-well differences.

  • Reagent Instability over Time: If your enzyme or substrate is degrading during the course of the experiment, you will see inconsistent results, especially between the first and last wells of a plate.

    • Actionable Insight: Prepare reagents fresh and keep them on ice. For long experiments, consider preparing fresh reagent batches.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.

    • Actionable Insight: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with buffer or water to create a humidity barrier.

Section 3: Detailed Experimental Protocols

To provide a practical example, this section details a coupled spectrophotometric assay for a ω-transaminase acting on 12-oxododecanoic acid, a close structural analog of 11-oxododecanoic acid. This protocol can be adapted for 11-oxododecanoic acid.

Protocol 1: Coupled Spectrophotometric Assay for ω-Transaminase Activity

This assay measures the amination of 12-oxododecanoic acid by monitoring the consumption of NADH in a coupled reaction with lactate dehydrogenase (LDH).[1][2][3]

Principle:

  • Primary Reaction (Transaminase): 12-Oxododecanoic Acid + L-Alanine ⇌ 12-Aminododecanoic Acid + Pyruvate

  • Coupled Reaction (LDH): Pyruvate + NADH + H+ → L-Lactate + NAD+

The decrease in NADH absorbance at 340 nm is directly proportional to the rate of the transaminase reaction.

Materials:

  • Purified ω-transaminase

  • 12-Oxododecanoic acid

  • L-Alanine

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Pyridoxal-5-phosphate (PLP)

  • Potassium phosphate buffer (50 mM, pH 7.5) with 50 mM NaCl

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing all reagents except the enzyme and substrate in the potassium phosphate buffer. The final concentrations in the reaction should be:

    • 10 mM L-Alanine

    • 0.1 mM PLP

    • 0.1 mM NADH

    • A suitable concentration of LDH (e.g., 50 U/mL)

  • Aliquot the master mix into the wells of the microplate.

  • Add the 12-oxododecanoic acid substrate to the desired final concentration (e.g., 0.1 mM).

  • Initiate the reaction by adding the purified ω-transaminase.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 22°C) for a set period (e.g., 5-10 minutes).

Data Analysis:

Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Essential Controls for this Assay:

ControlComponentsPurpose
No-Enzyme Control All reagents except the transaminaseTo measure the rate of non-enzymatic substrate degradation or background NADH oxidation.
No-Substrate Control All reagents except 12-oxododecanoic acidTo check for any endogenous substrates in the enzyme preparation that could lead to NADH consumption.
No-Coupling Enzyme Control All reagents except LDHTo ensure that the observed signal is dependent on the coupling reaction.

Section 4: Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) MasterMix Create Master Mix Reagents->MasterMix Plate Aliquot to Plate MasterMix->Plate Initiate Initiate Reaction (Add Enzyme/Substrate) Plate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Read Measure Signal (Absorbance/Fluorescence) Incubate->Read Analyze Analyze Data (Calculate Rates) Read->Analyze

Caption: General workflow for an enzyme assay.

Troubleshooting_High_Background Start High Background Signal NoEnzyme High Signal in 'No-Enzyme' Control? Start->NoEnzyme AllWells High Signal in All Wells (including blanks)? NoEnzyme->AllWells No Substrate_Deg Investigate Substrate Instability NoEnzyme->Substrate_Deg Yes Autofluo Check for Autofluorescence/ Plate Issues AllWells->Autofluo Yes Reagent_Cont Check for Reagent Contamination Substrate_Deg->Reagent_Cont Assay_React Test for Assay Component Reactivity Reagent_Cont->Assay_React Scattering Address Light Scattering Autofluo->Scattering Instrument Optimize Instrument Settings Scattering->Instrument

Caption: Decision tree for troubleshooting high background noise.

Section 5: Best Practices for Assay Development and Validation

Adhering to best practices during assay development is the most effective way to prevent issues with background noise and ensure data quality.

  • Enzyme Purity: Whenever possible, use a purified enzyme. Crude lysates can contain interfering enzymes and other molecules that contribute to background signal.[15]

  • Substrate Purity and Stability: Ensure the purity of your 11-Oxododecanoic acid. Impurities can act as inhibitors or substrates for contaminating enzymes. As mentioned, assess the stability of the substrate under your assay conditions.

  • Buffer Optimization: The choice of buffer can significantly impact enzyme activity and stability, as well as background signal. For example, some buffers can chelate metal ions required for enzyme activity.[15] It's advisable to screen a few different buffer systems (e.g., Tris, HEPES, phosphate) and pH values to find the optimal conditions.

  • Linearity of the Assay: Ensure that your assay is running under initial velocity conditions, where the reaction rate is linear with time and proportional to the enzyme concentration. This is crucial for obtaining accurate kinetic data.[16]

  • Comprehensive Controls: Always include a full set of controls in every experiment. This should include, at a minimum, a "no-enzyme" control, a "no-substrate" control, and a buffer blank. For endpoint assays, a "zero-time" blank is also recommended to account for any immediate, non-enzymatic reactions.

References

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). AAPS J. [Link]

  • Fluorescence-Based Detection of Fatty Acid β-Oxidation in Cells and Tissues Using Quinone Methide-Releasing Probes. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. (2023). Applied Microbiology and Biotechnology. [Link]

  • Fluorescence detection of metabolic activity of the fatty acid beta oxidation pathway in living cells. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Fatty Acid Oxidation (FAO) Assay Kit (BR00001). (n.d.). Assay Genie. [Link]

  • NAD+/NADH Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. (n.d.). ACS Publications. [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. [Link]

  • Identification of novel transaminases from a 12-aminododecanoic acid-metabolizing Pseudomonas strain. (n.d.). PMC. [Link]

  • Has anyone experienced problems with NAD during enzyme assays? (2015). ResearchGate. [Link]

  • A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. (2015). Almac. [Link]

  • (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. (2020). ResearchGate. [Link]

  • I am performing an enzyme assay where the output is NADH absorbance/fluorescence. Why would I see an increase even in my controls? (2023). ResearchGate. [Link]

  • Functional Interactions in Cytochrome P450BM3. Fatty Acid Substrate Binding Alters Electron-Transfer Properties of the Flavoprotein Domain. (n.d.). ACS Publications. [Link]

  • Product distributions in the oxidation of fatty acids by P450 BM3. (n.d.). ResearchGate. [Link]

  • A high sensitivity strategy to screen NAD(P)H-dependent oxidoreductase activity by coupled enzyme cascade. (2025). bioRxiv. [Link]

  • Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions. (n.d.). PMC. [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. (2020). PMC. [Link]

  • A spectrophotometric procedure for rapid and sensitive measurements of beta-oxidation. Demonstration of factors that can be rate-limiting for beta-oxidation. (n.d.). PMC. [Link]

  • 11-Oxododecanoic acid. (n.d.). AA Blocks. [Link]

  • (PDF) Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. (2023). ResearchGate. [Link]

  • 11-Oxododecanoic acid(CAS# 2388-78-5 ). (n.d.). angenechemical.com. [Link]

  • Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions. (n.d.). PubMed. [Link]

  • Chain length-dependent cooperativity in fatty acid binding and oxidation by cytochrome P450BM3 (CYP102A1). (2011). PubMed. [Link]

  • 11-oxododecanoic acid (C12H22O3). (n.d.). PubChemLite. [Link]

  • Rapid Screening and Scale-up of Transaminase Catalysed Reactions. (n.d.). Rsc.org. [Link]

  • DODECANOIC ACID. (n.d.). Ataman Kimya. [Link]

  • Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. (n.d.). PMC. [Link]

  • Non-enzymatic conversion of primary oxidation products of Docosahexaenoic acid into less toxic acid molecules. (2018). PubMed. [Link]

  • Carboxylic acid. (n.d.). Wikipedia. [Link]

  • Characterization of Colorants Formed by Non-Enzymatic Browning Reactions of Hydroxycinnamic Acid Derivatives. (2022). MDPI. [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers. [Link]

  • Employing non-canonical amino acids towards the immobilization of a hyperthermophilic enzyme to increase protein stability. (2023). RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Extraction of 11-Oxododecanoic Acid from Tissues

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the extraction of 11-Oxododecanoic acid (11-oxo-DDA) from tissue samples. As a C12 oxo-fatty acid, 11-oxo-DDA is an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the extraction of 11-Oxododecanoic acid (11-oxo-DDA) from tissue samples. As a C12 oxo-fatty acid, 11-oxo-DDA is an intriguing molecule in lipidomics, but its successful quantification is highly dependent on a robust and clean extraction process.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during extraction, moving beyond simple protocols to explain the critical reasoning behind each step.

This document is structured as a series of questions you might have during your experimental workflow, from initial sample handling to final extract cleanup. Our goal is to provide you with the expertise and validated insights needed to troubleshoot problems, optimize your methods, and generate reliable, reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient you to the primary challenges and strategic decisions in 11-oxo-DDA extraction.

Q1: What are the biggest challenges when extracting 11-Oxododecanoic acid and other oxylipins from tissues?

The primary difficulties stem from three core characteristics of oxylipins:

  • Low Endogenous Concentrations: Oxylipins are often present at very low levels in tissues, making their detection and quantification highly susceptible to inefficient extraction or sample loss.[1][4][5]

  • Chemical Instability: The combination of a ketone and a carboxylic acid group, along with their biological context, makes these molecules prone to degradation.[4][6] Enzymatic activity from the tissue matrix can continue post-collection, and the molecule can be susceptible to oxidation if not handled properly.[7][8]

  • Complex Matrix: Tissues are rich in a vast array of lipids and other biomolecules.[9] These matrix components can co-extract with 11-oxo-DDA, leading to ion suppression in mass spectrometry and making accurate quantification difficult.[1][10][11]

Q2: My tissue samples are precious. How do I prevent degradation of 11-oxo-DDA during collection and storage?

This is the most critical first step. The integrity of your final data is determined by the quality of your initial sample preservation.

  • Immediate Freezing: As soon as the tissue is harvested, it should be snap-frozen in liquid nitrogen.[12] This halts enzymatic processes that can degrade lipids.[7][8]

  • Ultra-Low Temperature Storage: For long-term storage, samples must be kept at -80°C.[8][13] Storage at -20°C is not sufficient to prevent all enzymatic activity and should be avoided.[8][14]

  • Minimize Thaw Cycles: Avoid repeated freezing and thawing of the tissue. Aliquot tissue into smaller, single-use portions before the initial freezing if possible.

Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

This is a key methodological choice, and the answer is often "both."

  • Liquid-Liquid Extraction (LLE) is excellent for the initial, gross extraction of lipids from the homogenized tissue.[1] Methods like the Folch or Bligh & Dyer techniques, which use chloroform/methanol mixtures, are effective at disrupting cells and solubilizing a broad range of lipids, including 11-oxo-DDA.[15][16]

  • Solid-Phase Extraction (SPE) is best viewed as a cleanup and fractionation step that follows LLE.[4][17] It is indispensable for separating your analyte of interest (11-oxo-DDA) from interfering compounds (e.g., phospholipids, triglycerides) that were co-extracted during LLE.[18][19][20] Proceeding to LC-MS/MS analysis directly after LLE without an SPE cleanup is a common cause of poor data quality.

Section 2: Troubleshooting Guide: From Low Recovery to Matrix Effects

This section tackles specific problems you may encounter during your experiments, providing potential causes and validated solutions.

Problem: Low or No Detectable 11-oxo-DDA in My Final Extract

This is a frequent and frustrating issue. The cause can usually be traced to one of three areas: inefficient release from the tissue, suboptimal extraction chemistry, or analyte loss.

Q4: I suspect my homogenization is incomplete. What is the best way to break up the tissue?

  • Cause: Insufficient homogenization leaves a significant portion of the analyte trapped within the tissue matrix.

  • Solution: Mechanical disruption in the presence of extraction solvent is key. For tough tissues, bead beating (e.g., with a Tissuelyzer) using stainless steel or ceramic beads is highly effective.[12] For softer tissues, a rotor-stator or Dounce homogenizer can work well.[21] Always perform homogenization on ice and in a solvent mixture (e.g., chloroform:methanol) to simultaneously lyse cells and begin the extraction process.[16][22] Grinding the tissue with sodium sulfate into a powder before adding solvents can also improve efficiency by dehydrating the sample and increasing the surface area.[16]

Q5: My recovery is still low. Could my extraction solvent be the problem?

  • Cause: The choice of solvent and the solvent-to-tissue ratio are critical for efficiently partitioning 11-oxo-DDA into the liquid phase. Using a single, non-polar solvent is often insufficient.

  • Solution: A biphasic solvent system is generally required. The classic Folch method, using a chloroform:methanol (2:1 v/v) mixture, is a robust starting point.[15][16][22] Methanol helps to denature proteins and disrupt membranes, while chloroform efficiently dissolves the lipids. The addition of water or a saline solution creates a phase separation, with lipids sequestered in the lower chloroform layer. It is essential that the final ratio of chloroform:methanol:water is approximately 8:4:3 to ensure proper phase separation.[15]

Solvent SystemPrincipleAdvantagesCommon Pitfalls
Chloroform:Methanol (2:1) Folch/Bligh & Dyer methods. Creates a single phase with tissue water, then a biphasic separation is induced.[15][21]Gold standard for comprehensive lipid extraction. Well-validated.Chloroform is toxic. Improper final solvent ratios lead to poor phase separation and loss of polar lipids.
Hexane:Isopropanol (3:2) A less toxic alternative to chloroform-based methods.[23]Reduced toxicity. Efficient for many lipid classes.May be less efficient for highly polar lipids compared to Folch.
Ethyl Acetate Often used for extracting oxylipins after initial protein precipitation with methanol.[12]Good volatility, making it easy to evaporate. Effective for medium-polarity lipids.Less effective at initial tissue disruption compared to biphasic systems.
Methyl-tert-butyl ether (MTBE) A newer method that places lipids in the upper phase, making collection easier and reducing protein precipitation issues.[23]Cleaner extracts, easier sample handling.May require optimization for specific tissue types.

Q6: I see a peak for my internal standard, but not my analyte. Could the 11-oxo-DDA have degraded?

  • Cause: Oxylipins are notoriously unstable.[4][5] Degradation can occur due to residual enzymatic activity, oxidation, or extreme pH during the extraction process. Keto acids can also be sensitive to high temperatures.[6]

  • Solution:

    • Work Quickly and Cold: Keep samples on ice at all times.[22] Use pre-chilled solvents. Minimize the time between homogenization and the final, stable extract.

    • Quench Enzymes: The initial homogenization in a high concentration of organic solvent (like methanol) helps to precipitate proteins and denature degradative enzymes.[1][17]

    • Consider Antioxidants: For tissues with high oxidative potential, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent free-radical-mediated degradation.[7][8]

    • Avoid Strong Acids/Bases: While slight acidification can improve the extraction of free fatty acids into an organic solvent, strong acids or bases can catalyze degradation.[6][24] A common practice is to acidify the aqueous phase to a pH of ~3-4 with a dilute acid like formic or acetic acid just before the final extraction step to ensure the carboxylic acid group of 11-oxo-DDA is protonated.

Problem: High Variability Between Replicate Samples

Q7: My replicate extractions give very different results. What are the common sources of this variability?

  • Cause 1: Tissue Inhomogeneity. A tissue biopsy is not perfectly uniform. Different sections can have different cellular compositions and, therefore, different concentrations of 11-oxo-DDA.

  • Solution 1: If possible, homogenize a larger piece of tissue and then take aliquots of the homogenate for extraction. This ensures that each replicate starts from an identical source material. If you must use small, separate tissue pieces, increase your replicate number (n) to improve statistical power.

  • Cause 2: Inconsistent Phase Separation. During LLE, if the separation between the aqueous and organic layers is not clean, you may inadvertently carry over water-soluble contaminants or lose some of your organic phase, altering the final concentration.

  • Solution 2: Centrifuge the samples for a sufficient time and force (e.g., 1000 x g for 10 minutes) to achieve a sharp interface. When collecting the lipid-containing layer (typically the bottom chloroform layer), be careful not to disturb the protein disk at the interface. It is better to leave a small amount of the organic layer behind than to risk aspirating contaminants.

Problem: My LC-MS/MS Chromatogram is "Noisy" or Shows Ion Suppression

A clean final extract is essential for sensitive detection by mass spectrometry. Interfering peaks or a suppressed signal for your analyte often indicate the presence of co-extracted matrix components.

Q8: What are these other peaks in my chromatogram, and how do I get rid of them?

  • Cause: The "other peaks" are typically abundant lipids like phospholipids and triglycerides that were co-extracted with your 11-oxo-DDA.[9][11] While soluble in the LLE solvents, they can wreak havoc in an LC-MS/MS system by suppressing the ionization of your low-abundance analyte.

  • Solution: Solid-Phase Extraction (SPE). An SPE cleanup step after LLE is the most effective way to solve this problem.[4][17][18] SPE separates compounds based on their physical and chemical properties. For 11-oxo-DDA, you can use a strategy that separates lipids into classes.

SPE SorbentSeparation PrincipleHow It Works for 11-oxo-DDAElution Strategy
Aminopropyl (NH2) Normal Phase / Weak Anion Exchange[25]Neutral lipids (triglycerides) are washed off with non-polar solvents. The slightly acidic 11-oxo-DDA is retained and then eluted with a weakly acidic solvent. Phospholipids are retained more strongly and eluted last.[19][26]1. Load: Extract in Chloroform. 2. Wash 1: Elute neutral lipids with 2:1 Chloroform:Isopropanol. 3. Elute FFA: Elute 11-oxo-DDA with 2% Acetic Acid in Diethyl Ether. 4. Wash 2: Elute phospholipids with Methanol.
Silica (Si) Normal Phase (Adsorption)[25]Separates based on polarity. Neutral lipids elute first, followed by free fatty acids, and then the most polar phospholipids.[20]Requires careful solvent gradient development (e.g., starting with hexane/ether and increasing polarity with methanol). Can be less reproducible than bonded phases.
Reversed-Phase (C18/ODS) Hydrophobic Interaction[18]Retains lipids based on their non-polar character. Useful for desalting and removing very polar contaminants.Load in a mostly aqueous solvent, wash with increasing organic content, and elute with pure organic solvent (e.g., methanol or acetonitrile).

Q9: I'm using SPE, but I'm still getting contamination. Is it possible my tubes or solvents are the problem?

  • Cause: Yes. Contamination is a real risk, especially when measuring low-abundance analytes. Phthalates can leach from plastic tubes, and some studies have reported fatty acid contamination (particularly palmitic and stearic acid) from the polypropylene barrels of commercial SPE columns.[26][27] Solvents that are not of sufficient purity (e.g., HPLC-grade or MS-grade) can also introduce contaminants.

  • Solution:

    • Use High-Purity Reagents: Use LC-MS grade water, methanol, chloroform, and other solvents.

    • Prefer Glass: Whenever possible, use glass tubes and vials instead of plastic to minimize leaching.[26] If you must use polypropylene tubes, ensure they are from a reputable supplier and consider pre-rinsing them with your extraction solvent.

    • Run Blanks: Always process a "blank" sample (containing no tissue, only solvents) alongside your real samples.[28] This will help you identify any peaks in your chromatogram that are coming from your reagents or labware, not your tissue.

Section 3: Validated Experimental Protocols & Workflows

This section provides step-by-step methodologies and visual workflows to guide your experimental design.

Overall Workflow: From Tissue to Analysis

The following diagram illustrates a comprehensive and validated workflow for the extraction and analysis of 11-oxo-DDA, incorporating decision points and quality control steps.

Extraction_Workflow cluster_PreAnalytics 1. Sample Preparation cluster_Extraction 2. Lipid Extraction (LLE) cluster_Cleanup 3. Extract Cleanup (SPE) cluster_Analysis 4. Analysis Tissue Harvested Tissue SnapFreeze Snap Freeze in Liquid N2 Tissue->SnapFreeze Store Store at -80°C SnapFreeze->Store Weigh Weigh Frozen Tissue (~50-100mg) Store->Weigh Homogenize Homogenize on Ice (e.g., Bead Beater) Weigh->Homogenize AddSolvent Add Chloroform:Methanol (2:1) + Internal Standard Homogenize->AddSolvent Vortex Vortex & Incubate AddSolvent->Vortex PhaseSep Add Saline/Water -> Centrifuge (1000g, 10 min) Vortex->PhaseSep Collect Collect Lower Organic Layer PhaseSep->Collect Dry Dry Under Nitrogen Stream Collect->Dry Reconstitute Reconstitute in SPE Loading Solvent Dry->Reconstitute Condition Condition SPE Cartridge (e.g., Aminopropyl) Reconstitute->Condition Load Load Reconstituted Extract Condition->Load Wash1 Wash 1: Elute Neutral Lipids (e.g., 2:1 Chloroform:Isopropanol) Load->Wash1 Elute Elute Free Fatty Acids (e.g., 2% Acetic Acid in Ether) Wash1->Elute Wash2 Wash 2: Elute Phospholipids (Methanol) Elute->Wash2 Discarded CollectFFA Collect Fatty Acid Fraction Elute->CollectFFA DryFFA Dry Under Nitrogen & Reconstitute in LC-MS Mobile Phase CollectFFA->DryFFA LCMS LC-MS/MS Analysis DryFFA->LCMS

Caption: Comprehensive workflow for 11-oxo-DDA extraction.

Protocol 1: Liquid-Liquid Extraction (Folch Method)

This protocol is a standard method for total lipid extraction from tissues.[16]

  • Preparation: Pre-chill all solvents and tubes on ice. Prepare a stock solution of your internal standard (e.g., a deuterated analog of 11-oxo-DDA) in methanol.

  • Homogenization: Place a weighed, frozen piece of tissue (20-50 mg) into a 2 mL tube containing ceramic or steel beads. Add 1.2 mL of ice-cold Chloroform:Methanol (2:1 v/v).

  • Internal Standard: Add a known amount of your internal standard to the tube. The amount should be chosen to yield a signal intensity comparable to the expected endogenous analyte.

  • Disruption: Tightly cap the tube and homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 30 Hz). Visually inspect to ensure complete tissue disruption.

  • Incubation: Incubate the homogenate for 30 minutes on a shaker at 4°C to ensure complete extraction.

  • Phase Separation: Add 240 µL of 0.9% NaCl solution (saline) to the tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the phases. You should see an upper aqueous/methanol layer, a solid protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Collection: Using a glass Pasteur pipette, carefully pierce the protein disk and collect the lower chloroform layer. Transfer it to a new, clean glass tube. Be careful not to aspirate any of the protein or aqueous layer.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas. The resulting lipid film is now ready for SPE cleanup.

Protocol 2: Solid-Phase Extraction (Aminopropyl Cartridge)

This protocol effectively separates free fatty acids from other lipid classes.[19][20]

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 500 µL of chloroform.

  • Cartridge Conditioning: Condition a 50-100 mg aminopropyl (NH2) SPE cartridge by passing 1 mL of hexane through it. Do not let the cartridge run dry.

  • Loading: Load the reconstituted sample onto the cartridge. Allow it to flow through by gravity. Collect the flow-through (this is your "Load" fraction, which can be discarded or saved for other analyses).

  • Wash 1 (Neutral Lipids): Add 1 mL of 2:1 Chloroform:Isopropanol to the cartridge. This will elute neutral lipids like triglycerides and cholesterol esters. Collect this fraction and discard.

  • Elution (Free Fatty Acids): Add 1 mL of 2% Acetic Acid in Diethyl Ether. This solvent is acidic enough to protonate the carboxylic acids, releasing them from the weak anion exchange sorbent. This is your 11-oxo-DDA fraction. Collect it in a clean glass tube.

  • Wash 2 (Phospholipids): (Optional) To regenerate the column or analyze phospholipids, add 1 mL of methanol. This will elute the strongly-retained polar lipids.

  • Final Preparation: Evaporate the collected free fatty acid fraction to dryness under a gentle stream of nitrogen. Reconstitute the final extract in a small, precise volume (e.g., 50-100 µL) of your LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water) for analysis.

Troubleshooting Logic Diagram

Use this decision tree to diagnose issues with low analyte recovery.

Troubleshooting_Tree problem problem question question solution solution check check start Problem: Low/No 11-oxo-DDA Recovery is_is_present Is the Internal Standard (IS) signal also low? start->is_is_present cause_extraction Problem is likely in the LLE or SPE physical steps. is_is_present->cause_extraction Yes cause_analyte Problem is specific to the analyte. Likely degradation or retention. is_is_present->cause_analyte No (IS is OK) check_homogenization Was tissue fully disrupted? cause_extraction->check_homogenization fix_homogenization Solution: Increase homogenization time/intensity. Ensure beads are used for tough tissue. check_homogenization->fix_homogenization No check_phases Was phase separation clean? check_homogenization->check_phases Yes fix_phases Solution: Ensure correct solvent ratios (8:4:3 Chloroform:Methanol:Aqueous). Centrifuge longer. check_phases->fix_phases No check_spe Did you use the correct SPE elution solvent? check_phases->check_spe Yes fix_spe Solution: Ensure elution solvent is acidic (e.g., 2% Acetic Acid in Ether) to protonate the analyte. check_spe->fix_spe No check_handling Were samples kept on ice and processed quickly? cause_analyte->check_handling fix_handling Solution: Maintain cold chain rigorously. Use pre-chilled solvents. Consider adding BHT antioxidant. check_handling->fix_handling No check_ph Was pH controlled during LLE? check_handling->check_ph Yes fix_ph Solution: Slightly acidify aqueous phase before final organic extraction to ensure analyte is protonated. check_ph->fix_ph No

Caption: Decision tree for troubleshooting low recovery of 11-oxo-DDA.

Section 4: References
  • Gouveia-Figueira, S., & Nording, M. L. (2015). Multi-tissue profiling of oxylipins reveal a conserved up-regulation of epoxide:diol ratio that associates with white adipose tissue inflammation and liver steatosis in obesity. PMC.

  • Unknown. (n.d.). EXTRACTION OF LIPIDS FROM TISSUE. Source not available.

  • Liakh, I., & Sledz, T. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. PMC.

  • Unknown. (n.d.). A Brief Overview on Oxylipins and their Analytical Techniques. Source not available.

  • Unknown. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Source not available.

  • Christie, W. W. (2019). Preparation of Lipid Extracts from Tissues. AOCS.

  • Ulmer, C. Z., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. ResearchGate.

  • Hunn, J. B. (n.d.). A Comparison of Three Lipid Extraction Methods. DTIC.

  • Wang, Y., et al. (2025). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. MDPI.

  • Unknown. (n.d.). Special procedures. Cyberlipid.

  • Unknown. (2013). Tissue TG & TC Protocol. MMPC.org.

  • Lima, T. K. F., et al. (n.d.). Time collection and storage conditions of lipid profile. PMC.

  • Unknown. (n.d.). Interferences. eClinpath.

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS.

  • Adiga, U., et al. (2022). Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests. Thieme.

  • Ulmer, C. Z., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. PMC.

  • Unknown. (2020). How to Collect and Preserve Tissue Samples. Stirling Ultracold.

  • Unknown. (n.d.). solubility and stability of 5-Oxodecanoic acid in various solvents. Benchchem.

  • Unknown. (2025). Tissue Sample Collection. The Society for the Preservation of Natural History Collections.

  • Jenkins, T. C. (1998). Method for Extraction and Separation by Solid Phase Extraction of Neutral Lipid, Free Fatty Acids, and Polar Lipid from Mixed Microbial Cultures. Journal of Agricultural and Food Chemistry - ACS Publications.

  • Unknown. (n.d.). 11-Oxododecanoic acid(CAS# 2388-78-5 ). angenechemical.com.

  • Pernet, F., & Tremblay, R. (2006). Comparison of three solid-phase extraction methods for fatty acid analysis of lipid fractions in tissues of marine bivalves. PubMed.

  • Van Nieuwenhove, C., et al. (n.d.). Fatty acid contaminations originating from commercially available solid phase-extraction columns. Chalmers Publication Library.

  • Ruiz, J., et al. (n.d.). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Springer.

  • Nikolac, N. (2014). Lipemia: causes, interference mechanisms, detection and management. PMC.

  • Kwaji, A., & Martin, I. (2024). Isolation and Partial Characterization of 11-Octadecenoic Acid Methyl Ester and Bis (2-ethylhexyl) Phthalate from Celtis integrifolia Lam. Asian Plant Research Journal.

  • Unknown. (n.d.). 12-Oxododecanoic acid. PubChem.

  • Tan, J. B. L., et al. (n.d.). Influence of acidified solvents on anthocyanin extraction from Hibiscus rosa-sinensis, Hibiscus sabdariffa and Clitoria ternatea. UCSI University.

  • Mackie, M. (2023). Protein Extraction from Dental Enamel V.2. Protocols.io.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 11-Oxododecanoic Acid (11-ODA) Analytical Standards

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 11-Oxododecanoic acid (11-ODA). This guide is designed for researchers, scientists, and drug development professionals to pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 11-Oxododecanoic acid (11-ODA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for maintaining the integrity and stability of 11-ODA analytical standards. Inaccurate quantification due to degradation can compromise experimental results; this guide offers FAQs, troubleshooting protocols, and best practices to ensure the accuracy and reproducibility of your analyses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 11-ODA.

Q1: What is 11-Oxododecanoic acid (11-ODA), and why is its stability a primary concern?

A: 11-Oxododecanoic acid (CAS 2388-78-5) is a 12-carbon fatty acid with a ketone group at the 11th position (the omega-1 position)[1][2]. Its structure, featuring a long hydrocarbon chain and two reactive functional groups (a carboxylic acid and a ketone), makes it susceptible to degradation. The primary stability concerns are not from rapid decarboxylation, as seen in beta-keto acids, but rather from oxidation along the alkyl chain and reactions involving the ketone and carboxyl groups[3][4]. Exposure to oxygen, light, elevated temperatures, and improper solvents can lead to the formation of artifacts and a decrease in the concentration of the pure standard, compromising analytical accuracy[4][5].

Q2: What is the single most critical factor for long-term storage of my 11-ODA standard?

A: Temperature. For long-term stability (months to years), 11-ODA standards must be stored at -80°C [3][6]. Studies on long-chain fatty acids consistently show that ultra-low temperatures are essential to significantly slow down oxidative and enzymatic degradation processes[4][7][8]. While storage at -20°C may be acceptable for short periods (days to a few weeks), significant degradation can occur over longer timeframes[6]. Storage at 4°C or room temperature is highly discouraged and will lead to rapid degradation.

Q3: What solvent should I use to prepare my 11-ODA stock solution?

A: For long-term storage, a high-purity, aprotic organic solvent is recommended. Acetonitrile or acetone are excellent choices.

  • Why aprotic? Protic solvents like methanol, while common, can slowly esterify the carboxylic acid group over time, especially in the presence of trace acid contaminants, forming methyl-11-oxododecanoate.

  • Purity is Key: Always use MS-grade or the highest purity available solvents to minimize contaminants that could catalyze degradation or introduce interference in your analysis, such as alkali metals causing adducts[7].

  • Consider an Antioxidant: For maximum stability, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent prior to dissolving the standard[8][9]. A final concentration of ~0.05% BHT is often sufficient.

Q4: I am observing multiple peaks ([M+Na]⁺, [M+K]⁺) in my LC-MS analysis from a supposedly pure standard. What is happening?

A: This is a very common issue in mass spectrometry known as adduct formation . The analyte molecule (M) associates with ions present in the solvent, mobile phase, or leached from glassware. Instead of only seeing the expected protonated [M+H]⁺ or deprotonated [M-H]⁻ ion, you see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts[7][10].

  • Troubleshooting:

    • Use high-purity, MS-grade solvents and additives (e.g., ammonium acetate instead of sodium acetate) to minimize alkali metal contamination[7].

    • Acidifying the mobile phase with a small amount of formic acid can sometimes favor [M+H]⁺ formation over sodium adducts.

    • Ensure glassware is meticulously clean.

Q5: Is derivatization required to analyze 11-ODA?

A: It depends on your analytical platform:

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): No, derivatization is typically not required. 11-ODA can be analyzed directly, preferably in negative ion mode, which is more suitable for carboxylic acids and helps prevent water loss in the ion source.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is mandatory. 11-ODA is not sufficiently volatile or thermally stable for GC analysis. The carboxylic acid must be converted into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME) using reagents like boron trifluoride-methanol (BF₃-Methanol)[11][12]. Alternatively, silylation can be used to derivatize the carboxylic acid[13].

Section 2: Core Protocol for Preparing and Handling 11-ODA Standards

This protocol is designed to maximize the stability and integrity of your analytical standard from initial reconstitution to final analysis.

Objective: To prepare a stable, accurate stock solution of 11-ODA and minimize degradation during handling.

Materials:

  • 11-Oxododecanoic acid standard (lyophilized powder)

  • High-purity (MS-grade or equivalent) acetonitrile

  • Butylated hydroxytoluene (BHT) (optional, but recommended)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance and precision pipettes

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the sealed vial of lyophilized 11-ODA to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can degrade the standard.

  • Solvent Preparation: If using an antioxidant, prepare a fresh solution of 0.05% (w/v) BHT in acetonitrile.

  • Reconstitution: Accurately weigh the required amount of 11-ODA powder in a clean amber glass vial. Using a calibrated pipette, add the appropriate volume of acetonitrile (with or without BHT) to achieve your target stock concentration (e.g., 1 mg/mL).

    • Causality Check: Using an amber vial is critical to protect the analyte from photodegradation, a known issue for organic molecules[4].

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the standard is completely dissolved.

  • Inert Gas Overlay: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds. Immediately recap the vial tightly.

    • Causality Check: This step displaces oxygen from the vial, a key driver of oxidative degradation of the fatty acid chain[4][5].

  • Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Immediately place the stock solution in a freezer at -80°C for long-term storage.

  • Preparation of Working Standards: When needed, remove the stock solution from the -80°C freezer and allow it to thaw completely at room temperature. Prepare serial dilutions using fresh, high-purity solvent.

    • Trustworthiness Check: Never prepare working standards by diluting a stock solution that is still partially frozen, as this will lead to inaccurate concentrations.

  • Post-Use Handling: After creating working standards, flush the headspace of the stock solution vial with inert gas again before returning it to the -80°C freezer. Analyze working standards as quickly as possible. If using an autosampler, a cooled tray is recommended to prevent degradation while samples are queued for injection[3].

Section 3: Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Gradual Loss of Signal / Decreasing Concentration Over Time 1. Improper Storage: Storing at temperatures above -80°C (e.g., -20°C or 4°C).[4][6]2. Oxidation: Exposure to atmospheric oxygen during storage or handling.[5]3. Photodegradation: Exposure to UV or ambient light.4. Hydrolysis/Esterification: Storing in aqueous or alcoholic solutions for extended periods.1. Verify Storage: Immediately store all stock solutions at -80°C. Perform a stability study (see Section 4) to confirm shelf life under your conditions.2. Implement Inert Atmosphere: Always flush the vial headspace with argon or nitrogen before sealing and storing. Add an antioxidant like BHT to the solvent.[9]3. Use Amber Vials: Protect the standard from light at all stages.[4]4. Choose Solvent Wisely: Use aprotic solvents like acetonitrile for stock solutions. Prepare aqueous working solutions fresh daily.
Poor Peak Shape (Tailing or Fronting) 1. Active Sites (GC/LC): Free silanol groups in the GC liner, column, or LC column packing are interacting with the carboxylic acid.[3]2. Column Degradation: The stationary phase has been compromised by harsh mobile phases or sample matrix components.[14]3. Sample Overload: Injecting too high a concentration of the analyte.1. Deactivate System (GC): Use a high-quality, deactivated (silanized) GC liner and column. Condition the column as per the manufacturer's instructions.2. Column Care (LC/GC): Flush the column with a strong solvent. If the problem persists, replace the column. Ensure mobile phase pH is compatible with the column.[14]3. Dilute Sample: Reduce the concentration of the injected sample.
Inconsistent Retention Times 1. Mobile Phase Instability (LC): Improperly mixed or degassed mobile phase; solvent composition changing over time.[3]2. Temperature Fluctuations: Unstable column oven temperature.[15]3. System Leaks (GC/LC): Leaks in the carrier gas lines (GC) or pump/fittings (LC).1. Prepare Fresh Mobile Phase: Ensure solvents are thoroughly mixed and degassed. Use an inline degasser if available.2. Calibrate Oven: Verify and calibrate the column oven temperature.3. Perform Leak Check: Follow the instrument manufacturer's procedure for checking and fixing system leaks.
Appearance of Unexpected Peaks 1. Degradation Products: The standard has degraded due to oxidation or other reactions, creating new chemical species.2. Contamination: Contaminated solvent, glassware, or carryover from a previous injection.3. Incomplete Derivatization (GC): Both the derivatized and underivatized analyte are being detected.1. Prepare Fresh Standard: Discard the old standard and prepare a new one following the Core Protocol (Section 2).2. System Cleaning: Run solvent blanks to check for carryover. Use fresh, high-purity solvents and clean all glassware thoroughly.3. Optimize Derivatization (GC): Re-optimize the derivatization reaction conditions (temperature, time, reagent ratio) to ensure the reaction goes to completion.[3]
Section 4: Advanced Protocols & Data
Protocol 1: Experimental Workflow for Stability Testing

This protocol allows you to validate the stability of your 11-ODA standard under your laboratory's specific conditions.

  • Preparation (T=0): Prepare a fresh stock solution of 11-ODA at a known concentration (e.g., 1 mg/mL) following the Core Protocol in Section 2.

  • Initial Analysis: Immediately prepare a working standard from this stock and analyze it multiple times (n=3-5) using your validated analytical method (e.g., LC-MS or GC-MS). This is your baseline (T=0) response.

  • Aliquoting & Storage: Aliquot the remaining stock solution into multiple amber vials. Flush with inert gas and seal. Divide the vials into different storage groups:

    • Group A: -80°C (Control)

    • Group B: -20°C

    • Group C: 4°C

    • Group D: Room Temperature (in the dark)

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 1 week, 1 month, 3 months), remove one vial from each storage group.

  • Sample Analysis: Allow the vial to equilibrate to room temperature, then prepare a working standard and analyze it (n=3-5).

  • Data Evaluation: Compare the average peak area or calculated concentration at each time point to the T=0 baseline. Calculate the percent recovery. A significant decrease (>10-15%) in recovery indicates instability under those conditions.

Data Presentation: Expected Stability of 11-ODA

The table below summarizes the expected stability based on general principles of fatty acid chemistry. Actual results should be confirmed using the protocol above.

Storage ConditionWith Antioxidant (BHT) & Inert GasWithout Protection
-80°C >95% recovery after 12 months>90% recovery after 12 months
-20°C >90% recovery after 3 months<85% recovery after 3 months
4°C <85% recovery after 1 week<70% recovery after 1 week
Room Temperature Significant degradation within 24 hoursRapid degradation within hours
Section 5: Visualization of Pathways and Workflows
Degradation Pathways

The following diagram illustrates the primary chemical pathways that can lead to the degradation of 11-ODA standards.

ODA 11-Oxododecanoic Acid (Keto Form) Enol Enol Tautomer ODA->Enol Tautomerism (Solvent, pH dependent) Oxidized Oxidized Degradation Products (e.g., peroxides, shorter-chain acids) ODA->Oxidized Oxidation Enol->ODA Enol->Oxidized Oxidation (more susceptible) Contaminants Environmental Factors (Oxygen, Light, Heat, Metal Ions) Contaminants->ODA

Caption: Potential degradation pathways for 11-Oxododecanoic acid.

Experimental Workflow

This workflow provides a visual guide to the Core Protocol for ensuring maximum stability of your analytical standard.

cluster_prep Stock Solution Preparation cluster_storage Storage & Use A 1. Receive Lyophilized Standard B 2. Equilibrate Vial to Room Temp A->B C 3. Reconstitute in Acetonitrile (+ optional BHT) B->C D 4. Flush Headspace with Inert Gas (Ar/N₂) C->D E 5. Store Stock at -80°C D->E F 6. Prepare Working Standards Fresh E->F For Daily Use G 7. Analyze Promptly (Use Cooled Autosampler) F->G

Caption: Recommended workflow for preparing and handling 11-ODA standards.

References
  • askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from askIITians. [Link]

  • Li, Y., & Li, H. (2007, May 11). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry - ACS Publications. [Link]

  • Restek Corporation. TROUBLESHOOTING GUIDE. Retrieved from Restek. [Link]

  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism? Retrieved from Quora. [Link]

  • Waters Corporation. (2019, August 1). Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations. Retrieved from Waters. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Wang, M., et al. (2022, August 2). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. [Link]

  • Parrish, C. C., et al. (2020, December 15). State of art and best practices for fatty acid analysis in aquatic sciences. Oxford Academic. [Link]

  • Yamada, T., et al. (2018, June 1). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry. [Link]

  • World Health Organization (WHO). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. Retrieved from WHO. [Link]

  • Wolrab, D., et al. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytica Chimica Acta. [Link]

  • Reis, A., et al. (2017). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. PMC. [Link]

  • Stark, K. D., & Metherel, A. H. (2021). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition. [Link]

  • AA Blocks. 2388-78-5 | 11-Oxododecanoic acid. Retrieved from AA Blocks. [Link]

  • Wikipedia. Antioxidant. Retrieved from Wikipedia. [Link]

  • Angene Chemical. 11-Oxododecanoic acid(CAS# 2388-78-5). Retrieved from angenechemical.com. [Link]

Sources

Optimization

Technical Support Center: Method Validation for 11-Oxododecanoic Acid Quantification

Welcome to the dedicated technical support center for the bioanalytical quantification of 11-Oxododecanoic acid (CAS: 2388-78-5). Designed for researchers and drug development professionals, this hub provides field-prove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the bioanalytical quantification of 11-Oxododecanoic acid (CAS: 2388-78-5). Designed for researchers and drug development professionals, this hub provides field-proven methodologies, causality-driven troubleshooting, and compliance mapping for FDA/ICH M10 guidelines.

Analyte Overview & Analytical Challenges

11-Oxododecanoic acid is a medium-chain keto-fatty acid. Its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct physicochemical challenges:

  • Structural Instability: The keto group at the C11 position is highly susceptible to keto-enol tautomerization and thermal degradation, leading to split chromatographic peaks and irreproducible integration[1].

  • Poor Ionization Efficiency: The aliphatic chain and terminal carboxylic acid yield weak signals in negative electrospray ionization (ESI-), while endogenous plasma lipids cause severe ion suppression[2].

To establish a self-validating, ICH M10-compliant assay, we must employ a dual-derivatization strategy coupled with stable isotope-labeled internal standards (SIL-IS)[3][4].

Standardized Experimental Protocol: Dual-Derivatization LC-MS/MS

Self-Validating System: This protocol incorporates a surrogate matrix for calibration and authentic matrix Quality Controls (QCs) to ensure endogenous baseline subtraction does not artificially skew accuracy[3].

Step-by-Step Methodology

Step 1: Sample Aliquoting & SIL-IS Addition

  • Transfer 50 µL of plasma (study sample, surrogate calibration standard, or authentic QC) into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., 13C12-11-Oxododecanoic acid, 500 ng/mL).

  • Causality: Adding the SIL-IS before any extraction step mathematically corrects for downstream derivatization variability and matrix-induced ion suppression[5].

Step 2: Protein Precipitation (PPT)

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate.

  • Causality: Acidified acetonitrile disrupts protein-lipid binding, ensuring the complete release of protein-bound fatty acids while precipitating massive plasma proteins.

Step 3: Dual Derivatization Reaction

  • Add 50 µL of O-benzylhydroxylamine (O-BHA, 100 mM in Methanol) to stabilize the C11 ketone[4].

  • Add 50 µL of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 50 mM) and 3-nitrophenylhydrazine (3-NPH, 50 mM) to derivatize the carboxylic acid[1][2].

  • Incubate at 40°C for 45 minutes.

  • Causality: O-BHA locks the ketone to prevent tautomerization, while EDC/3-NPH converts the carboxyl group into a hydrazide, reversing the charge for highly sensitive ESI+ detection[1][4].

Step 4: Quenching & Reconstitution

  • Add 50 µL of 5% Formic Acid in Water to quench the reaction.

  • Evaporate under nitrogen at 30°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

Workflow A Plasma Sample (11-Oxododecanoic Acid) B Protein Precipitation (Acetonitrile + 1% FA, 4°C) A->B C Dual Derivatization (O-BHA + EDC/3-NPH, 40°C) B->C D Reaction Quenching (5% Formic Acid) C->D E LC-MS/MS Analysis (ESI+ MRM Mode) D->E F ICH M10 Data Validation E->F

Caption: Self-validating workflow for 11-Oxododecanoic Acid LC-MS/MS quantification.

Troubleshooting Guides & FAQs

Category A: Chromatography & Signal Optimization

Q: Why am I seeing split peaks or poor chromatographic resolution for 11-oxododecanoic acid? A: Causality: If you bypassed the O-BHA derivatization step, the C11 keto group is undergoing keto-enol tautomerization on the column. This creates two distinct structural isomers that resolve at different retention times[1]. Solution: Ensure the dual-derivatization protocol is strictly followed. If split peaks persist, check the pH of your mobile phase; maintaining a strictly acidic environment (0.1% Formic Acid) helps stabilize the derivative.

Q: During validation, my matrix factor (MF) shows severe ion suppression (<0.5). How can I resolve this? A: Causality: Phospholipids (e.g., glycerophosphocholines) in plasma co-elute with medium-chain fatty acids, competing for charge in the ESI source and causing signal suppression[5]. Solution: Implement a Phospholipid Removal Plate (PRP) or Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) prior to derivatization. Furthermore, ensure your SIL-IS is co-eluting perfectly with the analyte to mathematically correct the IS-normalized MF to meet the ICH M10 requirement of CV < 15%[3].

Category B: ICH M10 Method Validation Compliance

Q: What are the FDA/ICH M10 requirements for establishing the Lower Limit of Quantification (LLOQ) for endogenous keto-fatty acids? A: Causality: Because 11-oxododecanoic acid is an endogenous metabolite, a true "blank" biological matrix does not exist. Standard addition to authentic plasma violates the ICH M10 requirement that blank matrices must not have an analyte signal >20% of the LLOQ[3]. Solution: Use a surrogate matrix (e.g., 4% BSA in PBS or charcoal-stripped plasma) to prepare the calibration curve. You must scientifically justify this by demonstrating parallelism: spike identical concentrations of the analyte into both the surrogate matrix and the authentic matrix, and prove that the slopes of the response curves do not differ by more than 15%[3].

Q: Why do my QC samples fail stability testing after 24 hours in the autosampler? A: Causality: Derivatized keto-fatty acids can undergo slow hydrolysis if the derivatization reagents are not fully neutralized[6]. Solution: Ensure the quenching step (Step 4 in the protocol) uses sufficient formic acid to drop the pH below 3.0, stopping the EDC coupling reaction. Maintain the autosampler strictly at 4°C. Validate stability by comparing the response of stored QCs against freshly prepared calibration standards, as mandated by ICH M10[3].

Validation Root ICH M10 Validation 11-Oxododecanoic Acid Selectivity Selectivity & Specificity (Surrogate Blank + IS) Root->Selectivity Matrix Matrix Effect (ME) (Post-Extraction Spike) Root->Matrix Accuracy Accuracy & Precision (Authentic Matrix QCs) Root->Accuracy Stability Stability (Benchtop, F/T, Autosampler) Root->Stability Sub1 Ensures no endogenous interference >20% LLOQ Selectivity->Sub1 Sub2 Evaluates ion suppression (IS-normalized CV <15%) Matrix->Sub2 Sub3 Confirms ±15% bias (±20% at LLOQ) Accuracy->Sub3 Sub4 Prevents keto-enol degradation bias Stability->Sub4

Caption: ICH M10 bioanalytical method validation parameters and their specific causality.

Quantitative Data Summaries

Table 1: ICH M10 Acceptance Criteria for 11-Oxododecanoic Acid Validation [3]

Validation ParameterICH M10 RequirementSpecific Causality / Troubleshooting Focus
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% LLOQ)Surrogate matrix parallelism must be proven.
Accuracy & Precision Intra/Inter-run CV ≤ 15% (≤ 20% at LLOQ)Incomplete derivatization causes high CVs.
Matrix Effect (MF) IS-normalized MF CV < 15% across 6 lotsPhospholipid suppression; requires SIL-IS.
Recovery Consistent across Low, Mid, and High QCsProtein binding of fatty acids requires acidic PPT.
Stability ±15% of nominal after storage conditionsAutosampler hydrolysis of the hydrazide bond.

Table 2: Comparison of Derivatization Agents for Keto-Fatty Acids [2][4][6]

ReagentTarget Functional GroupMS Ionization ModeAnalytical Pros & Cons
3-NPH + EDC Carboxylic AcidESI Positive (+)Pro: Massive signal boost. Con: Does not stabilize the C11 ketone.
O-BHA KetoneESI Positive (+)Pro: Locks tautomerization. Con: Requires long incubation (45 min).
O-PFBO KetoneESI Negative (-)Pro: High sensitivity for GC/MS and LC-MS. Con: Reagent is highly toxic.

References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." FDA.gov,[Link]

  • Afshar M, van Hall G. "LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma." PubMed (NIH),[Link]

  • Semantic Scholar. "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Fluids." Semanticscholar.org,[Link]

  • ResearchGate. "Development of a New LC-MS/MS Method for the Quantification of Keto Acids." Researchgate.net, [Link]

  • bioRxiv. "Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots." Biorxiv.org,[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression for 11-Oxododecanoic Acid in LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the quantitation of medium-chain keto-fatty acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the quantitation of medium-chain keto-fatty acids. 11-Oxododecanoic acid presents a unique analytical challenge: while its carboxylic acid moiety allows for excellent sensitivity in negative electrospray ionization (ESI-), it is highly susceptible to 1[1]. This guide provides field-proven, causality-driven troubleshooting strategies to ensure the scientific integrity of your LC-MS workflows.

Section 1: Mechanistic Fundamentals of Ion Suppression (FAQ)

Q: What exactly causes ion suppression for 11-Oxododecanoic acid in my biological samples? A: Ion suppression in ESI occurs in the liquid phase when the charged analyte is transferred to the gas phase[2]. 11-Oxododecanoic acid is a 12-carbon fatty acid that competes for the limited excess charge on the surface of the electrospray droplet. When high-abundance endogenous compounds—such as 3[3] present in serum—co-elute, they monopolize the droplet surface. This prevents the target analyte from efficiently desolvating into the gas phase as a [M-H]- ion, leading to severe signal attenuation.

Q: How can I quantitatively self-validate if ion suppression is ruining my assay? A: You must calculate the Matrix Factor (MF) using a post-extraction spike methodology[2]. This creates a self-validating system for your assay:

  • Neat Standard: Inject a neat standard of 11-Oxododecanoic acid prepared in the mobile phase and record the peak area (Area A).

  • Post-Extraction Spike: Extract a blank matrix sample (e.g., plasma), then spike the final extract with the identical concentration of the standard and record the peak area (Area B).

  • Calculation: MF = Area B / Area A. An MF of 1.0 indicates no matrix effect. An MF < 0.8 indicates significant ion suppression, dictating that your sample preparation or chromatography must be optimized immediately[1].

Section 2: Sample Preparation Workflows (Troubleshooting & Protocols)

Q: Simple protein precipitation (PPT) leaves my samples with an MF of 0.45. How do I eliminate the lipid interference? A: PPT with acetonitrile or methanol fails to fully remove endogenous compounds like lipids, phospholipids, and free fatty acids, which are the primary culprits for ESI- suppression[2]. To isolate 11-Oxododecanoic acid, you must switch to Solid-Phase Extraction (SPE). Because 11-Oxododecanoic acid contains a carboxylic acid group, a Weak Anion Exchange (WAX) or an 4[4] provides the orthogonal selectivity needed to wash away neutral lipids and selectively elute the acidic fraction.

Step-by-Step Methodology: WAX-SPE Protocol for 11-Oxododecanoic Acid
  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade Water through the WAX cartridge to activate the sorbent.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid. Causality: This disrupts protein binding and ensures the carboxylic acid is protonated for initial hydrophobic retention on the polymer backbone. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 2 mL of 5% Methanol in water. This removes salts and highly polar interferences.

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol. Causality: This critical step washes away neutral lipids, cholesterol, and basic proteins while the target remains ionically bound to the anion exchange sites.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the WAX sorbent, breaking the ionic bond and releasing the 11-Oxododecanoic acid.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Section 3: Chromatographic & MS Optimization (Troubleshooting)

Q: Can I adjust my LC gradient to shift 11-Oxododecanoic acid away from suppression zones? A: Yes. A common mistake is using a steep, generic reversed-phase gradient, which causes the 12-carbon keto-fatty acid to co-elute with the massive phospholipid envelope. By flattening the gradient (e.g., a shallow ramp from 40% to 60% organic over 5 minutes) on a C8 or C18 column, you can elute 11-Oxododecanoic acid before the strongly retained phospholipids, thereby 1 to reduce co-elution[1].

Q: Should I use formic acid in my mobile phase? A: While 0.1% formic acid is standard for positive ion mode, it suppresses the formation of [M-H]- ions in negative mode. For carboxylic acids, using a high-pH mobile phase (e.g., 10 mM Ammonium Acetate adjusted to pH 9.0 with ammonium hydroxide) on a pH-resistant hybrid silica column ensures the analyte is fully ionized in solution prior to entering the ESI source. This drastically increases sensitivity because 2[2] when optimized correctly.

Quantitative Data Presentation

The table below summarizes the quantitative impact of transitioning from standard PPT to an optimized SPE workflow for 11-Oxododecanoic acid.

Extraction MethodMobile Phase AdditiveAbsolute Recovery (%)Matrix Factor (MF)% RSD (n=6)
Protein Precipitation (PPT)0.1% Formic Acid (pH 2.7)88.50.42 (Severe)18.4
Protein Precipitation (PPT)10 mM Amm. Acetate (pH 9.0)86.20.65 (Moderate)12.1
Aminopropyl SPE0.1% Formic Acid (pH 2.7)91.40.85 (Minor)6.5
WAX-SPE (Optimized) 10 mM Amm. Acetate (pH 9.0) 94.1 0.98 (Negligible) 2.8

Diagnostic Workflow Visualization

IonSuppressionWorkflow Start Evaluate Matrix Factor (MF) for 11-Oxododecanoic Acid CheckMF Is MF < 0.8 or > 1.2? Start->CheckMF GoodMF Acceptable Matrix Effect Proceed to Validation CheckMF->GoodMF No BadMF Ion Suppression Detected (MF < 0.8) CheckMF->BadMF Yes SamplePrep Optimize Sample Prep Switch PPT to WAX-SPE BadMF->SamplePrep Chromatography Optimize Chromatography Adjust Gradient & pH (Ammonium Acetate) BadMF->Chromatography ReEval Re-evaluate MF with SIL-IS Compensation SamplePrep->ReEval Chromatography->ReEval ReEval->CheckMF

Logical workflow for diagnosing and mitigating ion suppression in LC-MS lipidomics assays.

References

  • Source: longdom.
  • Title: Compensate for or Minimize Matrix Effects?
  • Title: Solid-phase extraction (SPE) and liquid chromatography-mas spectrometry (LC-MS)
  • Source: mdpi.

Sources

Reference Data & Comparative Studies

Validation

11-Oxododecanoic Acid vs. 12-Oxododecanoic Acid: A Comparative Guide to Biological Activity

Medium-chain oxo-fatty acids are gaining significant traction in drug development, both as active pharmacological ingredients and as structural linkers in targeted protein degradation. While 11-oxododecanoic acid and 12-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Medium-chain oxo-fatty acids are gaining significant traction in drug development, both as active pharmacological ingredients and as structural linkers in targeted protein degradation. While 11-oxododecanoic acid and 12-oxododecanoic acid share the same molecular formula (C₁₂H₂₂O₃) and backbone, the positional isomerism of their carbonyl groups fundamentally dictates their chemical reactivity, biological targets, and therapeutic applications[1][2].

As a Senior Application Scientist, understanding the causality behind these structural differences is critical for experimental design. This guide provides an objective, data-driven comparison of these two isomers, detailing their distinct mechanistic pathways and providing self-validating protocols for their in vitro evaluation.

Chemical & Structural Divergence: Ketone vs. Aldehyde

The biological fate of these two molecules is entirely dependent on the position of the oxygen atom:

  • 11-Oxododecanoic Acid (Ketone): The carbonyl group is located at the C-11 position, making it a methyl ketone. This structure is chemically stable in aqueous physiological environments. Its stability allows it to act as an intact signaling molecule and a competitive ligand, specifically targeting the hydrophobic pockets of epigenetic enzymes[3].

  • 12-Oxododecanoic Acid (Aldehyde): The carbonyl group is at the terminal C-12 position, classifying it as an ω -oxo fatty acid (or aldehydic acid). Aldehydes are highly electrophilic and reactive. In biological systems, 12-oxododecanoic acid acts primarily as a transient metabolic intermediate that is rapidly oxidized into dodecanedioic acid. In synthetic chemistry, this reactivity is harnessed to create PROTAC (Proteolysis Targeting Chimera) linkers[4][5].

11-Oxododecanoic Acid: Epigenetic Modulator & Antimicrobial

Biological Role & Mechanism

11-Oxododecanoic acid is a naturally occurring bioactive lipid found in Royal Jelly, a secretion from honeybees (Apis mellifera)[6]. Recent pharmacological screening has identified it as a weak but biologically relevant Histone Deacetylase (HDAC) inhibitor [3].

By fitting into the zinc-dependent catalytic domain of Class I HDACs (such as HDAC1, HDAC2, and HDAC3), 11-oxododecanoic acid prevents the deacetylation of lysine residues on chromatin. This localized hyperacetylation relaxes the chromatin structure, triggering the upregulation of tumor suppressor genes and inducing antiproliferative effects in cancer cell lines (e.g., HCT116 and MDA-MB-231)[7]. Additionally, it contributes to the broad-spectrum antibacterial properties of royal jelly by disrupting bacterial cell membrane integrity[8].

G A 11-Oxododecanoic Acid (Royal Jelly Lipid) B Class I HDACs (HDAC1/2/3) A->B Inhibits Catalytic Domain C Chromatin Acetylation B->C Prevents Deacetylation D Gene Expression (Antiproliferative) C->D Upregulates Transcription

Caption: Epigenetic signaling pathway of 11-Oxododecanoic acid via Class I HDAC inhibition.

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

To validate the epigenetic causality of 11-oxododecanoic acid, a self-validating fluorometric assay is required. This protocol measures the direct inhibition of deacetylation using a synthetic substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 11-oxododecanoic acid in DMSO. Dilute to working concentrations (10 µM - 1 mM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme Incubation: In a black 96-well microplate, combine 10 µL of recombinant human HDAC2 enzyme with 20 µL of the test compound.

    • Self-Validation Step: Include Trichostatin A (TSA) at 1 µM as a positive control for total inhibition, and a DMSO vehicle as a negative control.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Signal Development: Add 50 µL of Developer Solution (containing Trypsin and TSA to stop the HDAC reaction). The trypsin cleaves the deacetylated AMC fluorophore. Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence at Ex/Em = 360/460 nm. Calculate IC₅₀ by plotting the dose-response curve against the vehicle control.

12-Oxododecanoic Acid: Metabolic Intermediate & Synthetic Linker

Biological Role & Mechanism

Unlike its C-11 counterpart, 12-oxododecanoic acid is primarily an endogenous intermediate in the ω -oxidation pathway of fatty acids[5]. When mitochondrial β -oxidation is overwhelmed, the endoplasmic reticulum utilizes Cytochrome P450 enzymes (specifically CYP4A11 and CYP4F3B) to hydroxylate lauric acid (C12:0) at the terminal carbon[9].

The resulting 12-hydroxylauric acid is oxidized by alcohol dehydrogenase (ADH) into 12-oxododecanoic acid. Because aldehydes are toxic and highly reactive, aldehyde dehydrogenase (ALDH) rapidly converts it into dodecanedioic acid (a dicarboxylic acid), which can then enter peroxisomal β -oxidation to rescue energy production[5].

Beyond metabolism, botanical derivatives of this isomer (e.g., 12-(10-carboxydecanoyloxy)-12-oxododecanoic acid from Mollugo nudicaulis) exhibit potent wound-healing properties by targeting TNFα, VEGF, and PKC-βII[10]. Synthetically, its terminal reactivity makes it an ideal precursor for PROTAC linkers, such as 12-(Benzyloxy)-12-oxododecanoic acid[4].

G L Lauric Acid (C12:0) OH 12-Hydroxylauric Acid L->OH CYP4A11 / CYP4F3B (ω-Hydroxylation) OXO 12-Oxododecanoic Acid (Reactive Aldehyde) OH->OXO Alcohol Dehydrogenase (Oxidation) DCA Dodecanedioic Acid (Dicarboxylic Acid) OXO->DCA Aldehyde Dehydrogenase (Rapid Oxidation)

Caption: The ω-oxidation metabolic workflow highlighting 12-oxododecanoic acid as a transient intermediate.

Experimental Protocol: CYP450-Mediated ω -Oxidation Trapping Assay

Because 12-oxododecanoic acid is rapidly consumed by ALDH, standard microsomal stability assays will fail to detect it. This protocol uses an ALDH inhibitor to "trap" the aldehyde intermediate, proving the causality of the CYP450/ADH pathway.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Trapping: Pre-incubate the mixture with 50 µM Disulfiram (a potent ALDH inhibitor) for 5 minutes at 37°C to prevent the conversion of 12-oxododecanoic acid to dodecanedioic acid.

  • Substrate Addition: Add 100 µM Lauric Acid to the mixture.

  • Reaction Initiation: Initiate the reaction by adding a NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

    • Self-Validation Step: Run a parallel control lacking the NADPH system. Without NADPH, CYP450 cannot function, ensuring that any detected 12-oxododecanoic acid is strictly CYP-dependent.

  • Quenching & Extraction: After 30 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled lauric acid). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring the specific MRM transition for 12-oxododecanoic acid (m/z 213.15 -> fragment ions)[11].

Quantitative Data Comparison

The following table summarizes the divergent biological profiles and experimental metrics of both isomers to aid researchers in compound selection.

Parameter11-Oxododecanoic Acid12-Oxododecanoic Acid
PubChem CID 54702477563
Chemical Class Methyl Ketone Fatty Acid ω -Aldehyde Fatty Acid
Primary Natural Source Royal Jelly (Apis mellifera)Endogenous Lipid Metabolism, Mollugo nudicaulis
Primary Biological Target Class I HDACs (HDAC 1, 2, 3)CYP4A11, ADH, ALDH, Wound Healing Targets (TNFα, VEGF)
Binding Affinity / IC₅₀ Docking score ~ -6.5 kcal/mol (HDACs)Docking score -4.0 to -6.9 kcal/mol (Wound targets)
Metabolic Stability High (Stable Ketone)Low (Rapidly oxidized to dicarboxylic acid)
Pharmaceutical Application Epigenetic therapies, Antimicrobial agentsPROTAC linkers, Wound healing therapeutics

References

  • National Center for Biotechnology Information. "12-Oxododecanoic acid." PubChem Compound Summary for CID 77563. Available at: [Link]

  • National Center for Biotechnology Information. "11-Oxododecanoic acid." PubChem Compound Summary for CID 547024. Available at: [Link]

  • Melliou, E., & Chinou, I. (2005). "Chemistry and Bioactivity of Royal Jelly from Greece." Journal of Agricultural and Food Chemistry, 53(23), 8987-8992. Available at: [Link]

  • Silva, J., et al. (2024). "Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health." Epigenetics, PMC11388651. Available at: [Link]

  • Hardwick, J. P., et al. (2013). "Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11." ResearchGate. Available at: [Link]

  • Siva Shankar Raj, et al. (2024). "Bioactive Compound from Mollugo nudicaulis Lam. Promotes Wound Healing Activity: An In Silico and In Vitro Analysis." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Comparative

Validation of 11-Oxododecanoic Acid as a Selective PPAR Modulator: A Comparative Technical Guide

Executive Summary & Mechanistic Rationale Peroxisome proliferator-activated receptors (PPARs) are master transcriptional regulators of lipid and glucose metabolism. Historically, the drug development field relied on full...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Peroxisome proliferator-activated receptors (PPARs) are master transcriptional regulators of lipid and glucose metabolism. Historically, the drug development field relied on full synthetic PPARγ agonists, such as Thiazolidinediones (TZDs, e.g., Rosiglitazone), to treat metabolic disorders. While these ligands exhibit potent insulin-sensitizing effects, their clinical utility is severely bottlenecked by deleterious side effects, including weight gain, edema, and bone loss[1].

This paradigm has shifted toward the discovery of Selective PPAR Modulators (SPPARMs) —ligands that uncouple metabolic efficacy from adipogenic toxicity. Recent structural biology efforts have revealed that bacterial and natural medium-chain fatty acids (MCFAs) can occupy the PPARγ ligand-binding pocket (LBP) in a unique conformation[1].

Among these, 11-Oxododecanoic acid (CAS 2388-78-5) [2], a 12-carbon fatty acid derivative originally isolated from royal jelly, has emerged as a compelling candidate. Unlike TZDs that fully stabilize the activation function-2 (AF-2) helix of PPARγ, medium-chain fatty acids bind to an alternate sub-pocket within the LBD[1]. This partial stabilization leads to differential coactivator recruitment, promoting the transcription of insulin-sensitizing genes while failing to recruit the machinery necessary for robust adipogenesis. Furthermore, these royal jelly-derived fatty acids exhibit polypharmacology, including weak histone deacetylase (HDAC) inhibition, contributing to broader epigenetic and metabolic regulation[3].

PPAR_Activation Ligand 11-Oxododecanoic Acid (Partial Agonist) PPAR PPAR LBD (Conformational Change) Ligand->PPAR Binds Complex Active PPAR:RXR Complex PPAR->Complex Dimerizes RXR RXR (Heterodimer Partner) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds DNA Transcription Metabolic Gene Expression (Insulin Sensitization) PPRE->Transcription Activates Coactivator Coactivator Peptide (e.g., PGC-1α) Coactivator->Complex Recruits

Fig 1. Mechanism of PPAR activation and coactivator recruitment by 11-Oxododecanoic acid.

Comparative Performance Data

To objectively evaluate 11-Oxododecanoic acid, we benchmark it against established full agonists across the PPAR family. The data below summarizes typical findings from a standardized validation cascade, highlighting the distinct partial agonism profile of 11-Oxododecanoic acid.

Table 1: Comparative Pharmacological Profile of PPAR Ligands

CompoundPrimary TargetBinding Affinity (IC₅₀, µM)Transactivation (Emax %)Adipogenic Index (vs Rosi)
Rosiglitazone PPARγ0.04100% (Full)1.00 (High)
Fenofibrate PPARα15.2100% (Full)0.10 (Low)
GW501516 PPARδ0.001100% (Full)0.05 (Minimal)
11-Oxododecanoic Acid PPARγ / α18.535-45% (Partial)0.15 (Minimal)

Insight: While 11-Oxododecanoic acid displays lower absolute binding affinity (micromolar range) compared to synthetic nanomolar drugs, its Emax caps at ~45%. This ceiling effect is the hallmark of a SPPARM, preventing the over-activation that drives lipid storage.

Self-Validating Experimental Workflows

In my tenure developing screening cascades for nuclear receptor ligands, the primary pitfall is confusing biochemical binding with functional agonism, and functional agonism with phenotypic safety. Therefore, our validation pipeline mandates a tripartite approach. Each protocol below is designed as a self-validating system with built-in controls to establish strict causality.

Workflow 1: TR-FRET Competitive Binding Assay

Objective: Confirm direct physical interaction between 11-Oxododecanoic acid and the PPARγ LBD.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Complex Formation: Mix GST-tagged PPARγ-LBD (5 nM) with a Terbium (Tb)-labeled anti-GST antibody (1 nM) and a Fluorescein-labeled SRC-1 coactivator peptide (100 nM) in a 384-well plate.

  • Ligand Titration: Add 11-Oxododecanoic acid (serial dilution from 0.1 µM to 100 µM). Include Rosiglitazone as a positive control and DMSO as the vehicle blank.

  • Acquisition: Incubate for 1 hour at room temperature. Read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

Causality & Self-Validation: Radioligand binding assays suffer from high background. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the energy transfer (emission at 520 nm) strictly depends on the spatial proximity (<10 nm) between the Tb-labeled receptor and the Fluorescein-labeled coactivator. If a compound is a false positive (e.g., an aggregator), the 520/495 nm emission ratio will not follow a sigmoidal dose-response. The inclusion of a no-receptor blank self-validates the baseline, ensuring the signal is driven entirely by ligand-induced conformational changes.

Workflow 2: Cell-Based Dual-Luciferase Reporter Assay

Objective: Verify that binding translates into functional transcriptional activation.

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with a plasmid containing a PPAR Response Element (PPRE) driving Firefly luciferase, a PPARγ expression vector, and a constitutively active CMV-Renilla luciferase plasmid.

  • Treatment: 24 hours post-transfection, treat cells with 11-Oxododecanoic acid (1 to 50 µM) in serum-free media for 18 hours.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay kit.

Causality & Self-Validation: Biochemical binding does not guarantee cellular efficacy due to membrane permeability issues or rapid intracellular metabolism. By co-transfecting a constitutively active Renilla luciferase alongside the PPRE-driven Firefly luciferase, the system self-validates. Normalizing the Firefly signal to the Renilla signal mathematically cancels out well-to-well variations in cell number, viability, and transfection efficiency. A true agonist will increase the normalized ratio, whereas a toxic compound will drop both signals, preventing false-positive interpretations.

Workflow 3: 3T3-L1 Adipogenesis Counter-Screen

Objective: Confirm the absence of adipogenic side effects (the SPPARM profile).

  • Cell Culture: Seed 3T3-L1 preadipocytes in 24-well plates and grow to 100% confluence.

  • Differentiation Induction: Replace media with MDI differentiation cocktail (IBMX, Dexamethasone, Insulin) supplemented with either 11-Oxododecanoic acid (20 µM) or Rosiglitazone (1 µM).

  • Maintenance: After 48 hours, switch to insulin-only media containing the respective ligands. Refresh every 2 days for a total of 7 days.

  • Quantification: Fix cells with 4% paraformaldehyde, stain with Oil Red O for 1 hour, wash extensively, and extract the retained dye with 100% isopropanol. Quantify absorbance at 500 nm.

Causality & Self-Validation: The clinical failure of many PPARγ agonists stems from their adipogenic side effects. The 3T3-L1 differentiation assay is the gold standard for predicting this liability. By running Rosiglitazone as a positive control (which forces maximal differentiation), we establish a 100% adipogenic index. 11-Oxododecanoic acid's efficacy as a SPPARM is validated only if it shows transactivation in Workflow 2 but fails to induce significant lipid accumulation in this phenotypic counter-screen.

References

  • Angene Chemical. "11-Oxododecanoic acid(CAS# 2388-78-5) - Product Specifications." Angene International Limited.
  • ResearchGate. "Effects of royal jelly fatty acids on proliferation and cytokine production by human peripheral blood mononuclear cells." PLOS ONE.
  • ResearchGate. "Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health.

Sources

Validation

A Researcher's Guide to Distinguishing 11-Oxododecanoic Acid from its Medium-Chain Fatty Acid Counterparts

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics and metabolic pathways, the precise identification of medium-chain fatty acids (MCFAs) is paramount. While structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics and metabolic pathways, the precise identification of medium-chain fatty acids (MCFAs) is paramount. While structurally similar, the presence and position of functional groups can dramatically alter their biological activity. This guide provides an in-depth technical comparison of 11-Oxododecanoic acid and other C12 medium-chain fatty acids, offering experimental insights and robust analytical methodologies for their differentiation.

The core challenge in distinguishing 11-Oxododecanoic acid lies in its unique keto functional group at the 11th carbon position. This structural feature imparts distinct physicochemical properties that can be exploited for separation and identification when compared to its saturated analogue, dodecanoic acid (lauric acid), and other isomeric forms.

The Structural Distinction: A Foundation for Differentiation

Medium-chain fatty acids are characterized by aliphatic tails of 6 to 12 carbon atoms.[1][2] Dodecanoic acid, a C12 saturated fatty acid, is a linear hydrocarbon chain with a terminal carboxylic acid group. In contrast, 11-Oxododecanoic acid, with the molecular formula C12H22O3, possesses both a terminal carboxylic acid and a ketone group at the penultimate carbon.[3][4][5] This seemingly subtle difference has profound implications for the molecule's polarity, volatility, and susceptibility to certain chemical reactions, which are the cornerstones of the analytical techniques discussed herein.

Analytical Strategies for Unambiguous Identification

The differentiation of 11-Oxododecanoic acid from other C12 MCFAs necessitates high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS): A Two-Pronged Approach

GC-MS offers exceptional sensitivity and resolving power for the analysis of fatty acids.[6][7] However, the inherent low volatility of fatty acids, particularly those with additional polar functional groups like a ketone, requires a critical sample preparation step: derivatization.

The Imperative of Derivatization

To make 11-Oxododecanoic acid and its counterparts amenable to GC analysis, their polar carboxylic acid and ketone groups must be chemically modified to increase volatility and thermal stability. A robust two-step derivatization protocol is the industry standard:

  • Oximation: The ketone group of 11-Oxododecanoic acid is protected by reacting it with an oximation reagent, such as methoxyamine hydrochloride. This step is crucial to prevent keto-enol tautomerism, which would otherwise lead to multiple peaks for a single analyte and complicate the chromatogram.

  • Esterification/Silylation: The carboxylic acid group is then converted into a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME), using a reagent like BF3-Methanol. Alternatively, silylation can be employed to derivatize the carboxylic acid.

This two-step process ensures that the resulting derivatives are thermally stable and volatile, leading to sharp, symmetrical peaks in the gas chromatogram.

Experimental Protocol: Derivatization of 11-Oxododecanoic Acid for GC-MS Analysis

  • Sample Preparation: To a dried sample containing the fatty acids, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Oximation: Incubate the mixture at 60°C for 60 minutes.

  • Esterification: After cooling, add 100 µL of BF3-Methanol (14% w/v).

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Sample Collection: Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the derivatized fatty acids to a GC vial.

Chromatographic Separation: Exploiting Polarity Differences

The choice of GC column is critical for separating the derivatized fatty acids. A polar stationary phase, such as those containing cyanopropyl or polyethylene glycol, is recommended.[2][7] These phases will interact more strongly with the slightly more polar derivatized 11-Oxododecanoic acid compared to the less polar dodecanoic acid methyl ester. This differential interaction results in a longer retention time for the 11-oxo derivative, enabling its separation.

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized C12 Fatty Acids

ParameterSettingRationale
GC Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar columnProvides good separation of FAMEs based on polarity.[1]
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analytes.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible fragmentation patterns.
Mass Range m/z 40-450Covers the expected mass range of the derivatized fatty acids and their fragments.

Mass Spectrometry: The Fingerprint of the Molecule

The mass spectrometer provides the definitive identification of the eluting compounds based on their unique fragmentation patterns.

  • Dodecanoic Acid Methyl Ester (C12:0 FAME): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 214. Characteristic fragments will be observed at m/z 74 (McLafferty rearrangement product of methyl esters) and a series of fragments separated by 14 Da, corresponding to the loss of methylene (-CH2-) groups.

  • Derivatized 11-Oxododecanoic Acid: The mass spectrum of the methoxime-methyl ester derivative will have a higher molecular weight than the C12:0 FAME. The fragmentation pattern will be significantly different due to the presence of the derivatized keto group. Cleavage adjacent to the C=N-OCH3 bond will produce characteristic ions that are indicative of the original position of the ketone.

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_result Identification Sample Fatty Acid Mixture Derivatization Two-Step Derivatization: 1. Oximation 2. Esterification Sample->Derivatization GC_Separation Gas Chromatography (Polar Column) Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry (EI, 70 eV) GC_Separation->MS_Detection Elution Retention_Time Retention Time Comparison MS_Detection->Retention_Time Fragmentation Fragmentation Pattern Analysis MS_Detection->Fragmentation Identification Unambiguous Identification Retention_Time->Identification Fragmentation->Identification

Caption: Workflow for the differentiation of 11-Oxododecanoic acid using GC-MS.

High-Performance Liquid Chromatography (HPLC): A Complementary Approach

HPLC provides an alternative and powerful method for the analysis of fatty acids, particularly for those that are thermally labile or do not derivatize efficiently.

Chromatographic Principles

Reverse-phase HPLC (RP-HPLC) is the most common mode for fatty acid separation. A C18 or C8 stationary phase is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. The presence of the keto group in 11-Oxododecanoic acid increases its polarity compared to dodecanoic acid. Consequently, 11-Oxododecanoic acid will have a shorter retention time on a reverse-phase column, eluting before the more non-polar dodecanoic acid.

Experimental Protocol: RP-HPLC-MS Analysis of C12 Fatty Acids

  • Sample Preparation: Dissolve the fatty acid mixture in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic System:

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the course of the run to elute the more non-polar compounds.

    • Flow Rate: 0.2-0.4 mL/min.

  • Detection: Mass spectrometry (electrospray ionization - ESI) is the preferred method of detection due to its high sensitivity and ability to provide molecular weight information. In negative ion mode, the deprotonated molecules [M-H]- will be detected.

Table 2: Expected Elution Order and m/z Values in RP-HPLC-ESI-MS

CompoundExpected Elution Order[M-H]- (m/z)
11-Oxododecanoic Acid1213.1
Dodecanoic Acid2199.2

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_result Identification Sample Fatty Acid Mixture in Solution HPLC_Separation Reverse-Phase HPLC (C18 Column) Sample->HPLC_Separation Injection MS_Detection Mass Spectrometry (ESI, Negative Mode) HPLC_Separation->MS_Detection Elution Retention_Time Retention Time Comparison MS_Detection->Retention_Time Mass_to_Charge m/z Value Confirmation MS_Detection->Mass_to_Charge Identification Confident Identification Retention_Time->Identification Mass_to_Charge->Identification

Caption: Workflow for the differentiation of 11-Oxododecanoic acid using HPLC-MS.

Biological Significance: An Emerging Area of Research

While dodecanoic acid is a well-characterized MCFA found in sources like coconut oil and is involved in energy metabolism, the specific biological role of 11-Oxododecanoic acid is less understood.[8][9] Keto fatty acids, in general, are known to be involved in various physiological and pathological processes. For instance, other keto-acids have been implicated in anti-inflammatory responses and cellular signaling.[10][11] The ability to accurately identify and quantify 11-Oxododecanoic acid is a critical first step in elucidating its potential role in metabolic pathways, disease states, and as a potential biomarker.

Conclusion

The differentiation of 11-Oxododecanoic acid from other C12 MCFAs is readily achievable through the strategic application of high-resolution analytical techniques. The key to successful differentiation lies in exploiting the unique physicochemical properties imparted by the keto group. For GC-MS analysis, a two-step derivatization process is essential, followed by separation on a polar column. For HPLC, a reverse-phase separation will elute the more polar 11-Oxododecanoic acid before its non-keto counterparts. In both workflows, mass spectrometry provides the definitive structural confirmation. The methodologies outlined in this guide provide a robust framework for researchers to confidently identify and quantify these important lipid molecules, paving the way for a deeper understanding of their biological significance.

References

  • Analysis of fatty acids in methyl ester form by using relative retention times obtained from Gas Chromatography techniques. (n.d.). Retrieved from [Link]

  • Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. (2019). Agilent Technologies. Retrieved from [Link]

  • Christie, W. W. (1998). Gas chromatographic analysis of fatty acid methyl esters.
  • Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. (n.d.). Agilent Technologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11-oxododecanoic acid. PubChem. Retrieved from [Link]

  • MassBank. (2017). Organic compounds. Retrieved from [Link]

  • Biosynthesis of 12-aminododecanoic acid from biomass sugars. (2026, January 15). Request PDF. Retrieved from [Link]

  • GC-MS analysis of bioactive constituents of Indigofera suffruticosa leaves. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. (n.d.). LECO Corporation. Retrieved from [Link]

  • Dodecanedioic Acid: Alternative Carbon Substrate or Toxic Metabolite? (2025, December 30). MDPI. Retrieved from [Link]

  • DOCOSANOIC ACID CAS N°: 112-85-6. (n.d.). OECD. Retrieved from [Link]

  • The octadecanoids: an emerging class of lipid mediators. (2022, December 1). PMC. Retrieved from [Link]

  • 2388-78-5 | 11-Oxododecanoic acid. (n.d.). AA Blocks. Retrieved from [Link]

  • 11-Oxododecanoic acid (CAS# 2388-78-5). (n.d.). Angene. Retrieved from [Link]

  • Showing Compound Dodecanoic acid (FDB003010). (2010, April 8). FooDB. Retrieved from [Link]

  • Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • 11-Octadecenoic acid, (E)-, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Showing Compound 3-Oxododecanoic acid (FDB027874). (2011, September 21). FooDB. Retrieved from [Link]

  • DODECANOIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. (n.d.). PMC. Retrieved from [Link]

  • 11-Ketotestosterone Is a Major Androgen Produced in Human Gonads. (2016, October 15). PubMed. Retrieved from [Link]

  • Synthesis of 12-aminododecanoic acid. (n.d.). Google Patents.
  • Cardiorenal ketone metabolism in healthy humans assessed by 11C-acetoacetate PET: effect of D-β-hydroxybutyrate, a meal, and age. (2024, October 20). Frontiers. Retrieved from [Link]

  • Mechanism of Action of Ketogenic Diet Treatment: Impact of Decanoic Acid and Beta—Hydroxybutyrate on Sirtuins and Energy Metabolism in Hippocampal Murine Neurons. (2020, August 8). MDPI. Retrieved from [Link]

  • The ketogenic diet component decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells. (2014, May 15). PubMed. Retrieved from [Link]

Sources

Validation

Head-to-head comparison of GC-MS and LC-MS for 11-Oxododecanoic acid analysis

11-Oxododecanoic acid (C₁₂H₂₂O₃) is a bioactive medium-chain keto-fatty acid. Originally isolated and identified as a natural product in the lipidic fractions of royal jelly, it has garnered significant attention for its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

11-Oxododecanoic acid (C₁₂H₂₂O₃) is a bioactive medium-chain keto-fatty acid. Originally isolated and identified as a natural product in the lipidic fractions of royal jelly, it has garnered significant attention for its potent antimicrobial properties against both Gram-positive and Gram-negative bacteria 1.

Structurally, 11-oxododecanoic acid features a terminal carboxylic acid and a ketone group at the C-11 position. This dual functionality presents a classic analytical dichotomy: the polar carboxylic acid group causes severe chromatographic tailing in gas-phase analysis without derivatization, while the aliphatic chain provides excellent retention in reverse-phase liquid chromatography.

As a Senior Application Scientist, I have designed this guide to objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. This guide details the causality behind sample preparation choices and provides self-validating protocols to ensure absolute scientific integrity.

Workflow Architecture & Strategic Divergence

The decision to utilize GC-MS or LC-MS/MS fundamentally alters the sample preparation workflow. GC-MS demands volatility, necessitating chemical derivatization, whereas LC-MS capitalizes on the molecule's native ability to ionize in solution.

Workflow A 11-Oxododecanoic Acid Sample Matrix BB BB A->BB GC-MS Route B Liquid-Liquid Extraction (Ether/MeOH) E Direct Dilution No Derivatization B->E LC-MS Route C Silylation (BSTFA+TMCS) Converts -COOH to -COOTMS D GC-MS (EI) High Resolution Profiling C->D F LC-MS/MS (ESI-) Targeted MRM Quantification E->F BB->C GC-MS Route

Workflow comparison of GC-MS and LC-MS/MS for 11-Oxododecanoic acid analysis.

GC-MS Methodology: High-Resolution Profiling

Causality & Mechanism

At standard GC injector temperatures (250°C), the free carboxylic acid moiety of 11-oxododecanoic acid undergoes extensive intermolecular hydrogen bonding. This leads to irreversible adsorption to the column's stationary phase, thermal degradation, and broad, tailing peaks.

To circumvent this, we utilize silylation. Reacting the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) replaces the acidic proton with a bulky, non-polar trimethylsilyl (TMS) group. This single step eliminates hydrogen bonding, drastically increases volatility, and yields sharp chromatographic peaks suitable for Electron Ionization (EI) 2.

Step-by-Step Protocol
  • Extraction: Homogenize 100 mg of sample (e.g., royal jelly) in 1 mL of diethyl ether. Spike with 10 µL of Methyl 4-hydroxybenzoate (1 mg/mL) as an Internal Standard (IS).

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes. Transfer the upper organic layer to a glass vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. Incubate at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, split ratio 10:1, injector temperature 250°C.

    • Oven Program: 70°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min).

    • Detection: EI mode (70 eV). Monitor the characteristic TMS derivative fragments: m/z 271 [M-15]⁺ and m/z 73.

Self-Validating Checkpoint: Run a reagent blank (derivatization chemicals only) to ensure no background contamination of m/z 286 (the intact TMS-derivative mass). If the IS peak area varies by >15% across technical replicates, recalibrate the injection port to rule out thermal discrimination.

LC-MS/MS Methodology: High-Throughput Quantification

Causality & Mechanism

Unlike GC-MS, LC-MS/MS does not require volatility. 11-oxododecanoic acid contains a carboxylic acid with a pKa of approximately 4.5. In a slightly basic or neutral aqueous mobile phase, this group readily deprotonates to form a stable carboxylate anion. Therefore, Negative Electrospray Ionization (ESI-) is the most logical and sensitive choice. By utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, we can isolate the[M-H]⁻ precursor ion (m/z 213) and fragment it to achieve absolute quantification without the bottleneck of derivatization.

Step-by-Step Protocol
  • Extraction: Homogenize 100 mg of sample in 1 mL of 80% Methanol. Spike with a stable isotope-labeled internal standard (e.g., D4-11-oxododecanoic acid) to correct for matrix effects.

  • Filtration: Centrifuge at 12,000 × g for 10 minutes at 4°C. Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase UHPLC column (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile. Gradient from 10% B to 95% B over 5 minutes.

    • Ionization: ESI in negative mode.

    • MRM Transitions: Monitor m/z 213 → 169 (loss of CO₂, Quantifier) and m/z 213 → 195 (loss of H₂O, Qualifier).

Self-Validating Checkpoint: Continuously monitor the transition ratio between the quantifier (m/z 169) and qualifier (m/z 195) ions. This ratio must remain within ±20% of the analytical standard. Perform a post-column infusion experiment to map and validate regions of ion suppression caused by the sample matrix.

Head-to-Head Performance Data

The following table synthesizes the quantitative performance metrics of both platforms when analyzing medium-chain keto-fatty acids like 11-oxododecanoic acid in complex biological matrices 3.

Performance MetricGC-MS (EI-Quadrupole)LC-MS/MS (ESI-Triple Quadrupole)
Target Analyte Form TMS-derivative (MW: 286)Intact deprotonated ion ([M-H]⁻, m/z 213)
Sample Preparation Time High (1.5 – 2 hours)Low (15 – 20 minutes)
Derivatization Required Yes (BSTFA/TMCS)No
Chromatographic Resolution Superior (~100,000 theoretical plates)Moderate (~20,000 theoretical plates)
Limit of Detection (LOD) 10 – 50 ng/mL0.5 – 5 ng/mL
Linear Dynamic Range 10² – 10³10³ – 10⁴
Run Time per Sample 25 – 35 minutes5 – 10 minutes
Matrix Effect Vulnerability Low (Analytes separated prior to EI)High (Co-eluting compounds cause ESI suppression)
Primary Utility Untargeted discovery, library matchingTargeted absolute quantification, high-throughput

Decision Matrix for Researchers

Selecting the correct platform depends entirely on the experimental endpoint. Use the logic tree below to determine the optimal analytical path for your specific study.

Decision Start Goal: 11-Oxododecanoic Acid Analysis Q1 Need absolute quantification of large sample cohorts? Start->Q1 Q2 Is the sample matrix highly complex (e.g., crude extracts)? Q1->Q2 No LC Select LC-MS/MS (High Throughput & Sensitivity) Q1->LC Yes GC Select GC-MS (High Resolution & Library Match) Q2->GC Yes Hybrid Orthogonal Validation (Use Both Methods) Q2->Hybrid No / Unsure

Decision matrix for selecting the optimal mass spectrometry platform.

Conclusion

For researchers engaged in discovery lipidomics or identifying unknown antimicrobial fractions in natural products, GC-MS remains the gold standard due to its unmatched chromatographic resolution and reproducible EI fragmentation libraries. Conversely, for pharmacokinetic studies or quality control assays requiring the rapid, absolute quantification of 11-oxododecanoic acid across hundreds of samples, LC-MS/MS is vastly superior due to its minimal sample preparation and sub-nanogram sensitivity.

References

  • Chemistry and bioactivity of royal jelly from Greece Journal of Agricultural and Food Chemistry (ACS Public
  • Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC–MS Method Journal of Agricultural and Food Chemistry (ACS Public
  • Bioassay Directed Identification of Royal Jelly's Active Compounds against the Growth of Bacteria Capable of Infecting Cutaneous Wounds Advances in Microbiology (SCIRP)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of 11-Oxododecanoic Acid

As drug development and biochemical research increasingly focus on naturally derived bioactive compounds, the isolation and synthesis of specialized fatty acids have become routine. 11-Oxododecanoic acid (C₁₂H₂₂O₃)—a med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and biochemical research increasingly focus on naturally derived bioactive compounds, the isolation and synthesis of specialized fatty acids have become routine. 11-Oxododecanoic acid (C₁₂H₂₂O₃)—a medium-chain fatty acid derivative naturally occurring in royal jelly—exhibits notable biological properties, including antibacterial and antiproliferative activities[1][2].

While not highly acutely toxic to humans, its lipophilic nature and biological activity dictate strict laboratory disposal protocols. Improper disposal into municipal wastewater can disrupt local microbial ecosystems and complicate municipal water treatment processes. This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of 11-oxododecanoic acid to ensure absolute operational safety and environmental compliance.

Physicochemical Profile and Hazard Assessment

Understanding the physical properties of 11-oxododecanoic acid is the first step in designing a robust disposal strategy. Because it contains both a terminal carboxylic acid and a ketone moiety at the C-11 position, its solubility profile dictates how it must be segregated from other laboratory waste[1].

Quantitative Hazard and Property Summary
Property / ParameterSpecification / ThresholdOperational Implication
Chemical Formula C₁₂H₂₂O₃[3]Combustible; yields CO and CO₂ upon degradation.
Solubility Soluble in organic solvents (EtOH, DMSO, DCM); poorly soluble in water.Must be disposed of in organic waste streams; do not flush down drains.
Reactivity Stable under standard conditions. Incompatible with strong oxidizing agents.Keep waste containers away from nitric acid, peroxides, and halogens.
Environmental Hazard Potential localized toxicity to aquatic microorganisms[1].Requires high-temperature incineration rather than landfilling.

Standard Operating Procedure: Disposal Methodology

To maintain scientific integrity and laboratory safety, every step of the disposal process must be treated as a controlled protocol. The causality behind these steps is rooted in preventing environmental contamination and avoiding dangerous cross-reactions in waste carboys.

Step 1: Waste Segregation and Quenching
  • Identify the Matrix: Determine if the 11-oxododecanoic acid is in a pure solid form, dissolved in an organic solvent, or suspended in an aqueous buffer.

  • Phase Separation (If Aqueous): Because 11-oxododecanoic acid is lipophilic, aqueous mixtures should be subjected to a simple liquid-liquid extraction (e.g., using ethyl acetate) to pull the fatty acid into the organic phase. This minimizes the volume of hazardous organic waste and allows the aqueous phase to be neutralized and disposed of separately.

  • Segregation: Direct the pure compound or the organic extract exclusively into a Non-Halogenated Organic Waste container. Causality: Mixing non-halogenated fatty acids with halogenated waste (like chloroform) drastically increases disposal costs and alters the required incineration temperature.

Step 2: Containment and Labeling
  • Primary Containment: Use high-density polyethylene (HDPE) or glass carboys for liquid waste. Ensure the cap is tightly sealed and fitted with a pressure-relief vent if stored in a warm environment.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray capable of holding 110% of the primary container's volume.

  • GHS-Compliant Labeling: Label the container explicitly with "11-Oxododecanoic Acid Waste," the primary solvent, and the appropriate hazard pictograms (e.g., Flammable if in ethanol, Environmental Hazard).

Step 3: Final Destruction via Incineration
  • Transfer to EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup.

  • Incineration Protocol: The standard and most ecologically sound method for disposing of 11-oxododecanoic acid is high-temperature incineration (typically >850°C). Causality: Incineration completely oxidizes the carbon backbone into carbon dioxide and water vapor, permanently destroying the bioactive ketone and carboxylic acid functional groups and preventing environmental accumulation.

Waste Management Workflow

The following diagram illustrates the logical decision tree for processing 11-oxododecanoic acid waste in a standard laboratory setting.

G Start 11-Oxododecanoic Acid Waste Generated Check Assess Waste Matrix: Aqueous or Organic? Start->Check Org Route to Non-Halogenated Organic Waste Stream Check->Org Pure / Organic Solvent Aq Extract via Liquid-Liquid Separation (e.g., EtOAc) Check->Aq Aqueous Suspension Store Secondary Containment (Ventilated Cabinet) Org->Store Aq->Org Organic Phase Incinerate Final Destruction: High-Temp Incineration Store->Incinerate

Figure 1: Decision tree and operational workflow for the safe disposal of 11-oxododecanoic acid.

References

  • Chemistry and Bioactivity of Royal Jelly from Greece. ResearchGate. Available at:[Link]

  • 11-Oxododecanoic acid. MySkinRecipes. Available at:[Link]

  • Royal jelly lipophilic fraction induces antiproliferative effects on SH-SY5Y human neuroblastoma cells. ResearchGate. Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 11-Oxododecanoic Acid

As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance; it is about understanding the physicochemical causality behind every protocol. 11-Oxododecanoic acid (CAS: 2388-78-5)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety is not merely about compliance; it is about understanding the physicochemical causality behind every protocol. 11-Oxododecanoic acid (CAS: 2388-78-5) is a medium-chain oxygenated fatty acid derivative frequently isolated in natural product research (such as royal jelly constituents) and utilized in advanced lipidomic and drug development workflows[1]. Because it is an organic acid with a terminal ketone group, its handling requires specific operational and disposal strategies to mitigate respiratory irritation and dermal exposure[2].

This guide provides a self-validating system for the safe handling, solubilization, and disposal of 11-Oxododecanoic acid.

Causality in PPE Selection (The "Why")

Standard safety data indicates that 11-Oxododecanoic acid triggers GHS warnings for potential skin, eye, and respiratory irritation (Precautionary statements P261, P264, P270)[2].

  • Respiratory Vulnerability: As a solid powder at room temperature, transferring the compound can generate micro-particulate dust. Inhalation of these organic acid particulates can cause acute inflammation of the mucosal lining.

  • Dermal Permeability: Fatty acids inherently interact with the lipid bilayers of human skin. While 11-Oxododecanoic acid is not highly toxic, repeated dermal exposure can strip natural oils, leading to contact dermatitis.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationCausal Justification
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides an excellent barrier against solid organic acids and the polar aprotic solvents (like DMSO) typically used to dissolve them.
Eye Protection Chemical safety goggles (ANSI Z87.1+)Prevents micro-dust or accidental solvent splashes from contacting the cornea during solubilization.
Respiratory N95 Respirator or Fume Hood (Face velocity 80-100 fpm)Mitigates the inhalation of airborne particulates during the weighing of the dry powder[2].
Body Protection Flame-retardant laboratory coat; closed-toe shoesProtects against static-induced ignition of dust and prevents skin contact from spills.

Operational Workflow & Methodology

To ensure absolute trustworthiness in your experimental setup, follow this step-by-step methodology for handling and solubilizing 11-Oxododecanoic acid.

Step-by-Step Handling Protocol
  • Environmental Preparation: Ensure the chemical fume hood is operational. Wipe down the balance area with an anti-static mat to prevent powder dispersion.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. If weighing outside a fume hood, don an N95 respirator.

  • Weighing: Using a static-free spatula, carefully transfer the 11-Oxododecanoic acid to a tared weigh boat. Close the container immediately to prevent moisture ingress, as the compound must be stored sealed in a dry environment at room temperature[2].

  • Solubilization: Transfer the powder to a glass vial. 11-Oxododecanoic acid is highly lipophilic; dissolve it in an appropriate organic solvent (e.g., Ethanol, DMSO, or Dimethylformamide) before introducing it to aqueous buffers.

  • Decontamination: Wipe the spatula and balance area with a 70% ethanol solution to neutralize and remove any residual fatty acid dust.

Workflow Visualization

HandlingPathway Start 1. Environmental Prep (Fume Hood & Anti-Static) PPE 2. Don Specialized PPE (Nitrile, Goggles, Coat) Start->PPE Weighing 3. Weighing Protocol (Minimize Dust Generation) PPE->Weighing Solubilization 4. Solubilization (Organic Solvent Transfer) Weighing->Solubilization Waste 5. Waste Segregation (Halogen-Free Disposal) Solubilization->Waste

Figure 1: Standard operational and logistical workflow for handling 11-Oxododecanoic acid.

Waste Segregation and Disposal Plan

Improper disposal of organic acids can lead to environmental contamination or dangerous cross-reactions in waste carboys.

  • Solid Waste: Any weigh boats, spatulas, or paper towels contaminated with 11-Oxododecanoic acid powder must be placed in a designated solid hazardous waste container for incineration.

  • Liquid Waste (Solvent Mixtures): Once dissolved in organic solvents (e.g., DMSO or Ethanol), the resulting liquid must be disposed of in a Non-Halogenated Organic Waste container. Do not pour down the sink, as the compound will precipitate in aqueous environments and coat plumbing infrastructure.

  • Spill Response: In the event of a dry powder spill, do not use water. Sweep up the powder using a damp paper towel (wetted with ethanol) to prevent dust aerosolization, then dispose of it as solid hazardous waste.

References

  • ACS Publications. Journal of Agricultural and Food Chemistry Vol. 53 No. 23. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Oxododecanoic acid
Reactant of Route 2
Reactant of Route 2
11-Oxododecanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.